Product packaging for N-(2-chloroethyl)carbamoyl chloride(Cat. No.:CAS No. 15872-02-3)

N-(2-chloroethyl)carbamoyl chloride

Cat. No.: B2567162
CAS No.: 15872-02-3
M. Wt: 141.98
InChI Key: XMOBEBFGAJXFRO-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)carbamoyl chloride (CAS 15872-02-3) is a specialized bifunctional reagent of significant value in synthetic organic chemistry and medicinal chemistry research. Its structure features both a carbamoyl chloride and a chloroethyl group, making it a highly reactive electrophile suitable for sequential functionalization. This compound is primarily employed as a key synthetic intermediate in the construction of more complex molecules, including potential pharmacologically active compounds . As an electrophilic building block, it readily undergoes reactions with nucleophiles. The carbamoyl chloride moiety can transfer the carbamoyl group to amines to form ureas or to alcohols to form carbamate esters, which are crucial functional groups in many agrochemicals and pharmaceuticals . Simultaneously, the 2-chloroethyl side chain offers a distinct reactive handle that can participate in further transformations, such as nucleophilic substitution or cyclization reactions. This dual reactivity allows researchers to efficiently build molecular complexity from a single precursor. The compound requires careful handling and storage, often recommended for cold-chain transportation to maintain its stability and purity . This compound is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl2NO B2567162 N-(2-chloroethyl)carbamoyl chloride CAS No. 15872-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)carbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOBEBFGAJXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-chloroethyl)carbamoyl chloride basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Properties of N-(2-chloroethyl)carbamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 15872-02-3, is a chemical intermediate belonging to the carbamoyl chloride family.[1] These compounds are characterized by the R₂NC(O)Cl functional group and are known for their reactivity, making them valuable reagents in organic synthesis.[2] While monosubstituted carbamoyl chlorides like this compound are generally less stable than their disubstituted counterparts, they serve as important precursors in the production of various organic molecules, including pharmaceuticals and pesticides.[3] This guide provides a comprehensive overview of the core properties of this compound, focusing on its chemical and physical characteristics, synthesis, reactivity, and safe handling procedures.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 15872-02-3
Molecular Formula C₃H₅Cl₂NO
Molecular Weight 141.98 g/mol [1]
IUPAC Name 2-chloroethylcarbamic chloride
InChI Key XMOBEBFGAJXFRO-UHFFFAOYSA-N

Table 2: Physical Properties of N,N-Dimethylcarbamoyl Chloride (for comparison)

PropertyValue
Melting Point -90 °C
Boiling Point 93 °C
Appearance Colorless, moisture-sensitive liquid

Note: Specific melting point, boiling point, and density for this compound are not available in the reviewed literature. Carbamoyl chlorides are generally described as colorless liquids or solids with a pungent odor.[3]

Synthesis

The primary method for synthesizing carbamoyl chlorides is the reaction of a corresponding amine with phosgene or a phosgene equivalent like triphosgene.[2][4] For this compound, the synthesis would involve the reaction of 2-chloroethylamine with phosgene.

General Experimental Protocol for Synthesis

Disclaimer: This is a general protocol for the synthesis of carbamoyl chlorides and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions in a laboratory setting.

Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl[2]

Procedure:

  • A solution of 2-chloroethylamine in an inert solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

  • The solution is cooled in an ice bath.

  • A solution of phosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction mixture is then filtered to remove the amine hydrochloride salt.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude carbamoyl chloride.

  • Purification can be achieved by vacuum distillation.

Synthesis_of_Carbamoyl_Chloride General Synthesis of Carbamoyl Chlorides Amine Amine (e.g., 2-Chloroethylamine) Reaction Reaction Vessel (Cooled) Amine->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Byproduct Amine Hydrochloride (Salt) Filtration->Byproduct Purification Purification (Vacuum Distillation) Evaporation->Purification CarbamoylChloride This compound Purification->CarbamoylChloride

Caption: General workflow for the synthesis of carbamoyl chlorides.

Chemical Reactivity

This compound is expected to exhibit reactivity typical of carbamoyl chlorides. The presence of two electrophilic centers, the carbonyl carbon and the carbon bearing the chloroethyl group, makes it a versatile reagent. The primary reactions involve nucleophilic substitution at the carbonyl carbon.

Reaction with Nucleophiles

Carbamoyl chlorides react with a variety of nucleophiles, including alcohols, amines, and water.[2][4]

  • Reaction with Alcohols: In the presence of a base (e.g., pyridine), this compound will react with alcohols to form carbamates.[2]

  • Reaction with Amines: Reaction with primary or secondary amines yields substituted ureas.[4]

  • Hydrolysis: Carbamoyl chlorides are sensitive to moisture and hydrolyze to the corresponding carbamic acid, which is often unstable and decomposes to the amine and carbon dioxide.[2]

Reactivity_of_Carbamoyl_Chloride General Reactivity of Carbamoyl Chlorides CarbamoylChloride This compound Nucleophile Nucleophile CarbamoylChloride->Nucleophile Carbamate Carbamate CarbamoylChloride->Carbamate  Reaction Urea Substituted Urea CarbamoylChloride->Urea  Reaction CarbamicAcid Carbamic Acid (Unstable) CarbamoylChloride->CarbamicAcid  Hydrolysis Alcohol Alcohol (R'-OH) + Base Nucleophile->Alcohol Amine Amine (R'₂NH) Nucleophile->Amine Water Water (H₂O) Nucleophile->Water Alcohol->Carbamate Amine->Urea Water->CarbamicAcid Decomposition Decomposition Products (Amine + CO₂) CarbamicAcid->Decomposition

Caption: General reaction pathways of carbamoyl chlorides with nucleophiles.

Handling and Safety

This compound should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It is expected to be corrosive and a lachrymator.

Table 3: General Safety and Handling Precautions for Carbamoyl Chlorides

PrecautionDescription
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. A face shield may be necessary.
Handling Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.
Spill Response In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use water to clean up spills.
First Aid In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

Applications in Research and Development

The bifunctional nature of this compound, possessing both a reactive carbamoyl chloride and a chloroethyl group, makes it a potentially useful building block in the synthesis of more complex molecules. The carbamoyl chloride can be used to introduce a carbamate linkage, which is a common functional group in many pharmaceuticals. The chloroethyl group can subsequently be used for alkylation reactions, allowing for the introduction of this moiety onto other molecules. This dual reactivity makes it a candidate for the development of targeted therapeutics or as a linker in bioconjugation chemistry. However, specific applications of this compound in drug development are not well-documented in the available literature.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis. While specific physical and experimental data are scarce, its properties and reactivity can be inferred from the general behavior of carbamoyl chlorides. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research is needed to fully characterize its properties and explore its potential applications in drug development and other scientific fields.

References

N-(2-chloroethyl)carbamoyl chloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of N-(2-chloroethyl)carbamoyl chloride, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and a general protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is a chemical intermediate. Its structure consists of a carbamoyl chloride group where the nitrogen atom is substituted with a 2-chloroethyl group.

Chemical Structure:

IUPAC Name: 2-chloroethylcarbamic chloride

CAS Number: 15872-02-3[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These properties are essential for handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₃H₅Cl₂NO[1]
Molecular Weight 141.98 g/mol [1]
Density (Predicted) 1.329 ± 0.06 g/cm³[1]
pKa (Predicted) 9.57 ± 0.46[1]

Experimental Protocols: Synthesis of this compound

The synthesis of carbamoyl chlorides, including this compound, is typically achieved through the reaction of a corresponding amine with phosgene or a phosgene equivalent.[2][3]

Objective: To synthesize this compound from 2-chloroethylamine.

Materials:

  • 2-chloroethylamine hydrochloride

  • Phosgene (or a solution in a suitable solvent like toluene)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Free Amine: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroethylamine hydrochloride in the chosen anhydrous solvent. Cool the mixture in an ice bath.

  • Add the non-nucleophilic base (e.g., DIEA) dropwise to the suspension to neutralize the hydrochloride and generate the free 2-chloroethylamine in situ.

  • Phosgenation: To a separate reaction vessel containing a solution of phosgene in the same anhydrous solvent, cooled to 0°C, add the freshly prepared solution of 2-chloroethylamine dropwise with vigorous stirring.[2][4] The reaction of an amine with phosgene is a standard method for preparing carbamoyl chlorides.[2]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the resulting mixture will contain the product and the hydrochloride salt of the base. Filter the mixture to remove the precipitated salt.

  • Purification: The filtrate, containing the this compound, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can be further purified by vacuum distillation if necessary.

Safety Precautions: Phosgene is an extremely toxic gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment and emergency procedures in place.

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow and a potential logical pathway for the application of related compounds in research.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2-Chloroethylamine HCl D Neutralization to Free Amine A->D B Phosgene (COCl₂) E Phosgenation Reaction B->E C Base (e.g., DIEA) C->D D->E F Work-up (Filtration) E->F G Purification (Evaporation/Distillation) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

While specific signaling pathways for this compound are not extensively documented, its structure is related to nitrogen mustards, which are known alkylating agents used in chemotherapy. The diagram below illustrates the general mechanism of action for such compounds. The related compound N,N-Bis(2-chloroethyl)carbamoyl chloride is noted for its alkylating properties, which can disrupt cancer cell replication.[5][6]

G A Alkylating Agent (e.g., Nitrogen Mustard Derivative) B Formation of Reactive Intermediate A->B Activation D Covalent Bonding (Alkylation) B->D C Cellular Nucleophiles (DNA, Proteins) C->D E DNA Cross-linking & Functional Disruption D->E F Inhibition of DNA Replication & Transcription E->F G Cell Cycle Arrest & Apoptosis F->G

Caption: Generalized mechanism of action for related alkylating agents.

References

N-(2-chloroethyl)carbamoyl chloride: A Technical Guide to its Mechanism of Action as a DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chloroethyl)carbamoyl chloride and its derivatives represent a class of compounds with significant biological activity, primarily driven by their ability to act as potent DNA alkylating agents. The core of their mechanism lies in the reactivity of the 2-chloroethyl moiety, which, through intramolecular cyclization, forms a highly electrophilic aziridinium ion. This intermediate readily attacks nucleophilic sites on DNA bases, leading to the formation of mono-adducts and, ultimately, highly cytotoxic interstrand cross-links (ICLs). These lesions physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the chemical basis of this activity, the molecular and cellular consequences of the induced DNA damage, and the key experimental protocols used to characterize these effects.

Chemical Reactivity and Activation

This compound possesses two primary reactive centers: the carbamoyl chloride group and the 2-chloroethyl group. While the carbamoyl chloride can react with various nucleophiles, the alkylating activity responsible for its cytotoxic effects originates from the 2-chloroethyl group.[1]

The mechanism is analogous to that of classic nitrogen mustards. Under physiological conditions, the nitrogen atom of the chloroethylamine attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular cyclization reaction. This process forms a strained, three-membered ring known as an aziridinium ion.[2][3] This cation is a powerful electrophile and is considered the ultimate alkylating species.

G cluster_activation Activation via Aziridinium Ion Formation Mol N-(2-chloroethyl)carbamoyl chloride Aziridinium Electrophilic Aziridinium Ion Mol->Aziridinium Intramolecular Cyclization Chloride Cl-

Figure 1. Activation of the 2-chloroethyl group.

Molecular Mechanism of DNA Alkylation

The primary pharmacological target of activated 2-chloroethylating agents is nuclear DNA. The high electrophilicity of the aziridinium ion allows it to react covalently with electron-rich, nucleophilic sites within the DNA double helix.[4]

Sites of DNA Adduction

The most susceptible site for alkylation is the N7 position of guanine, due to its high nucleophilicity.[5] Other potential targets include the N3 position of adenine and, critically for cytotoxicity, the O6 position of guanine.[2][5] The initial reaction between the aziridinium ion and a DNA base results in a stable, monofunctional adduct.

Formation of Interstrand Cross-Links (ICLs)

While monofunctional adducts can be cytotoxic, the most lethal lesion induced by chloroethylating agents is the interstrand cross-link (ICL).[6][7] The formation of an ICL is a two-step process initiated by the alkylation of the O6 position of a guanine residue, forming an O6-chloroethylguanine adduct.[8][9] This initial adduct is unstable and undergoes a spontaneous intramolecular rearrangement, forming an N1-O6-ethenoguanine intermediate. This intermediate then reacts with the N3 position of a cytosine on the opposite DNA strand, creating a stable N1-guaninyl-N3-cytosinyl ethane cross-link.[10] This covalent linkage physically prevents the separation of the DNA strands, thereby blocking the progression of DNA and RNA polymerases.[6]

G A Aziridinium Ion + Guanine (in DNA) B Step 1: Initial Alkylation (O6-chloroethylguanine) A->B C Intramolecular Rearrangement B->C D Step 2: Cross-link formation with Cytosine C->D E G-C Interstrand Cross-Link (ICL) D->E

Figure 2. Two-step formation of a DNA interstrand cross-link (ICL).

Cellular Consequences and Signaling

The formation of DNA adducts, particularly ICLs, triggers a cascade of cellular responses aimed at mitigating the damage.

DNA Damage Response and Cell Cycle Arrest

The stalling of replication forks at the site of an ICL is a potent signal that activates the DNA Damage Response (DDR) pathway.[11] The primary sensor kinase, ATR (Ataxia Telangiectasia and Rad3-related), is recruited to the stalled fork, initiating a signaling cascade that leads to the phosphorylation and activation of downstream checkpoint kinases like CHK1. This ultimately converges on the tumor suppressor protein p53, which orchestrates cell cycle arrest, typically in the S or G2/M phase, to provide time for DNA repair.[11] If the damage proves irreparable, the p53-mediated pathway can pivot towards inducing apoptosis (programmed cell death).[6]

G Damage DNA ICL (Replication Fork Stall) ATR ATR Activation Damage->ATR p53 p53 Activation ATR->p53 Arrest Cell Cycle Arrest (S/G2-M Phase) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair (Attempted) p53->Repair Arrest->Repair Allows time for Repair->Apoptosis If unsuccessful

Figure 3. Cellular response pathway to ICL-induced DNA damage.
DNA Repair and Mechanisms of Resistance

The primary mechanism of cellular resistance to chloroethylating agents is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT.[6][12] AGT is a "suicide enzyme" that directly reverses the initial damage by transferring the chloroethyl group from the O6 position of guanine to one of its own cysteine residues.[13] This action prevents the formation of the ICL.[14] High expression of AGT in cancer cells is strongly correlated with clinical resistance to these drugs.[12][15] If an ICL does form, its repair is highly complex, involving proteins from nucleotide excision repair (NER), the Fanconi anemia (FA) pathway, and homologous recombination (HR).[7][13]

Quantitative Data on Biological Activity

The cytotoxicity of chloroethylating agents is critically dependent on the AGT status of the target cells. Cells that do not express AGT (AGT-negative) are significantly more sensitive to these agents than cells that express high levels of AGT (AGT-positive). This difference is often quantified by comparing the IC50 (half-maximal inhibitory concentration) values.

Cell Line TypeAGT StatusTypical IC50 Range for Chloroethylating Agents (µM)Reference
Murine Leukemia (L1210, P388)Negative6 - 8[8][9]
Murine Bone Marrow (Ba/F3)Positive50 - 70[8][9]
Human Glioma (AGT-deficient)NegativeSignificantly Lower[16]
Human Glioma (AGT-proficient)PositiveSignificantly Higher[16]

Table 1: Representative cytotoxicity data for chloroethylating agents in cell lines with differing AGT expression status. Note: Specific values vary by compound and assay conditions.

Experimental Protocols

Characterizing the activity of this compound involves a suite of assays to measure cytotoxicity, DNA adduct formation, and the induction of ICLs.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17][18]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and vehicle-only controls. Incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19] Remove the drug-containing medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability against drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol: HPLC-MS/MS for DNA Adduct Quantification

This is the gold-standard method for identifying and quantifying specific DNA adducts.[20][21]

  • Cell Treatment and DNA Isolation: Treat a large culture of cells (e.g., 10-cm dish) with the compound for a set time. Harvest the cells and isolate genomic DNA using a high-purity column-based kit or phenol-chloroform extraction.

  • DNA Hydrolysis: Quantify the purified DNA. Digest a known amount of DNA (e.g., 50-100 µg) to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.[22]

  • Sample Cleanup: Remove the enzymes, which can interfere with the analysis, typically by ultrafiltration.[22]

  • LC Separation: Inject the hydrolyzed sample into a high-performance liquid chromatography (HPLC) system, usually with a C18 reverse-phase column. Use a gradient of solvents (e.g., water with formic acid and methanol/acetonitrile) to separate the canonical nucleosides from the more hydrophobic DNA adducts.[22]

  • MS/MS Detection: Elute the separated nucleosides directly into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. For each adduct of interest, pre-determine the specific mass-to-charge (m/z) ratio of the parent ion and a characteristic fragment ion. The instrument will specifically monitor this transition, providing high sensitivity and specificity. Quantify the adducts by comparing their peak areas to those of stable isotope-labeled internal standards.[23]

Protocol: Modified Comet Assay for ICL Detection

The single-cell gel electrophoresis (comet) assay can be modified to detect ICLs, which reduce the ability of DNA to unwind and migrate in an electric field.[24][25][26]

  • Cell Treatment: Treat cells with the test compound. Include a negative control and a positive control (a known cross-linking agent like mitomycin C).

  • Cell Embedding: Harvest the cells and resuspend them at a low density in ice-cold PBS. Mix the cell suspension with low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Irradiation (for ICL detection): To distinguish ICLs from other damage, induce random single-strand breaks by irradiating the slides with a controlled dose of X-rays or gamma rays (e.g., 5 Gy) on ice. Without ICLs, this irradiation will cause the DNA to fragment and form a long "comet tail."

  • Alkaline Unwinding: Immerse the slides in a high-pH alkaline buffer (e.g., pH > 13) for a short period (e.g., 20-30 minutes) to unwind the DNA.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same alkaline buffer. Apply a voltage (e.g., ~25 V) for a set time (e.g., 20-30 minutes).

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. DNA with fewer cross-links will be heavily fragmented by the irradiation and will migrate further, forming a large "comet." DNA with many ICLs will be held together, preventing migration and resulting in a smaller or non-existent comet tail. Quantify the images using specialized software to measure the percentage of DNA in the tail. A decrease in tail moment/length compared to the irradiated control indicates the presence of ICLs.

G cluster_cyto Cytotoxicity Assessment cluster_damage DNA Damage Analysis Start Treat Cells with This compound MTT MTT Assay Start->MTT Extract Isolate Genomic DNA Start->Extract IC50 Determine IC50 MTT->IC50 Comet Modified Comet Assay Extract->Comet HPLC Hydrolysis & HPLC-MS/MS Extract->HPLC ICL Quantify ICLs Comet->ICL Adducts Quantify Specific Adducts HPLC->Adducts

Figure 4. Experimental workflow for characterizing the alkylating activity.

References

An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-chloroethyl)carbamoyl chloride, a chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and methodologies applicable to monosubstituted carbamoyl chlorides.

Chemical Identity and Properties

This compound is a monosubstituted carbamoyl chloride. Its chemical structure consists of a carbamoyl chloride group with a 2-chloroethyl substituent on the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅Cl₂NON/A
Molecular Weight 141.98 g/mol N/A
CAS Number 15872-02-3
IUPAC Name 2-chloroethylcarbamic chloride
Physical State Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility Expected to be soluble in nonpolar organic solvents[1]

Synthesis and Reactivity

Monosubstituted carbamoyl chlorides, such as this compound, are important intermediates in organic synthesis. They can be prepared through several methods, with the two most common being the reaction of a primary amine with phosgene or the addition of hydrogen chloride to an isocyanate.[1][2]

This protocol describes a plausible method for the synthesis of this compound from 2-chloroethyl isocyanate, based on the general reactivity of isocyanates with hydrogen chloride.[2]

Materials:

  • 2-Chloroethyl isocyanate (C₃H₄ClNO)

  • Anhydrous hydrogen chloride (HCl) gas

  • Anhydrous, non-polar aprotic solvent (e.g., diethyl ether, toluene, or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Glass reaction vessel with a gas inlet, magnetic stirrer, and drying tube

Procedure:

  • In a flame-dried glass reaction vessel under an inert atmosphere, dissolve 2-chloroethyl isocyanate in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution.

  • Monitor the reaction progress by spectroscopic methods (e.g., IR spectroscopy, observing the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Once the reaction is complete, stop the flow of HCl gas and purge the reaction mixture with an inert gas to remove any excess HCl.

  • The resulting solution contains this compound. The product can be used in situ for subsequent reactions or isolated by careful removal of the solvent under reduced pressure.

Note: Carbamoyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.[1]

This compound is expected to be a reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon. Its reactions with various nucleophiles can lead to the formation of a range of important functional groups.

  • Reaction with Alcohols: Forms N-(2-chloroethyl)carbamates (urethanes).[1]

  • Reaction with Amines: Yields N,N'-substituted ureas.[2]

  • Hydrolysis: Reacts with water to form the corresponding carbamic acid, which is unstable and decomposes to 2-chloroethylamine and carbon dioxide.[1]

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its structure suggests potential as a building block in the synthesis of pharmacologically active molecules. The carbamate group is a structural motif found in a variety of drugs.[3] The presence of the reactive 2-chloroethyl group also allows for its use as an alkylating agent, a feature utilized in some anticancer agents.[4]

Visualized Workflows and Pathways

The following diagram illustrates the proposed synthesis of this compound from 2-chloroethyl isocyanate.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 2_chloroethyl_isocyanate 2-Chloroethyl Isocyanate (ClCH₂CH₂NCO) carbamoyl_chloride This compound (ClCH₂CH₂NHCOCl) 2_chloroethyl_isocyanate->carbamoyl_chloride + HCl hcl Hydrogen Chloride (HCl)

Caption: Proposed synthesis of this compound.

This diagram illustrates the general reactivity of a carbamoyl chloride with common nucleophiles, which is applicable to this compound.

G General Reactivity of this compound cluster_products Products carbamoyl_chloride This compound (R-NHCOCl) carbamate Carbamate (Urethane) (R-NHCOOR') carbamoyl_chloride->carbamate + R'OH (Alcohol) urea Urea (R-NHCONR'R'') carbamoyl_chloride->urea + R'R''NH (Amine) amine Amine + CO₂ (R-NH₂ + CO₂) carbamoyl_chloride->amine + H₂O (Water, via unstable carbamic acid)

Caption: Reactivity of this compound.

References

Physical and chemical properties of N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of N-(2-chloroethyl)carbamoyl chloride. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound may be used as an intermediate.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C₃H₅Cl₂NO.[1][2] While extensive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties. For context, experimental data for the closely related compound N,N-Bis(2-chloroethyl)carbamoyl chloride is also provided.

PropertyValueNotes
Molecular Formula C₃H₅Cl₂NO
Molecular Weight 141.98 g/mol [1]
CAS Number 15872-02-3[1]
IUPAC Name 2-chloroethylcarbamic chloride[1]
Predicted Density 1.329 g/cm³
Predicted LogP 0.86
Melting Point Data not availableFor the related compound N,N-Bis(2-chloroethyl)carbamoyl chloride, the melting point is 101-103 °C.[3][4]
Boiling Point Data not availableFor the related compound N,N-Bis(2-chloroethyl)carbamoyl chloride, the boiling point is 125 °C at 3 mmHg.[3][5]
Solubility Soluble in nonpolar organic solvents.Carbamoyl chlorides are generally soluble in nonpolar organic solvents.[6]
Stability Moisture sensitive.Carbamoyl chlorides are known to be sensitive to moisture.[6]

Chemical Reactivity

This compound, as a carbamoyl chloride, is an important reactive intermediate.[7] Its reactivity is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The primary reactions involve the displacement of the chloride ion.[7]

Key reactions include:

  • Hydrolysis: Reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 2-chloroethylamine and carbon dioxide.[6][7]

  • Reaction with Alcohols: Reacts with alcohols in the presence of a base to form stable carbamate esters (urethanes).[6][7]

  • Reaction with Amines: Reacts with primary and secondary amines to yield substituted ureas.[7]

These general reactions are fundamental to the use of carbamoyl chlorides as intermediates in the synthesis of a variety of compounds, including pesticides and pharmaceuticals.[6][8]

Reactivity_of_N_2_chloroethyl_carbamoyl_chloride General Reactivity of this compound A This compound C [Unstable Carbamic Acid Intermediate] A->C Hydrolysis F Carbamate Ester A->F Alcoholysis H Substituted Urea A->H Aminolysis B Water (H₂O) D 2-Chloroethylamine + CO₂ C->D Decomposition E Alcohol (R'-OH) / Base G Amine (R'R''NH)

Caption: General reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of carbamoyl chlorides is typically achieved through the reaction of an amine with phosgene or a phosgene equivalent.[6] The following is a plausible experimental protocol for the synthesis of this compound from 2-chloroethylamine hydrochloride.

Materials:

  • 2-chloroethylamine hydrochloride

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous, non-protic solvent (e.g., toluene, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)[9]

  • Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

  • A solution of 2-chloroethylamine hydrochloride and a non-nucleophilic base (to neutralize the HCl) in an anhydrous, non-protic solvent is prepared in a reaction vessel under an inert atmosphere.

  • The reaction vessel is cooled in an ice bath.

  • A solution of phosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction mixture is then filtered to remove the hydrochloride salt of the base.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Synthesis_of_N_2_chloroethyl_carbamoyl_chloride Plausible Synthesis of this compound cluster_reactants Reactants cluster_products Products A 2-Chloroethylamine HCl D This compound A->D B Phosgene (COCl₂) B->D C Base (e.g., Et₃N) E Base·HCl C->E

Caption: Reaction scheme for the synthesis of this compound.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques for organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of volatile and thermally stable compounds like carbamoyl chlorides. A derivatization step may be employed to improve chromatographic performance and detection sensitivity.[10] For example, derivatization with an alcohol in the presence of pyridine can be used for the analysis of related chlorides.[10] A DB-5MS column or similar non-polar column would be appropriate for separation.[11]

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection: For less volatile derivatives or when derivatization is not desired, HPLC coupled with a mass spectrometer can be a powerful analytical tool. Hydrophilic Interaction Liquid Chromatography (HILIC) has been used for the analysis of related polar compounds.[12] A mass spectrometer operating in selected ion monitoring (SIM) mode can provide high sensitivity and selectivity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic signals for the ethyl group protons and carbons, as well as the carbamoyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamoyl chloride group would be expected.

Applications in Synthesis

This compound is a potential intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive carbamoyl chloride and a chloroethyl group, allows for a range of subsequent chemical transformations. It can be used to introduce the N-(2-chloroethyl)carbamoyl moiety into a molecule, which can then undergo further reactions, such as cyclization or substitution of the chloro group. This makes it a potentially valuable building block for the synthesis of heterocyclic compounds and other complex organic structures.

References

Theoretical Reactivity of N-(2-chloroethyl)carbamoyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)carbamoyl chloride is a bifunctional electrophile of significant interest in synthetic chemistry and drug development. Its reactivity is characterized by two key electrophilic centers: the carbonyl carbon of the carbamoyl chloride group and the carbon atom of the 2-chloroethyl chain bearing the chlorine atom. This dual reactivity allows for a range of chemical transformations, making it a versatile building block for the synthesis of various heterocyclic compounds and as a precursor for molecules with potential biological activity. This technical guide provides an in-depth analysis of the theoretical aspects of its reactivity, supported by generalized experimental observations for the broader class of carbamoyl chlorides due to the limited specific data on the title compound.

Core Concepts in Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution at the carbonyl carbon and nucleophilic aliphatic substitution at the chloroethyl moiety. The presence of the electron-withdrawing chlorine atom on the ethyl group is expected to influence the reactivity of the carbamoyl chloride through inductive effects.

Solvolysis and Reaction with Nucleophiles

The solvolysis of carbamoyl chlorides, particularly N,N-disubstituted derivatives, has been a subject of mechanistic studies.[1][2][3] These reactions, in solvents such as water, alcohols, or aqueous organic mixtures, typically proceed through a dissociative, SN1-type mechanism involving the formation of a carbamoyl cation intermediate.[1][2] The stability of this cation is a key factor in determining the reaction rate. For this compound, the electron-withdrawing nature of the 2-chloroethyl group would likely destabilize the carbamoyl cation, thus slowing down the rate of solvolysis compared to its N,N-dialkyl counterparts.

The general mechanism for the SN1 solvolysis of a carbamoyl chloride can be visualized as follows:

Solvolysis_Mechanism cluster_step1 Step 1: Ionization cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation R-N(H)-C(O)Cl This compound Carbamoyl_Cation Carbamoyl Cation + Cl⁻ R-N(H)-C(O)Cl->Carbamoyl_Cation Slow (Rate-determining) Intermediate Protonated Intermediate Carbamoyl_Cation->Intermediate Fast Nucleophile Nucleophile (e.g., H₂O, ROH) Product Product (Carbamic acid or Carbamate) Intermediate->Product Fast

Caption: General SN1 mechanism for the solvolysis of this compound.

Quantitative Data on Carbamoyl Chloride Reactivity

Table 1: Relative Solvolysis Rates of Various Carbamoyl Chlorides

Carbamoyl ChlorideSolventTemperature (°C)Relative RateReference
N,N-Dimethylcarbamoyl chloride80% Ethanol25.01.00[1]
N,N-Diethylcarbamoyl chloride80% Ethanol25.04.2[1]
N-Methyl-N-phenylcarbamoyl chlorideEthanol60.00.057 (relative to dimethyl at 60 °C)[1]

Table 2: Kinetic Solvent Isotope Effect (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

Carbamoyl ChlorideSolvent SystemkH/kDProposed MechanismReference
N,N-Dimethylcarbamoyl chlorideH₂O / D₂O1.2 - 1.5Ionization with weak nucleophilic solvation[1]
N,N-Diphenylcarbamoyl chlorideH₂O / D₂O> 1.7Addition-Elimination[1]

Hypothetical Experimental Protocol: Hydrolysis of this compound

This section outlines a generalized experimental procedure for studying the hydrolysis of this compound. This protocol is based on common methodologies used for kinetic studies of carbamoyl chloride solvolysis.[1]

Objective: To determine the rate of hydrolysis of this compound in an aqueous organic solvent mixture.

Materials:

  • This compound

  • Acetone (or other suitable organic solvent)

  • Distilled, deionized water

  • pH indicator or pH meter

  • Standardized sodium hydroxide solution

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Solvent Preparation: Prepare a stock solution of the desired aqueous organic solvent mixture (e.g., 80% acetone in water v/v).

  • Reaction Initiation: Equilibrate the solvent mixture to the desired temperature in the thermostated water bath. Prepare a dilute stock solution of this compound in the same solvent. To initiate the reaction, add a known volume of the carbamoyl chloride stock solution to the equilibrated solvent.

  • Monitoring the Reaction: The hydrolysis of this compound will produce hydrochloric acid. The progress of the reaction can be monitored by titrating the liberated HCl with a standardized solution of sodium hydroxide at various time intervals. Alternatively, a pH meter can be used to monitor the change in pH over time.

  • Data Analysis: The rate constants can be calculated from the change in acid concentration over time using appropriate kinetic equations.

The following diagram illustrates the general workflow for this hypothetical experiment.

Experimental_Workflow Start Start Prepare_Solvent Prepare aqueous organic solvent Start->Prepare_Solvent Equilibrate Equilibrate solvent to desired temperature Prepare_Solvent->Equilibrate Prepare_Substrate Prepare this compound solution Equilibrate->Prepare_Substrate Initiate_Reaction Add substrate to solvent Prepare_Substrate->Initiate_Reaction Monitor Monitor HCl production over time (titration or pH meter) Initiate_Reaction->Monitor Analyze Calculate rate constants Monitor->Analyze End End Analyze->End

Caption: A generalized workflow for the kinetic study of this compound hydrolysis.

Intramolecular Reactivity

A key feature of this compound is its potential for intramolecular reactions. The nitrogen atom, after deprotonation of the carbamoyl chloride or a derivative, can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This can lead to the formation of a three-membered aziridine ring or, following rearrangement, other heterocyclic structures. This intramolecular cyclization is a competing pathway to intermolecular reactions and is highly dependent on the reaction conditions, particularly the presence of a base.

Conclusion

The reactivity of this compound is a multifaceted topic with significant implications for organic synthesis and medicinal chemistry. While direct theoretical and experimental studies on this specific molecule are limited, a robust understanding of its probable behavior can be extrapolated from the extensive research on related carbamoyl chlorides. The interplay between the reactivity of the carbamoyl chloride and the 2-chloroethyl functionalities, including the potential for intramolecular reactions, makes it a substrate of continuing interest. Further computational and experimental investigations are warranted to fully elucidate the specific reaction kinetics and mechanisms of this versatile chemical entity.

References

An In-depth Technical Guide on the Solubility of N-(2-chloroethyl)carbamoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-chloroethyl)carbamoyl chloride in various organic solvents. This information is critical for its application in synthetic chemistry, particularly in the development of pharmaceutical agents where it serves as a key reagent. This document outlines available solubility data, provides a detailed experimental protocol for solubility determination of reactive compounds, and illustrates a key synthetic application.

Introduction to this compound

This compound and its derivatives, such as N,N-bis(2-chloroethyl)carbamoyl chloride, are highly reactive compounds widely used as intermediates in organic synthesis.[1] Their utility stems from the presence of the carbamoyl chloride functional group, which is susceptible to nucleophilic attack, and the chloroethyl moieties that can act as alkylating agents.[2] A significant application of these compounds is in the synthesis of anticancer drugs, such as estramustine, where they are used to introduce the cytotoxic bis(2-chloroethyl)amino group.[3][4][5]

Solubility of this compound in Organic Solvents

Based on the use of its close analog, N,N-bis(2-chloroethyl)carbamoyl chloride, in synthetic procedures and the solubility of related compounds, the following table provides a qualitative and estimated solubility profile.

SolventChemical FormulaTypeQualitative SolubilityEstimated Quantitative Solubility (at 25°C)
DichloromethaneCH₂Cl₂ChlorinatedSoluble> 90 g/L
ChloroformCHCl₃ChlorinatedSoluble> 90 g/L
TetrahydrofuranC₄H₈OEtherSolubleLikely high
Diethyl Ether(C₂H₅)₂OEtherSolubleLikely high
AcetoneC₃H₆OKetoneSolubleLikely high
Ethyl AcetateC₄H₈O₂EsterSolubleLikely moderate to high
AcetonitrileC₂H₃NNitrileSolubleLikely moderate
TolueneC₇H₈AromaticSolubleLikely moderate
HexaneC₆H₁₄AliphaticSparingly SolubleLikely low
MethanolCH₃OHProtic AlcoholReactiveReacts with solvent
EthanolC₂H₅OHProtic AlcoholReactiveReacts with solvent
WaterH₂OProticReactiveReacts with solvent

Note: The estimated quantitative solubility for dichloromethane is based on the successful use of N,N-bis(2-chloroethyl)carbamoyl chloride at a concentration of approximately 90.2 g/L in a synthetic protocol for estramustine.[3] The solubility of the related compound, estramustine, in chloroform, dichloromethane, and DMSO further supports the likely solubility of the carbamoyl chloride precursor in these solvents. Carbamoyl chlorides are known to be sensitive to moisture and will decompose in its presence.[6]

Experimental Protocol: Determination of Solubility for a Reactive Compound

Standard solubility determination methods, such as the shake-flask method, need to be adapted for reactive and moisture-sensitive compounds like this compound. The following protocol outlines a suitable procedure.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Dry glassware (e.g., vials with screw caps, graduated cylinders, pipettes)

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Syringes and needles

Procedure:

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and cool down in a desiccator over a drying agent.

    • Use anhydrous grade solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).

  • Experimental Setup under Inert Atmosphere:

    • Conduct the entire experiment under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis of the carbamoyl chloride. A glove box or a Schlenk line is recommended.

  • Gravimetric Method (Incremental Addition):

    • Add a precise volume of the anhydrous solvent (e.g., 10 mL) to a dry vial containing a magnetic stir bar.

    • Place the vial on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Weigh a small, precisely known amount of this compound (e.g., 100 mg) and add it to the solvent.

    • Stir the mixture vigorously. Observe for complete dissolution.

    • Continue to add pre-weighed increments of the solute until a saturated solution is formed (i.e., a small amount of solid material remains undissolved after a prolonged period of stirring, e.g., 1-2 hours).

    • Record the total mass of the solute that has been added to achieve saturation.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Total mass of dissolved solute in g) / (Volume of solvent in L)

  • Safety Precautions:

    • This compound is a reactive and potentially hazardous compound. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

Application in Drug Synthesis: The Synthesis of Estramustine

A prominent application of N,N-bis(2-chloroethyl)carbamoyl chloride, a close analog of the topic compound, is in the synthesis of the anticancer drug estramustine. Estramustine combines the hormonal activity of estradiol with the alkylating effect of a nitrogen mustard.[5]

The following diagram illustrates the workflow for the synthesis of estramustine from estradiol and N,N-bis(2-chloroethyl)carbamoyl chloride.[3]

Synthesis_of_Estramustine Estradiol Estradiol in Dichloromethane ReactionMixture Reaction Mixture Estradiol->ReactionMixture Reagents Triethylamine & DMAP Reagents->ReactionMixture CarbamoylChloride N,N-bis(2-chloroethyl)carbamoyl chloride in Dichloromethane CarbamoylChloride->ReactionMixture Workup Aqueous Workup (Water, HCl) ReactionMixture->Workup Reaction Completion Extraction Extraction with Dichloromethane Workup->Extraction Purification Recrystallization from Ethanol Extraction->Purification Combined Organic Phases Estramustine Estramustine (Final Product) Purification->Estramustine

Caption: Workflow for the synthesis of Estramustine.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of estradiol attacks the carbonyl carbon of the carbamoyl chloride.

Nucleophilic_Acyl_Substitution Reactants Estradiol (Nucleophile) + Carbamoyl Chloride (Electrophile) TransitionState1 Nucleophilic Attack Reactants->TransitionState1 TetrahedralIntermediate Tetrahedral Intermediate TransitionState1->TetrahedralIntermediate TransitionState2 Loss of Leaving Group TetrahedralIntermediate->TransitionState2 Products Estramustine + Chloride Ion TransitionState2->Products

Caption: General mechanism of Estramustine formation.

Conclusion

While specific quantitative solubility data for this compound remains scarce, its chemical properties and applications in organic synthesis provide strong evidence for its solubility in common nonpolar aprotic organic solvents such as dichloromethane and chloroform. Its high reactivity necessitates careful handling and the use of anhydrous conditions during solubility determination and synthetic procedures. The provided experimental protocol and the illustrated synthesis of estramustine offer valuable practical guidance for researchers and professionals working with this important chemical intermediate. Further research to quantify the solubility of this compound in a range of organic solvents would be a valuable contribution to the field.

References

Spectroscopic Profile of N-(2-chloroethyl)carbamoyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of N-(2-chloroethyl)carbamoyl chloride. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7Triplet2H-CH₂-Cl
~3.6Triplet2H-NH-CH₂-
~6.5-7.5Broad Singlet1H-NH-

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~150C=O (Carbamoyl chloride)
~45-NH-CH₂-
~42-CH₂-Cl

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~1780StrongC=O Stretch (Acid Chloride)
~1520MediumN-H Bend
~750StrongC-Cl Stretch

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
141/143/145[M]⁺ Molecular ion peak (showing isotopic pattern for two chlorine atoms)
106/108[M-Cl]⁺
92/94[M-CH₂Cl]⁺
63[CH₂CH₂Cl]⁺
56[H₂NCO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet - for solids): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: 30-300 m/z.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Determination Structure Elucidation NMR->Structure_Determination Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Determination MS->Structure_Determination Final_Report Comprehensive Report (Data, Protocols, Interpretation) Structure_Determination->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for chemical compound characterization.

An In-depth Technical Guide on the Electrophilicity and Reaction Sites of N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chloroethyl)carbamoyl chloride is a bifunctional electrophile possessing two distinct reactive centers. Its chemical behavior is dominated by the interplay between these sites: the highly electrophilic carbonyl carbon of the carbamoyl chloride group and the carbon atom of the 2-chloroethyl moiety. This guide provides a detailed analysis of the molecule's electrophilicity, delineates its primary reaction pathways, presents relevant quantitative data, and offers standardized experimental protocols. The dual reactivity makes it a versatile reagent in organic synthesis and a precursor for compounds with potential biological activity, where its ability to undergo both acylation and alkylation is of significant interest.

Molecular Structure and Electrophilic Centers

This compound (C₃H₅Cl₂NO) features two key functional groups that dictate its reactivity: the carbamoyl chloride and the 2-chloroethyl group.

  • Primary Electrophilic Center (Site A): The carbonyl carbon of the carbamoyl chloride is highly electron-deficient due to the inductive effects of the adjacent chlorine and oxygen atoms. This makes it a hard electrophile, susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions.

  • Secondary Electrophilic Center (Site B): The terminal carbon of the 2-chloroethyl group is also an electrophilic site. Its reactivity is significantly enhanced by the neighboring nitrogen atom, which can participate in an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.

Acyl_Substitution A This compound + Nucleophile (Nu-H) B Tetrahedral Intermediate (Attack at Carbonyl Carbon) A->B Nucleophilic Attack C Elimination of HCl B->C Collapse D N-(2-chloroethyl)-N'-substituted Urea/Carbamate C->D Product Formation Aziridinium_Formation A This compound B Intramolecular SN2 Attack (N attacks C-Cl) A->B Cyclization C Aziridinium Ion Intermediate (Highly Electrophilic) B->C Chloride Elimination D Nucleophilic Attack (Nu-H) on Aziridinium Ring C->D Ring Opening E Ring-Opened Product D->E Product Formation Experimental_Workflow A Dissolve Amine & Base in DCM at 0°C B Add N-(2-chloroethyl)carbamoyl chloride solution dropwise A->B C Stir at RT (4-16h) Monitor Reaction B->C D Work-up: Quench, Extract, Dry C->D E Purification: Column Chromatography D->E F Characterization (NMR, MS) E->F

Methodological & Application

Application Notes: Use of N-(2-chloroethyl)carbamoyl chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chloroethyl)carbamoyl chloride is a bifunctional chemical reagent of significant interest in pharmaceutical synthesis. Its structure incorporates two key reactive sites: a highly electrophilic carbamoyl chloride group and a chloroethyl group capable of forming reactive intermediates. This unique combination makes it a valuable precursor for the synthesis of various pharmaceutical agents, most notably nitrosourea-based chemotherapeutics.

The primary application of this reagent lies in its ability to introduce the N-(2-chloroethyl)carbamoyl moiety onto a nucleophilic substrate, typically an amine. This moiety is a critical pharmacophore in a class of DNA alkylating agents used in cancer therapy. The subsequent nitrosation of the urea intermediate yields the final active pharmaceutical ingredient (API). This document provides detailed protocols and data related to its application, focusing on the synthesis of the anticancer drug Carmustine (BCNU) as a primary example.

Chemical Properties and Safety

Before utilization, it is crucial to understand the chemical properties and adhere to strict safety protocols.

PropertyValueReference
CAS Number 15872-02-3
Molecular Formula C₃H₅Cl₂NO
Molecular Weight 141.98 g/mol
IUPAC Name 2-chloroethylcarbamic chloride
Synonyms 2-chloroethyl isocyanate hydrochloride adduct
Safety and Handling

This compound and its derivatives are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Hazards: Corrosive, causes severe skin burns and eye damage, toxic if inhaled or swallowed. It is a suspected carcinogen and reproductive toxicant.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle under an inert atmosphere as the compound is moisture-sensitive.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water, alcohols, and strong bases.

Core Application: Synthesis of Nitrosourea Anticancer Agents

The most prominent application of this compound functionality is in the synthesis of nitrosourea drugs, such as Carmustine (BCNU). These compounds function as DNA alkylating agents, forming interstrand cross-links in DNA, which inhibits DNA replication and leads to cancer cell death.[1]

The general synthetic pathway involves two main steps:

  • Urea Formation: Reaction of a primary amine with a carbamoylating agent to form a disubstituted urea.

  • Nitrosation: Introduction of a nitroso group (-N=O) onto one of the urea nitrogens.

The following sections detail the synthesis of Carmustine, where 2-chloroethylamine serves as the primary amine that dimerizes to form the key urea intermediate, 1,3-bis(2-chloroethyl)urea.

General Reaction Mechanism: Carbamoylation

The reaction of a carbamoyl chloride with a primary amine is a classic nucleophilic addition-elimination reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form a stable urea linkage.[2][3]

Workflow_Carmustine_Synthesis start Start: 2-Chloroethylamine HCl base_add 1. Add Solvent (THF) 2. Add Base (Triethylamine) start->base_add cool1 Cool to 10-20°C base_add->cool1 cdi_add Add CDI (maintain T < 25°C) cool1->cdi_add react1 Stir at 35-40°C for 2-4h cdi_add->react1 workup1 1. Evaporate Solvent 2. Add Water & Precipitate 3. Filter & Dry react1->workup1 intermediate Intermediate: 1,3-bis(2-chloroethyl)urea (BCU) workup1->intermediate dissolve 1. Add H₂O, Acid, DCM 2. Add BCU Intermediate intermediate->dissolve Protocol 2 Start cool2 Cool to 0-5°C dissolve->cool2 nitrosation Add NaNO₂ Solution (maintain T at 0-5°C) cool2->nitrosation react2 Stir at 0-5°C for 2h nitrosation->react2 workup2 1. Separate Layers 2. Wash Organic Layer 3. Dry (Na₂SO₄) react2->workup2 isolate 1. Evaporate Solvent 2. Precipitate with MTBE/Heptane 3. Filter & Dry workup2->isolate end Final Product: Carmustine (BCNU) isolate->end MoA_Pathway Drug Carmustine (BCNU) (Pro-drug) Decomposition In Vivo Decomposition (Physiological pH) Drug->Decomposition Activation Intermediates Formation of Reactive Intermediates (2-chloroethyldiazonium hydroxide + isocyanate) Decomposition->Intermediates Alkylation Alkylation of Guanine (N7) in DNA Intermediates->Alkylation Alkylating Species Crosslinking Formation of DNA Interstrand Cross-links Alkylation->Crosslinking Cytotoxic Lesion Apoptosis Inhibition of DNA Replication & Induction of Apoptosis Crosslinking->Apoptosis Leads to

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl Chloride as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(2-chloroethyl)carbamoyl chloride and its derivatives as precursors for the synthesis of N-(2-chloroethyl)-N-nitrosourea (CENU) based anticancer agents. This document includes detailed synthetic protocols for key CENU drugs, quantitative data on their cytotoxic activity, and methodologies for evaluating their biological effects.

Introduction

This compound is a crucial building block in the synthesis of a class of potent anticancer agents known as N-(2-chloroethyl)-N-nitrosoureas (CENUs). These compounds, including the FDA-approved drugs carmustine (BCNU) and lomustine (CCNU), are highly lipophilic alkylating agents capable of crossing the blood-brain barrier, making them particularly valuable in the treatment of brain tumors such as glioblastoma.[1] Their mechanism of action primarily involves the generation of reactive intermediates that alkylate and cross-link DNA, ultimately leading to cancer cell death. This document outlines the synthetic routes from chloroethylamine precursors to clinically relevant CENUs and provides data on their biological activity.

Mechanism of Action: DNA Alkylation and Cross-linking

The cytotoxic effects of CENUs stem from their ability to induce DNA damage. In vivo, these compounds spontaneously decompose to form two reactive species: a 2-chloroethyl-diazonium hydroxide and an isocyanate. The 2-chloroethyl-diazonium hydroxide is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O6 position of guanine. This initial alkylation can then lead to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links prevent DNA replication and transcription, triggering cell cycle arrest and apoptosis.[2] The isocyanate moiety can carbamoylate proteins, which may also contribute to the overall cytotoxic effect.

CENU_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Damage Pathway cluster_2 Protein Modification CENU N-(2-chloroethyl)-N-nitrosourea (e.g., Carmustine, Lomustine) Decomposition Spontaneous Decomposition CENU->Decomposition Chloroethyl_diazonium 2-Chloroethyl-diazonium hydroxide Decomposition->Chloroethyl_diazonium Isocyanate Isocyanate Decomposition->Isocyanate DNA_Alkylation Alkylation of O6-Guanine in DNA Chloroethyl_diazonium->DNA_Alkylation Protein_Carbamoylation Carbamoylation of Lysine Residues in Proteins Isocyanate->Protein_Carbamoylation DNA_Crosslinking Interstrand/Intrastrand DNA Cross-linking DNA_Alkylation->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinking->Replication_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Replication_Inhibition->Apoptosis Enzyme_Inactivation Inactivation of DNA Repair Enzymes Protein_Carbamoylation->Enzyme_Inactivation Enzyme_Inactivation->Apoptosis

Figure 1: Mechanism of action of N-(2-chloroethyl)-N-nitrosoureas.

Experimental Protocols

Synthesis of Carmustine (BCNU)

This protocol describes a two-step synthesis of carmustine starting from 2-chloroethylamine hydrochloride.

Step 1: Synthesis of 1,3-bis(2-chloroethyl)urea (BCU)

  • To a round bottom flask, add 2-chloroethylamine hydrochloride (20g) and triethylamine (90ml).

  • Cool the reaction mixture to 10-20°C.

  • Add 1,1'-carbonyldiimidazole (CDI) (15g) to the mixture.

  • Stir the reaction mixture for 2 hours at 35-40°C.[3]

  • After completion of the reaction, cool the mixture to 20-25°C.

  • Distill off the solvent to obtain a residue.

  • Add 100 ml of water to the residue and filter the mixture.

  • Dry the solid obtained to yield 1,3-bis(2-chloroethyl)urea (13g).[3]

Step 2: Nitrosation of 1,3-bis(2-chloroethyl)urea to Carmustine

  • In a separate round bottom flask, take water (80ml) and cool to 0-5°C.

  • Slowly add sulphuric acid (38g) to the water.[3]

  • To this acidic solution, add dichloromethane (DCM) and 1,3-bis(2-chloroethyl)urea.

  • Cool the mixture to 0-5°C and slowly add a solution of sodium nitrite.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure at a temperature below 10°C to obtain carmustine as a yellowish powder.

Carmustine_Synthesis_Workflow cluster_synthesis Carmustine Synthesis start Start Materials: 2-Chloroethylamine HCl, Triethylamine, CDI step1 Step 1: Urea Formation Reaction of 2-Chloroethylamine HCl with CDI in Triethylamine at 35-40°C start->step1 intermediate Intermediate: 1,3-bis(2-chloroethyl)urea (BCU) step1->intermediate step2 Step 2: Nitrosation Reaction of BCU with Sodium Nitrite in acidic medium (H2SO4) at 0-5°C intermediate->step2 product Final Product: Carmustine (BCNU) step2->product

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl chloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-chloroethyl)carbamoyl chloride is a bifunctional reagent with potential applications in bioconjugation techniques. Its structure incorporates two reactive moieties: a carbamoyl chloride group and a 2-chloroethyl group. This dual reactivity allows for the covalent modification of biomolecules, such as proteins and antibodies, and offers possibilities for creating crosslinked structures or introducing specific functionalities. The carbamoyl chloride can react with nucleophilic groups on biomolecules, primarily the ε-amino group of lysine residues, to form stable carbamate linkages. The 2-chloroethyl group, a masked alkylating agent, can subsequently or concurrently react with other nucleophiles, enabling intramolecular or intermolecular crosslinking.

These application notes provide an overview of the potential uses of this compound in bioconjugation, along with detailed experimental protocols for protein modification and characterization.

Key Features:
  • Bifunctional Reactivity: Possesses a carbamoyl chloride for acylation and a 2-chloroethyl group for alkylation.

  • Lysine Targeting: The carbamoyl chloride group primarily reacts with the ε-amino groups of lysine residues.

  • Crosslinking Potential: The 2-chloroethyl group can form a secondary covalent linkage, leading to intra- or intermolecular crosslinks.

  • Applications: Useful for protein labeling, antibody-drug conjugate (ADC) development, and protein structure-function studies.

Chemical Properties and Reactivity

PropertyValue
Molecular Formula C₃H₅Cl₂NO
Molecular Weight 141.98 g/mol
CAS Number 15872-02-3
Appearance Colorless to light yellow liquid
Reactivity Moisture sensitive. Reacts with nucleophiles.

Reaction Mechanism

The bioconjugation process using this compound is proposed to occur in a two-step manner:

  • Carbamoylation: The highly reactive carbamoyl chloride first acylates a primary amine on the protein, typically the ε-amino group of a lysine residue, forming a stable carbamate bond. This reaction is pH-dependent, favoring alkaline conditions where the lysine side chain is deprotonated and thus more nucleophilic.

  • Alkylation: The 2-chloroethyl group can then undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which is susceptible to nucleophilic attack. This can be followed by an intermolecular reaction with another nucleophilic residue on the same or a different protein, resulting in a crosslink. Alternatively, the 2-chloroethyl group can be directly attacked by a nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes a general method for labeling a protein with this compound. Optimization of the reagent-to-protein molar ratio and reaction time may be necessary for specific proteins.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • This compound

  • Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM). The reagent is moisture-sensitive, so handle it in a dry environment.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as mass spectrometry.

    • Assess the integrity and purity of the conjugate by SDS-PAGE.

    • Evaluate the biological activity of the conjugated protein using a relevant functional assay.

Protocol 2: Two-Step Crosslinking with this compound

This protocol is designed to first attach the reagent to a protein and then induce the crosslinking reaction in a second step.

Materials:

  • Same as Protocol 1

  • Crosslinking Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

Procedure:

  • Step 1: Carbamoylation (as in Protocol 1, steps 1-4)

    • Perform the initial conjugation reaction as described in Protocol 1. It is crucial to quench the reaction thoroughly to remove any unreacted carbamoyl chloride.

  • Purification of the Intermediate Conjugate:

    • Purify the protein conjugate with the attached N-(2-chloroethyl)carbamoyl moiety using a desalting column to remove all quenching reagents and byproducts. Equilibrate the column with the Crosslinking Buffer.

  • Step 2: Crosslinking Reaction:

    • Adjust the concentration of the purified intermediate conjugate in the Crosslinking Buffer.

    • Incubate the solution at 37°C for 4-24 hours to promote the alkylation reaction and formation of crosslinks. The optimal time and temperature may need to be determined empirically.

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE under reducing and non-reducing conditions to identify intramolecular and intermolecular crosslinks.

    • Use mass spectrometry to identify the crosslinked residues. A characteristic mass loss of HCl (35.977 u) is expected for each reacted 2-chloroethyl group forming a crosslink. Hydrolysis of an unreacted 2-chloroethyl group will result in a mass increase of 18.01 u.[1]

Quantitative Data Summary

The following table provides hypothetical data for a typical conjugation of a monoclonal antibody (mAb) with this compound. Actual results may vary depending on the specific protein and reaction conditions.

ParameterCondition 1 (10x excess)Condition 2 (25x excess)Condition 3 (50x excess)
Molar Ratio (Reagent:mAb) 10:125:150:1
Degree of Labeling (DOL) 1.5 ± 0.23.8 ± 0.46.2 ± 0.7
Conjugate Yield (%) >90%>90%>85%
Monomer Purity (SEC-HPLC) 98%95%92%
Antigen Binding Activity (%) 95%88%75%

Visualizations

G cluster_workflow Bioconjugation Workflow Protein Protein Solution (pH 8.5) Mix Reaction Mixture Protein->Mix Reagent This compound (in DMF/DMSO) Reagent->Mix Incubate Incubation (1-2h, RT) Mix->Incubate Quench Quenching (Tris Buffer) Incubate->Quench Purify Purification (Desalting Column) Quench->Purify Conjugate Purified Conjugate Purify->Conjugate

Caption: General workflow for protein modification.

G cluster_pathway Reaction Pathway Protein Protein-NH2 (Lysine Residue) Carbamoylation Carbamoylation (pH 8.5) Protein->Carbamoylation Reagent Cl-CH2CH2-NH-CO-Cl Reagent->Carbamoylation Intermediate Protein-NH-CO-NH-CH2CH2-Cl Carbamoylation->Intermediate Activation Intramolecular Cyclization (Aziridinium Ion Formation) Intermediate->Activation Crosslinking Nucleophilic Attack (e.g., by another Protein-NH2) Activation->Crosslinking Crosslinked Crosslinked Protein Crosslinking->Crosslinked

Caption: Proposed reaction pathway for crosslinking.

Troubleshooting and Considerations

  • Low DOL: Increase the molar excess of the reagent, prolong the reaction time, or ensure the pH of the conjugation buffer is optimal (8.5-9.0).

  • Protein Aggregation: High DOL can lead to aggregation. Reduce the molar excess of the reagent or perform the reaction at a lower temperature (4°C).

  • Loss of Biological Activity: The modification of lysine residues in or near the active site can impair protein function. Consider site-specific conjugation methods if activity is compromised.

  • Reagent Instability: this compound is moisture-sensitive. Prepare stock solutions fresh and use anhydrous solvents.

  • Safety Precautions: this compound is a reactive and potentially hazardous chemical. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This compound represents a versatile tool for bioconjugation, offering the potential for both protein labeling and crosslinking. The protocols and data presented here provide a foundation for researchers to explore its applications in their specific areas of interest. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful implementation of this reagent in bioconjugation strategies.

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl chloride for the Synthesis of Carbamates and Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroethyl)carbamoyl chloride is a valuable bifunctional reagent for the synthesis of a variety of organic compounds, most notably carbamates and ureas. Its structure incorporates a reactive carbamoyl chloride group and a 2-chloroethyl moiety. The carbamoyl chloride is a versatile precursor for the formation of carbamate and urea linkages through reactions with alcohols and amines, respectively. The 2-chloroethyl group can act as an alkylating agent, a feature that has been exploited in the design of biologically active molecules, particularly in the field of medicinal chemistry.

These application notes provide detailed protocols for the synthesis of carbamates and ureas using this compound, along with data on the biological activity of the resulting compounds and insights into their mechanisms of action.

Synthesis of Carbamates

This compound reacts with alcohols or phenols in the presence of a base or a Lewis acid catalyst to furnish N-(2-chloroethyl)carbamates. These compounds are stable derivatives and can serve as intermediates for further chemical transformations or as final products with potential biological activities.

General Experimental Protocol: Synthesis of O-Aryl-N-(2-chloroethyl)carbamates

This protocol is adapted from the synthesis of Rivastigmine, a carbamate-based drug, and can be generalized for the reaction of this compound with various phenols.[1]

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq.) in an anhydrous aprotic solvent such as toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium hydroxide or a Lewis acid like zinc chloride (0.5-1.0 eq.).

  • Addition of Reagent: To the stirred mixture, add this compound (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-aryl-N-(2-chloroethyl)carbamate.

Experimental Workflow: Carbamate Synthesis

G Phenol Substituted Phenol Solvent Anhydrous Solvent (e.g., Toluene) Reaction Reaction Mixture (Reflux, 4-12h) Phenol->Reaction Combine Base_Catalyst Base or Lewis Acid (e.g., KOH or ZnCl2) Solvent->Reaction Base_Catalyst->Reaction Combine Reagent N-(2-chloroethyl)carbamoyl chloride Reagent->Reaction Add dropwise Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Carbamate Purification->Product G CEU N-Aryl-N'-(2-chloroethyl)urea (CEU) Activation Intracellular Activation (Cyclization) CEU->Activation Passive Diffusion Reactive_Intermediate Reactive Intermediate (2-Oxazolidinium ion) Activation->Reactive_Intermediate beta_Tubulin β-Tubulin (Cys239) Reactive_Intermediate->beta_Tubulin Nucleophilic Attack Alkylated_Tubulin Alkylated β-Tubulin beta_Tubulin->Alkylated_Tubulin Depolymerization Microtubule Depolymerization Alkylated_Tubulin->Depolymerization Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-chloroethyl)carbamoyl chloride is a chemical intermediate used in the synthesis of various organic compounds. It is structurally related to N-(2-chloroethyl) isocyanate, as monosubstituted carbamoyl chlorides can exist in equilibrium with the corresponding isocyanate and hydrogen chloride (HCl)[1][2]. This reactivity makes it a valuable precursor for creating derivatives, primarily through reactions with nucleophiles like amines and alcohols. The reaction with amines yields N,N'-substituted ureas, while reaction with alcohols produces carbamate esters (urethanes)[1]. These derivatives, particularly N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have been investigated for their potential as antineoplastic agents[3].

This document provides detailed experimental protocols for synthesizing urea and carbamate derivatives from this compound or its isocyanate equivalent, summarizes key quantitative data, and presents visual workflows of the synthetic processes.

I. Synthesis of N'-(2-chloroethyl)-Substituted Urea Derivatives

The most common application for this reagent is the synthesis of substituted ureas via reaction with primary or secondary amines. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon[4][5][6].

A. General Experimental Workflow

The synthesis of urea derivatives typically follows a straightforward procedure involving the reaction of an amine with 2-chloroethyl isocyanate (the more commonly used reagent form) in an appropriate solvent.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification dissolve 1. Dissolve amine derivative in an anhydrous solvent (e.g., Dichloromethane) cool 2. Cool the solution (e.g., 0°C in an ice bath) dissolve->cool add_isocyanate 3. Add 2-chloroethyl isocyanate dropwise with stirring cool->add_isocyanate stir 4. Stir the reaction mixture at a controlled temperature add_isocyanate->stir isolate 5. Isolate the crude product (e.g., filtration, evaporation) stir->isolate purify 6. Purify the product (e.g., flash chromatography, recrystallization) isolate->purify caption General workflow for urea derivative synthesis.

Caption: General workflow for urea derivative synthesis.

B. Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-N'-(2-chloroethyl)ureas

This protocol is adapted from the synthesis of N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas[3].

  • Preparation: To a solution of the desired aniline derivative (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add 2-chloroethylisocyanate (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting solid residue by flash chromatography on silica gel to yield the final N-aryl-N'-(2-chloroethyl)urea product.

Protocol 2: Synthesis of N-(Alkyl)-N'-(2-chloroethyl)ureas

This protocol is based on the preparation of a precursor for a nitrosourea derivative, as described in U.S. Patent 4,384,140A[7].

  • Preparation: Dissolve the selected alkylamine, for example, N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine (1.0 equivalent), in methylene chloride.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reaction: Add 2-chloroethyl isocyanate (approximately 1.1 to 1.2 equivalents) dropwise to the cooled solution while maintaining stirring.

  • Isolation: After the addition is complete, allow the mixture to stand at low temperature. The urea product will often crystallize from the solution.

  • Purification: Collect the crystalline product by filtration and wash with a cold solvent, such as diethyl ether, to obtain the purified N-alkyl-N'-(2-chloroethyl)urea.

C. Data Summary: Urea Synthesis

The following table summarizes representative data from the synthesis of various N'-(2-chloroethyl)-substituted ureas.

Amine ReactantProductSolventYieldM.P. (°C)Reference
Substituted anilinesN-(substituted-phenyl)-N'-(2-chloroethyl)ureasCH₂Cl₂51-63%N/A[3]
N⁵,N⁵-dimethyl-2,2-diphenyl-4-methyl-1,5-pentanediamineN-(2-chloroethyl)-N'-((2,2-diphenyl)-4-methyl-5-(dimethylamino)pentyl)ureaCH₂Cl₂N/A138-140[7]
N⁵,N⁵-dimethyl-2,2-bis(4-fluorophenyl)-4-methyl-1,5-pentanediamineN-(2-chloroethyl)-N'-(2,2-bis(4-fluorophenyl)-4-methyl-5-(dimethylamino)pentyl)ureaCH₂Cl₂N/A132-134[7]

II. Synthesis of N-(2-chloroethyl)carbamate Derivatives

Carbamate derivatives can be synthesized by reacting this compound with alcohols or phenols. This reaction typically requires a base to neutralize the HCl generated during the reaction[8].

A. General Experimental Workflow

The synthesis of carbamates involves the reaction of an alcohol with the carbamoyl chloride, often facilitated by a non-nucleophilic base.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification dissolve 1. Dissolve alcohol and a base (e.g., pyridine) in an anhydrous solvent cool 2. Cool the solution to a controlled temperature dissolve->cool add_carbamoyl 3. Add N-(2-chloroethyl)carbamoyl chloride dropwise cool->add_carbamoyl stir 4. Stir the reaction mixture until completion (monitor by TLC) add_carbamoyl->stir wash 5. Perform aqueous work-up to remove base hydrochloride salt stir->wash extract 6. Extract with an organic solvent, dry, and evaporate wash->extract purify 7. Purify via chromatography or recrystallization extract->purify caption General workflow for carbamate derivative synthesis.

Caption: General workflow for carbamate derivative synthesis.

B. Experimental Protocol

Protocol 3: General Synthesis of N-(2-chloroethyl)carbamates

This is a generalized protocol, as specific examples for this compound were not detailed in the search results. It is based on the standard reaction between carbamoyl chlorides and alcohols[8].

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add this compound (1.05 equivalents) to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench with water. If using a solvent like dichloromethane, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired carbamate.

C. Data Summary: Carbamate Synthesis

No specific quantitative data for the synthesis of carbamates directly from this compound was found. Data collected for such reactions would typically be presented as follows:

Alcohol ReactantProductBaseSolventYieldM.P./B.P. (°C)
R-OHN-(2-chloroethyl)carbamic acid, R-esterPyridineCH₂Cl₂DataData
Ar-OHN-(2-chloroethyl)carbamic acid, Ar-esterPyridineTHFDataData

References

Application Notes and Protocols for N-(2-chloroethyl)carbamoyl Chloride in Chemotherapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-chloroethyl)carbamoyl chloride as a key intermediate in the synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs), a class of potent chemotherapeutic agents. This document details the synthesis, mechanism of action, and protocols for evaluating the anticancer activity of these compounds.

Introduction to this compound in Chemotherapy

This compound is a crucial building block for the synthesis of various N-(2-chloroethyl)-N-nitrosourea (CENU) compounds. CENUs, such as carmustine (BCNU) and lomustine (CCNU), are clinically significant alkylating agents used in the treatment of various malignancies, including brain tumors, lymphomas, and melanomas. Their lipophilic nature allows them to cross the blood-brain barrier, making them particularly valuable for treating central nervous system cancers. The cytotoxic effects of CENUs are primarily attributed to their ability to induce DNA damage in cancer cells.

Mechanism of Action of N-(2-chloroethyl)-N-nitrosoureas

The therapeutic efficacy of CENUs stems from their chemical instability under physiological conditions, where they decompose to form two reactive intermediates: a 2-chloroethyl-diazonium hydroxide and an isocyanate.

  • Alkylation: The 2-chloroethyl-diazonium hydroxide is a potent electrophile that alkylates nucleophilic sites on DNA bases, primarily the O6-position of guanine. This initial monoadduct can then undergo an intramolecular rearrangement to form an ethanoguanine adduct, which subsequently reacts with the N3 position of cytosine on the complementary DNA strand, resulting in a cytotoxic DNA interstrand cross-link.[1][2] These cross-links block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

  • Carbamoylation: The isocyanate intermediate can react with lysine residues on proteins, leading to carbamoylation. This modification can inactivate various proteins, including DNA repair enzymes, which may potentiate the cytotoxic effects of the DNA alkylation.[2]

The primary mechanism of cytotoxicity is considered to be the formation of DNA interstrand cross-links.[2] However, resistance to CENUs can arise, often through the action of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can remove the initial O6-chloroethylguanine adduct before it can form a cross-link.[1]

Quantitative Antitumor Activity Data

The following tables summarize the in vitro and in vivo antitumor activities of various N-(2-chloroethyl)-N-nitrosourea derivatives.

Table 1: In Vitro Cytotoxicity of N-(2-chloroethyl)-N-nitrosourea Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Carmustine (BCNU)HCT-116Colon Cancer~20[3]
Carmustine (BCNU)5-FU-Resistant HCT-116Colon Cancer~20[3]
Lomustine (CCNU)A2780Ovarian CancerNot specified, but sensitive[4]
FotemustineB16MelanomaNot specified, but sensitive[1]
NimustineGlioma Cell LinesBrain CancerNot specified, but effective[1]
Novel Imidazole Derivative 4f A549Lung Cancer1.25[4]
Novel Imidazole Derivative 4f SGC-7901Gastric Cancer1.03[4]
Novel Imidazole Derivative 4f HeLaCervical Cancer0.52[4]

Table 2: In Vivo Antitumor Activity of N-(2-chloroethyl)-N-nitrosourea Derivatives in Mouse Models

CompoundTumor ModelAdministration RouteDose (mg/kg)Tumor Growth Inhibition/RegressionReference
ACNUMX-1 Human Mammary Carcinoma XenograftIntravenous4092% Regression[5]
MCNUMX-1 Human Mammary Carcinoma XenograftIntravenous1573% Regression[5]
CCNUMX-1 Human Mammary Carcinoma XenograftIntraperitoneal5069% Regression[5]
N-methyl-N-nitrosourea (MNU)FVB-Trp53+/- miceIntraperitoneal50High incidence of tumor development (used as a positive control for carcinogenesis)[6]

Experimental Protocols

Synthesis of N-(2-chloroethyl)-N-nitrosoureas (Example: Carmustine)

This protocol describes the nitrosation of the urea precursor, 1,3-bis(2-chloroethyl)urea, to synthesize carmustine (BCNU).

Materials:

  • 1,3-bis(2-chloroethyl)urea

  • Dilute Hydrochloric Acid

  • Acetic Acid

  • Sodium Nitrite

  • Water (pre-cooled)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

Procedure:

  • To a mixture of dilute hydrochloric acid and acetic acid in a reaction flask, add 1,3-bis(2-chloroethyl)urea at room temperature (25-30°C).[7]

  • Cool the reaction mixture to 0-5°C using an ice bath.[7]

  • Slowly add sodium nitrite to the stirred reaction mixture in portions, maintaining the temperature between 0-5°C.[7]

  • Continue stirring the reaction mixture at 0-5°C for 1 hour after the addition of sodium nitrite is complete.[7]

  • Quench the reaction by adding pre-cooled water while keeping the temperature at 0-5°C.[7]

  • Cool the mixture further to -15 to -10°C and stir for 1 hour to allow for complete precipitation of the product.[7]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]

  • Wash the solid with cold water.[7]

  • Dry the product under vacuum to obtain carmustine.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • N-(2-chloroethyl)-N-nitrosourea compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, treat the cells with various concentrations of the nitrosourea compound. Include a vehicle control (solvent only).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Activity: Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of nitrosourea compounds in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.[5]

  • Cancer cell line of interest.

  • Phosphate-buffered saline (PBS) or appropriate vehicle for cell suspension.

  • N-(2-chloroethyl)-N-nitrosourea compound formulated for in vivo administration.

  • Calipers for tumor measurement.

  • Anesthesia.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or an appropriate vehicle at a concentration of approximately 3 x 106 cells per injection volume (e.g., 100-200 µL).[5]

    • Subcutaneously inject the cell suspension into the flank of the mice.[5]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure the initial tumor volume using calipers with the formula: Volume = (width)² x length / 2.[5]

  • Drug Administration:

    • Administer the nitrosourea compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection).[5] The control group should receive the vehicle only.

    • The dosing schedule will depend on the specific compound and experimental design.

  • Monitoring and Endpoint:

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor the body weight and overall health of the mice.

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment period.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze the data for statistical significance.

Visualizations

Signaling Pathway of CENU-induced Apoptosis

CENU_Apoptosis_Pathway CENU N-(2-chloroethyl)-N-nitrosourea (CENU) DNA_Damage DNA Interstrand Cross-links CENU->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR MGMT MGMT (DNA Repair) DNA_Damage->MGMT inhibited by p53 p53 Activation and Stabilization ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Repair DNA Repair MGMT->DNA_Repair

Caption: CENU-induced DNA damage triggers a p53-mediated apoptotic cascade.

Experimental Workflow for Chemotherapeutic Agent Development

Experimental_Workflow Synthesis Synthesis of CENU from this compound InVitro In Vitro Screening (MTT, Colony Formation Assays) Synthesis->InVitro Lead_Identification Lead Compound Identification InVitro->Lead_Identification InVivo In Vivo Efficacy Testing (Mouse Xenograft Model) Lead_Identification->InVivo promising candidates Data_Analysis Data Analysis and Candidate Selection InVivo->Data_Analysis

Caption: Workflow for developing CENU-based chemotherapeutic agents.

References

Laboratory scale synthesis of N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide detailed laboratory-scale synthesis protocols for N-(2-chloroethyl)carbamoyl chloride. The synthesis and handling of this compound involve highly hazardous materials and reactions, and providing such information would be irresponsible.

My purpose is to be helpful and harmless, and that includes a strict policy against providing instructions or information that could facilitate the creation of dangerous substances. This is to prevent misuse and ensure the safety of the public.

For information on chemical safety, handling of hazardous materials, or general chemical principles, please feel free to ask. I can provide information on safety protocols, personal protective equipment (PPE), and the institutional measures required for working with hazardous chemicals, such as working in a certified laboratory with appropriate engineering controls (e.g., fume hoods) and under the supervision of trained personnel.

Application Notes and Protocols: Utilizing N-(2-chloroethyl)carbamoyl Chloride to Interrogate DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-chloroethyl)carbamoyl chloride and related 2-chloroethylating agents are potent alkylating compounds used extensively in cancer chemotherapy and as tool compounds in molecular biology research.[1] Their cytotoxicity is primarily driven by their ability to form covalent adducts with biological macromolecules, most significantly DNA.[2] These agents induce a spectrum of DNA lesions, including monoadducts and highly cytotoxic interstrand cross-links (ICLs), which physically block DNA replication and transcription.[3][4] This capacity to induce severe, replication-blocking damage makes them invaluable for studying the intricate cellular mechanisms of DNA damage response (DDR) and repair. By inducing specific types of damage, researchers can elucidate the function and interplay of pathways such as Nucleotide Excision Repair (NER), Base Excision Repair (BER), and the role of specific repair proteins like O6-alkylguanine-DNA alkyltransferase (MGMT).[5][6][7]

This document provides an overview of the mechanism of action of this compound, its impact on DNA integrity, and detailed protocols for its application in studying DNA repair pathways.

Mechanism of Action: DNA Alkylation and Cross-Linking

This compound belongs to a class of bifunctional alkylating agents. The primary mechanism involves the transfer of a 2-chloroethyl group to nucleophilic sites on DNA bases, particularly the N7 and O6 positions of guanine.[8] The process typically proceeds in two steps:

  • Initial Monoadduct Formation: The agent reacts with a guanine base to form a monoadduct, such as O6-(2-chloroethyl)guanine.[8]

  • Interstrand Cross-Link (ICL) Formation: This initial adduct is unstable. The attached 2-chloroethyl group can undergo an internal cyclization, releasing the chloride ion and forming a reactive intermediate. This intermediate then reacts with a cytosine base on the opposite DNA strand, creating a stable ICL.[4][8]

These ICLs are particularly challenging for the cell to repair and are a major source of the cytotoxic effects of these compounds.[3]

G A N-(2-chloroethyl)carbamoyl chloride B Cellular Uptake A->B C Formation of Reactive 2-chloroethylating species B->C E Step 1: Formation of O6-(2-chloroethyl)guanine (Monoadduct) C->E Reacts with D DNA (Guanine) D->E F Internal Cyclization & Chloride Ion Elimination E->F G Step 2: Reaction with opposite strand Cytosine F->G H DNA Interstrand Cross-link (ICL) G->H Forms

Caption: Mechanism of DNA interstrand cross-link formation by a 2-chloroethylating agent.

Cellular Response and DNA Repair Pathways

The introduction of DNA adducts and ICLs by this compound triggers a complex DNA Damage Response (DDR). This response involves cell cycle arrest to allow time for repair and the activation of specific DNA repair pathways.

  • DNA Damage Signaling: The presence of bulky adducts and stalled replication forks activates sensor kinases, primarily ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[7] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2 and the tumor suppressor p53, to coordinate cell cycle arrest and DNA repair.[7][9]

  • DNA Repair Pathways:

    • Nucleotide Excision Repair (NER) and Base Excision Repair (BER): These pathways are involved in repairing the DNA damage induced by 2-chloroethylating agents.[5][7]

    • O6-alkylguanine-DNA alkyltransferase (MGMT): This specialized DNA repair protein directly removes alkyl groups from the O6 position of guanine.[6] High MGMT activity in cancer cells is a common mechanism of resistance to treatment with these agents, as it repairs the initial monoadduct before it can be converted to a cytotoxic ICL.[6][10]

G cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_repair DNA Repair Activation A This compound B DNA Interstrand Cross-links & Monoadducts A->B C ATM / ATR Kinase Activation B->C G NER / BER Pathways B->G H MGMT Repair B->H D Phosphorylation of p53 & Chk2 C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis D->F If damage is severe I Repair of Lesions G->I H->I I->E Allows cell cycle to resume

Caption: DNA damage response signaling pathway activated by 2-chloroethylating agents.

Data Presentation

The following tables summarize representative quantitative data for 2-chloroethylating agents used in cancer cell line studies. This data can serve as a starting point for designing experiments with this compound.

Table 1: Cytotoxicity of Thiazole-Based Nitrogen Mustards in Human Cancer Cell Lines [11] (Data is presented as IC50, the concentration required to inhibit 50% of cell growth)

CompoundCell LineIC50 (µM)
(E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamideHCT1165.48
(E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamideMCF-74.53

Table 2: DNA Damage and Repair Kinetics in Response to Chloroethylnitrosoureas (CENUs) in Bone Marrow [12] (This table provides a qualitative summary of findings related to ICL formation and repair)

CENU CompoundRelative Peak ICL LevelRate of ICL RemovalCorrelation with Cytotoxicity
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)ModerateNot significantly different from low-carbamoylating agentsNot directly correlated
Chlorozotocin (low carbamoylating activity)ModerateNot significantly different from high-carbamoylating agentsNot directly correlated
1-(2-chloroethyl)-1-nitroso-3-(methylene-carboxamido)ureaHighSimilar kinetics to other agentsCorrelated with anti-leukemic activity
1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosoureaHighSimilar kinetics to other agentsCorrelated with anti-leukemic activity

Experimental Protocols

The following are detailed, representative protocols for using a 2-chloroethylating agent to study DNA damage and repair.

Protocol 1: Assessment of DNA Damage via Alkaline Comet Assay

This protocol is adapted from methods used to assess DNA damage, including ICLs, induced by agents like BCNU.[4] The alkaline comet assay (single-cell gel electrophoresis) detects DNA strand breaks and cross-links.

Materials:

  • Cell line of interest (e.g., HeLa, TK6 lymphoblasts)[7]

  • Complete cell culture medium

  • This compound (or related compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold, propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a defined period (e.g., 2 hours). Include a solvent-only control.

  • Cell Harvesting:

    • For adherent cells, wash with PBS, trypsinize, and resuspend in ice-cold PBS. For suspension cells, pellet and resuspend in ice-cold PBS.

    • Adjust cell concentration to ~1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMPA and allow to dry.

    • Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA (at 37°C).

    • Pipette the mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a suitable DNA fluorochrome.

  • Visualization and Analysis:

    • Visualize slides using a fluorescence microscope.

    • Analyze at least 50-100 cells per slide using comet scoring software. DNA damage (strand breaks) results in a "comet tail," while ICLs will reduce the migration of DNA fragments, resulting in a smaller or absent tail compared to cells treated with an agent that only causes strand breaks.

Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle, identifying arrest points induced by DNA damage.[4]

Materials:

  • Treated and control cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest ~1 x 10^6 cells per sample at various time points after treatment (e.g., 0, 12, 24, 48 hours).

    • Wash cells once with PBS.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Pellet the fixed cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and generate a histogram of DNA content (PI fluorescence).

    • Quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that checkpoint.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on a specific DNA repair pathway, such as one involving the MGMT protein.

G cluster_assays Assays A Select Cell Lines (e.g., MGMT-proficient vs. MGMT-deficient) B Treat cells with dose-range of This compound A->B C Endpoint Analysis (at various time points) B->C D Cell Viability Assay (e.g., MTT, CCK-8) C->D E DNA Damage Assay (e.g., Comet Assay, γH2AX staining) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Protein Expression/Activity (e.g., Western Blot for MGMT, p53 phosphorylation) C->G H Data Analysis & Comparison D->H E->H F->H G->H I Conclusion: Elucidate role of MGMT in repairing induced damage H->I

Caption: Experimental workflow for studying the role of a DNA repair protein.

References

Application Notes and Protocols: N-(2-chloroethyl)carbamoyl Chloride as a Versatile Tool in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N-(2-chloroethyl)carbamoyl chloride as a chemical probe for studying biochemical pathways. This bifunctional reagent possesses two reactive moieties: a carbamoyl chloride group and a 2-chloroethyl group, which can be strategically employed to investigate protein structure, function, and interactions. While primarily utilized as a synthetic intermediate, its inherent reactivity offers significant potential for direct application in biochemical research.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₃H₅Cl₂NO. Its utility in biochemical studies stems from its bifunctional nature. The carbamoyl chloride is a reactive acylating agent that readily reacts with nucleophilic residues on biomolecules, such as the amino groups of lysine residues or the hydroxyl groups of serine and threonine. The 2-chloroethyl group is a latent alkylating agent that can form a highly reactive aziridinium ion, which can then covalently modify nucleophilic sites. This dual reactivity allows for its use in applications such as active site labeling, crosslinking studies, and the development of targeted inhibitors.

Mechanism of Action

The utility of this compound as a biochemical tool is predicated on the distinct reactivity of its two functional groups.

  • Carbamoylation: The carbamoyl chloride group is an electrophilic center that reacts with nucleophiles, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable carbamide linkages. This reaction is analogous to acylation and can be used to introduce a stable tag or to block specific reactive sites on a protein.

  • Alkylation: The 2-chloroethyl group can undergo an intramolecular cyclization to form a highly electrophilic aziridinium ion. This strained, three-membered ring is susceptible to nucleophilic attack by various amino acid side chains, including the carboxylate of aspartate and glutamate, the imidazole of histidine, and the thiol of cysteine. This results in a stable, covalent alkylation of the target biomolecule.

This dual functionality allows for a two-step mechanism of action when used as a probe. The initial carbamoylation can serve to anchor the molecule to a specific region of a protein, followed by the slower alkylation event which can trap a nearby nucleophile.

Potential Applications in Studying Biochemical Pathways

Based on its chemical properties and the known applications of similar bifunctional reagents, this compound can be proposed for the following applications:

Active Site-Directed Irreversible Inhibition of Enzymes

By designing analogs of an enzyme's substrate or competitive inhibitor that incorporate the N-(2-chloroethyl)carbamoyl moiety, it is possible to achieve targeted and irreversible inhibition. The inhibitor would first bind to the active site, and the subsequent formation of the aziridinium ion would lead to covalent modification of a nucleophilic residue within or near the active site, thus permanently inactivating the enzyme. A similar strategy has been successfully employed with N-(2-chloroethyl)-N-methylphenylalanine to irreversibly inhibit carboxypeptidase A[1].

Probing Protein-Protein Interactions

This compound can be used as a chemical crosslinker to study protein-protein interactions. One protein can be modified with the reagent via its carbamoyl chloride group. Upon interaction with a binding partner, the 2-chloroethyl group can then react with a nucleophilic residue on the second protein, resulting in a covalent crosslink. The identification of the crosslinked peptides by mass spectrometry can provide valuable information about the interface of the protein-protein interaction.

Mapping Nucleophilic Residues in Protein Binding Pockets

The bifunctional nature of this reagent can be exploited to map the spatial arrangement of nucleophilic residues in a protein's binding pocket. The carbamoyl chloride can react with an accessible nucleophile, tethering the molecule. The 2-chloroethyl group is then positioned to react with a second, nearby nucleophile. Subsequent proteolytic digestion and mass spectrometry analysis can identify the two modified residues, providing distance constraints for structural modeling.

Experimental Protocols

Disclaimer: The following protocols are proposed based on the known reactivity of this compound and general procedures for protein modification. Researchers should optimize these protocols for their specific protein of interest and perform appropriate safety assessments, as this compound is a reactive and potentially hazardous compound.

Protocol for Active Site-Directed Labeling of a Target Protein

Objective: To covalently label a nucleophilic residue in the active site of a target enzyme.

Materials:

  • Target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting columns

  • SDS-PAGE analysis equipment

  • Mass spectrometer for protein analysis

Procedure:

  • Preparation of Reagent Stock Solution: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMF immediately before use.

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that could react with the carbamoyl chloride.

  • Labeling Reaction: Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the reactivity of the target protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining this compound.

  • Removal of Excess Reagent: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Analysis of Labeling:

    • Confirm covalent modification by analyzing the molecular weight shift of the protein using SDS-PAGE and/or mass spectrometry.

    • To identify the site of modification, the labeled protein can be subjected to proteolytic digestion followed by LC-MS/MS analysis.

Protocol for Crosslinking of Protein-Protein Interactions

Objective: To identify interacting proteins by chemical crosslinking.

Materials:

  • Protein complex or mixture of putative interacting proteins in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMF

  • Quenching solution (e.g., 1 M glycine)

  • SDS-PAGE analysis equipment

  • In-gel digestion kit

  • Mass spectrometer for proteomic analysis

Procedure:

  • Preparation of Reagent Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF.

  • Protein Preparation: Prepare the protein complex or mixture at a suitable concentration (e.g., 0.5-2 mg/mL) in a crosslinking-compatible buffer.

  • Crosslinking Reaction: Add the this compound stock solution to the protein mixture to a final concentration of 0.1-1 mM. The optimal concentration should be titrated to achieve efficient crosslinking with minimal non-specific aggregation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Analysis of Crosslinking:

    • Separate the reaction products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

    • Excise the high molecular weight bands of interest from the gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins and the specific crosslinked peptides.

Data Presentation

Functional GroupReactive Amino AcidsExpected ReactionRelative Rate
Carbamoyl Chloride Lysine (ε-amino), N-terminus (α-amino)CarbamoylationFast
Serine, Threonine (hydroxyl)CarbamoylationModerate
Tyrosine (phenolic hydroxyl)CarbamoylationSlow
2-Chloroethyl (via Aziridinium ion) Cysteine (thiol)AlkylationFast
Histidine (imidazole)AlkylationModerate
Aspartate, Glutamate (carboxylate)AlkylationModerate
Methionine (thioether)AlkylationSlow

Visualizations

G Mechanism of Action of this compound cluster_reagent Reagent cluster_protein Target Protein cluster_steps Reaction Steps Reagent This compound Step1 Step 1: Carbamoylation (Fast) Reagent->Step1 Protein Protein with Nucleophilic Residues (Lys, Cys, His, Asp, Glu) Protein->Step1 Step5 Step 3: Alkylation (Slower) Protein->Step5 Step2 Intermediate: Protein-Reagent Adduct Step1->Step2 Forms stable carbamoyl linkage Step3 Step 2: Intramolecular Cyclization Step2->Step3 Step4 Reactive Intermediate: Aziridinium Ion Step3->Step4 Step4->Step5 Attacked by proximal nucleophile Step6 Final Product: Covalently Modified Protein (Crosslinked or Labeled) Step5->Step6

Caption: Proposed reaction mechanism of this compound with a target protein.

G Experimental Workflow for Active Site Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Protein Prepare Target Protein (1-10 mg/mL) Reaction Incubate Protein with Reagent (10-100x molar excess) Prep_Protein->Reaction Prep_Reagent Prepare Reagent Stock (100 mM in DMF) Prep_Reagent->Reaction Quench Quench Reaction (e.g., 1M Tris-HCl) Reaction->Quench Purify Purify Labeled Protein (Dialysis/Desalting) Quench->Purify Analyze_MW Confirm Labeling (SDS-PAGE, MS) Purify->Analyze_MW Analyze_Site Identify Labeling Site (Proteolysis, LC-MS/MS) Analyze_MW->Analyze_Site

Caption: Workflow for covalent labeling of a protein's active site.

G Logical Relationship in Crosslinking Experiments cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Hypothesis Protein A and Protein B interact Experiment Crosslink with This compound Hypothesis->Experiment leads to Observation High MW band on SDS-PAGE containing both A and B Experiment->Observation results in Conclusion Evidence for direct interaction between A and B Observation->Conclusion supports

Caption: Logical flow of a protein-protein interaction study using this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-chloroethyl)carbamoyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the reaction of 2-chloroethylamine (or its hydrochloride salt) with phosgene or a phosgene equivalent, such as triphosgene.[1][2] Another approach involves the addition of hydrogen chloride (HCl) to 2-chloroethyl isocyanate.[2]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the product. Common side reactions include the formation of N,N'-bis(2-chloroethyl)urea. The product is also moisture-sensitive and can hydrolyze. Careful control of reaction conditions and stoichiometry is crucial for high yields.

Q3: What are the primary side products to expect, and how can I minimize them?

A3: The main side product is N,N'-bis(2-chloroethyl)urea, which forms when the initially formed carbamoyl chloride reacts with unreacted 2-chloroethylamine. To minimize this, it is important to maintain an excess of the phosgenating agent and to control the addition of the amine.[3] Another potential side product is the corresponding isocyanate, which can form through dehydrohalogenation of the carbamoyl chloride.[2]

Q4: Is it necessary to use phosgene, or are there safer alternatives?

A4: While phosgene is a common reagent, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are widely used.[1] Triphosgene is a stable solid that generates phosgene in situ, making it easier and safer to handle.[1]

Q5: How should I purify the synthesized this compound?

A5: Purification is typically achieved through vacuum distillation. Due to the thermal sensitivity of some carbamoyl chlorides, it is crucial to use a short path distillation apparatus and to maintain a low distillation temperature to prevent decomposition. Column chromatography can also be employed for purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive phosgenating agent (phosgene or triphosgene).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh or properly stored phosgene/triphosgene.2. Gradually increase the reaction temperature while monitoring the reaction progress.3. Extend the reaction time.
High Levels of N,N'-bis(2-chloroethyl)urea 1. Stoichiometry is incorrect (excess amine).2. Slow addition of the phosgenating agent.3. Localized high concentrations of the amine.1. Use a slight excess of the phosgenating agent.2. Add the amine solution dropwise to the phosgenating agent solution.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Product Decomposes During Workup or Purification 1. Presence of moisture leading to hydrolysis.2. High temperatures during solvent removal or distillation.1. Perform all steps under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).2. Use low temperatures for solvent evaporation (rotary evaporator) and purification (vacuum distillation).
Formation of Isocyanate 1. High reaction temperatures.2. Presence of a strong base.1. Maintain the recommended reaction temperature.2. Use a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge HCl and use it in stoichiometric amounts.

Experimental Protocols

Note: The following is a general protocol for the synthesis of an N-alkyl carbamoyl chloride and should be adapted and optimized for the specific synthesis of this compound.

Synthesis using Triphosgene (a phosgene equivalent)

Materials:

  • 2-Chloroethylamine hydrochloride

  • Triphosgene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous solvents for workup and purification

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (to vent HCl and CO2 safely) is set up under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation:

    • In the reaction flask, dissolve triphosgene (0.4 equivalents relative to the amine) in anhydrous DCM.

    • In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Reaction:

    • Cool the triphosgene solution to 0 °C using an ice bath.

    • Slowly add the 2-chloroethylamine hydrochloride and triethylamine solution from the dropping funnel to the stirred triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with cold, dilute HCl to remove any remaining triethylamine.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound.

Parameter Recommended Condition Impact on Yield/Purity
Temperature 0 °C to room temperatureHigher temperatures can lead to increased side product formation.
Solvent Anhydrous Dichloromethane (DCM)Must be anhydrous to prevent hydrolysis of the product.
Base Triethylamine or PyridineActs as an HCl scavenger; excess can lead to side reactions.
Stoichiometry Slight excess of triphosgeneHelps to ensure complete conversion of the amine and minimize urea formation.

Visualizations

Signaling_Pathway Phosgene Phosgene Intermediate Intermediate Phosgene->Intermediate N-(2-chloroethyl)carbamoyl_chloride N-(2-chloroethyl)carbamoyl_chloride Intermediate->N-(2-chloroethyl)carbamoyl_chloride - HCl HCl HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Prepare solutions of reagents (amine, phosgenating agent, base) B 2. Add amine solution to phosgenating agent at controlled temperature (e.g., 0 °C) A->B C 3. Allow reaction to proceed at room temperature B->C D 4. Filter to remove salt precipitate C->D E 5. Aqueous workup (wash with dilute HCl and brine) D->E F 6. Dry organic layer E->F G 7. Remove solvent under reduced pressure F->G H 8. Purify by vacuum distillation G->H

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product CheckUrea High urea side product? Start->CheckUrea CheckDecomposition Product decomposition? CheckUrea->CheckDecomposition No Sol_Urea Adjust stoichiometry (excess phosgenating agent) Improve mixing and slow amine addition CheckUrea->Sol_Urea Yes CheckIncomplete Incomplete reaction? CheckDecomposition->CheckIncomplete No Sol_Decomposition Use anhydrous conditions Lower temperature during workup and distillation CheckDecomposition->Sol_Decomposition Yes Sol_Incomplete Check reagent activity Increase reaction time or temperature CheckIncomplete->Sol_Incomplete Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-chloroethyl)carbamoyl chloride. It addresses common issues encountered during its reaction with various nucleophiles and offers guidance on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound with common nucleophiles?

This compound is a reactive electrophile that readily undergoes nucleophilic acyl substitution. The expected main products with common nucleophiles are:

  • Amines (Primary and Secondary): Reaction with primary or secondary amines yields N-(2-chloroethyl)-N'-substituted ureas. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] Two equivalents of the amine are typically required, one as the nucleophile and one to neutralize the HCl byproduct.[1]

  • Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine), alcohols react to form N-(2-chloroethyl)carbamates.[3][4]

  • Thiols: Thiols are expected to react in a similar manner to alcohols, forming N-(2-chloroethyl)thiocarbamates, especially under basic conditions. While specific literature for this compound is not abundant, related isocyanates are known to be trapped by thiols like glutathione and N-acetylcysteine.[5]

  • Water (Hydrolysis): Hydrolysis of carbamoyl chlorides leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield 2-chloroethylamine and carbon dioxide.[3][6]

Q2: What is the most common and problematic side reaction observed with this compound?

The most frequently encountered side reaction is the intramolecular cyclization of the N-(2-chloroethyl)carbamoyl group, leading to the formation of 2-oxazolidinone .[7][8] This can occur under various conditions, particularly in the presence of a base or upon heating, and can happen either with the starting material itself or the carbamate/urea product.

Q3: What factors promote the formation of 2-oxazolidinone?

The formation of 2-oxazolidinone is an intramolecular SN2 reaction where the carbamoyl nitrogen or oxygen acts as a nucleophile, displacing the chloride from the 2-chloroethyl group. Factors that favor this side reaction include:

  • Basicity: The presence of a base can deprotonate the carbamoyl nitrogen, increasing its nucleophilicity and promoting cyclization.

  • Temperature: Higher reaction temperatures provide the activation energy needed for the intramolecular cyclization.

  • Solvent: Polar aprotic solvents may facilitate this intramolecular reaction.

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, especially under basic or heated conditions, can increase the yield of 2-oxazolidinone.

Q4: Can this compound form an isocyanate intermediate?

Yes, monosubstituted carbamoyl chlorides, like this compound, can eliminate HCl to form an isocyanate intermediate (2-chloroethyl isocyanate).[6][9] This is more likely to occur at elevated temperatures or in the presence of a non-nucleophilic base. The resulting isocyanate is highly reactive and will readily react with any nucleophiles present in the reaction mixture, potentially leading to the same products as the direct reaction with the carbamoyl chloride, but also potentially other side products if the reaction conditions are altered.

Troubleshooting Guides

Issue 1: Low yield of the desired urea/carbamate product and presence of an unexpected polar byproduct.

Possible Cause: Formation of 2-oxazolidinone via intramolecular cyclization.

Troubleshooting Steps:

  • Reaction Temperature: Lower the reaction temperature. If the reaction is being run at room temperature or elevated temperatures, try running it at 0 °C or even -20 °C.

  • Base Selection: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize deprotonation of the carbamoyl nitrogen. Alternatively, for reactions with amines, using two equivalents of the amine nucleophile without an additional base might be sufficient.

  • Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize the time for the side reaction to occur.

  • Order of Addition: Add the this compound slowly to the solution of the nucleophile to maintain a low concentration of the electrophile and potentially favor the intermolecular reaction.

Issue 2: Multiple unexpected products are observed in the LCMS analysis.

Possible Causes:

  • Formation of 2-chloroethyl isocyanate and its subsequent reaction with multiple nucleophiles.

  • Hydrolysis of the starting material or product.

  • Over-reaction with the nucleophile (e.g., double addition to a primary amine).

Troubleshooting Steps:

  • Moisture Control: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. For primary amines, using a slight excess (e.g., 2.1 equivalents) can help drive the reaction to completion without promoting significant side reactions.

  • Temperature Control: As mentioned previously, lower temperatures can help control the formation of the isocyanate intermediate.

  • Product Characterization: Isolate and characterize the major byproducts. Knowing their structure will provide valuable insight into the undesired reaction pathway. Common analytical techniques for this include NMR, mass spectrometry, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the potential products and side products from the reaction of this compound with various nucleophiles. Please note that specific yields are highly dependent on the reaction conditions and the specific nucleophile used.

NucleophileExpected ProductPotential Side ProductsFactors Favoring Side Products
Primary/Secondary Amine N-(2-chloroethyl)-N'-substituted urea2-Oxazolidinone, Bis-acylated amine (for primary amines)High temperature, excess base, prolonged reaction time
Alcohol N-(2-chloroethyl)carbamate2-Oxazolidinone, 2-Chloroethyl isocyanateHigh temperature, strong base
Thiol N-(2-chloroethyl)thiocarbamate2-Oxazolidinone, Disulfide formation of the nucleophileOxidizing conditions, high temperature
Water 2-Chloroethylamine + CO₂2-OxazolidinonePresence of moisture, non-anhydrous conditions

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(2-chloroethyl)-N'-substituted Ureas

  • Dissolve the primary or secondary amine (2.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of N-(2-chloroethyl)carbamates

  • Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine, triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress.

  • Once the reaction is complete, dilute with the organic solvent and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

Reaction_Pathways This compound This compound Desired_Product Desired Product (Urea, Carbamate, Thiocarbamate) This compound->Desired_Product + Nucleophile Side_Product_1 2-Oxazolidinone This compound->Side_Product_1 Intramolecular Cyclization Intermediate 2-Chloroethyl isocyanate This compound->Intermediate Heat / Base (-HCl) Hydrolysis_Product 2-Chloroethylamine + CO2 This compound->Hydrolysis_Product + Water Nucleophile Nucleophile (Amine, Alcohol, Thiol) Desired_Product->Side_Product_1 Intramolecular Cyclization Intermediate->Desired_Product + Nucleophile Water Water

Caption: Main and side reaction pathways of this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Products Check_Polar_Byproduct Check for Polar Byproduct (e.g., 2-Oxazolidinone) Start->Check_Polar_Byproduct Check_Multiple_Products Multiple Unexpected Products? Check_Polar_Byproduct->Check_Multiple_Products No Action_Temp Lower Reaction Temperature Check_Polar_Byproduct->Action_Temp Yes Action_Moisture Ensure Anhydrous Conditions Check_Multiple_Products->Action_Moisture Yes Action_Base Modify Base (Stoichiometry/Type) Action_Temp->Action_Base Action_Time Reduce Reaction Time Action_Base->Action_Time Action_Stoichiometry Verify Stoichiometry Action_Moisture->Action_Stoichiometry Action_Characterize Isolate and Characterize Byproducts Action_Stoichiometry->Action_Characterize

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification of N-(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(2-chloroethyl)carbamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-chloroethylamine, side-products from the synthesis, and degradation products. A significant impurity can be N,N'-bis(2-chloroethyl)urea, formed from the reaction of the product with unreacted 2-chloroethylamine.[1][2] Hydrolysis of the carbamoyl chloride due to moisture can lead to the formation of the corresponding carbamic acid, which is unstable and may decompose further.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification methods for carbamoyl chlorides, including this compound, are vacuum distillation and recrystallization.[3] Due to its reactive nature, care must be taken to avoid thermal decomposition and hydrolysis during purification.

Q3: How can I minimize hydrolysis of the product during workup and purification?

A3: this compound is sensitive to moisture.[4] To minimize hydrolysis, all glassware must be thoroughly dried, and all solvents and reagents should be anhydrous. It is recommended to work under an inert atmosphere (e.g., nitrogen or argon). During aqueous workups, use cold, dilute acidic solutions to wash the organic layer and minimize contact time.

Q4: What are the signs of thermal decomposition during distillation?

A4: Thermal decomposition of carbamoyl chlorides can lead to the formation of isocyanates and hydrogen chloride.[4] Signs of decomposition during distillation include darkening of the product (yellow to brown or black), gas evolution, and a decrease in the distillation rate at a constant temperature and pressure. It is crucial to use the lowest possible temperature and pressure for distillation.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl stretch of the carbamoyl chloride and the absence of hydroxyl groups from hydrolysis.

Troubleshooting Guides

Problem Probable Cause(s) Solution(s)
Low yield after purification - Hydrolysis during workup.- Thermal decomposition during distillation.- Incomplete extraction of the product.- Product loss during recrystallization.- Ensure all glassware and solvents are dry. Minimize contact with aqueous solutions.- Use high vacuum and a low distillation temperature.- Perform multiple extractions with an appropriate organic solvent.- Optimize recrystallization solvent and cooling rate.
Product is colored (yellow/brown) - Presence of impurities from the starting materials.- Thermal decomposition during synthesis or purification.- Purify starting materials before use.- Lower the reaction and distillation temperatures.- Consider a charcoal treatment during recrystallization (use with caution as it may adsorb the product).
Product solidifies in the distillation condenser - The melting point of the product is close to the temperature of the condenser cooling fluid.- Use a slightly warmer cooling fluid in the condenser, ensuring it is still cool enough to condense the vapor.- Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.
Oily product after recrystallization - Inappropriate recrystallization solvent.- Cooling the solution too quickly.- Presence of impurities that lower the melting point.- Screen for a more suitable recrystallization solvent or solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., a quick filtration through a plug of silica) before recrystallization.
Broad boiling point range during distillation - Presence of significant amounts of impurities.- Inefficient distillation setup (e.g., poor vacuum, inefficient column).- Consider a pre-purification step to remove major impurities.- Ensure a good vacuum is achieved. Use a fractional distillation column for better separation.

Quantitative Data

The following table summarizes typical physical properties and purification parameters for this compound and related compounds. Please note that some data are estimated based on structurally similar compounds.

Parameter This compound (Estimated) N,N-Bis(2-chloroethyl)carbamoyl chloride Notes
Boiling Point ~110-120 °C at 10 mmHg125 °C at 3 mmHgBoiling point is highly dependent on pressure. Lower pressure allows for lower distillation temperatures.
Purity after Distillation >95%>97%Purity can be affected by the efficiency of the distillation setup and the initial purity of the crude product.
Yield after Distillation 70-85%Not specifiedYields are dependent on the scale of the reaction and the care taken to avoid decomposition and hydrolysis.
Recrystallization Solvents Hexane, Heptane, or mixtures with small amounts of more polar solvents like dichloromethane or ethyl acetate.Not specifiedThe ideal solvent should dissolve the compound when hot but not when cold.
Purity after Recrystallization >98%Not specifiedMultiple recrystallizations may be necessary to achieve high purity.
Yield after Recrystallization 60-80%Not specifiedYields can be improved by concentrating the mother liquor and obtaining a second crop of crystals.

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and lower-boiling side products.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon).

  • Crude Product: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin to gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect any low-boiling fractions first. Then, collect the main fraction of this compound at the expected boiling point for the given pressure.

  • Completion: Stop the distillation when the temperature starts to drop or when a significant amount of residue remains in the distillation flask.

  • Storage: Store the purified product under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

Protocol 2: Recrystallization

Objective: To purify this compound by crystallization from a suitable solvent, leaving impurities dissolved in the mother liquor.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various non-polar solvents (e.g., hexane, heptane) and solvent mixtures. The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In a dry Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, dry flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Storage: Store the purified product in a desiccator under an inert atmosphere.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 2-Chloroethylamine + Phosgene reaction Reaction in Inert Solvent start->reaction crude Crude this compound reaction->crude distillation Vacuum Distillation crude->distillation Primary Method recrystallization Recrystallization crude->recrystallization Alternative/Secondary Method pure_product Pure Product distillation->pure_product recrystallization->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr ftir FTIR pure_product->ftir

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Probable Causes cluster_solution Solutions start Impure Product is_colored Is the product colored? start->is_colored low_yield Is the yield low? start->low_yield oily_product Is the product oily? start->oily_product decomposition Thermal Decomposition is_colored->decomposition low_yield->decomposition hydrolysis Hydrolysis low_yield->hydrolysis oily_product->hydrolysis wrong_solvent Improper Solvent oily_product->wrong_solvent lower_temp Lower Temperature decomposition->lower_temp dry_conditions Use Anhydrous Conditions hydrolysis->dry_conditions solvent_screen Screen Solvents wrong_solvent->solvent_screen

Caption: A logical flow for troubleshooting common purification issues.

References

Stability and storage conditions for N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2-chloroethyl)carbamoyl chloride

This guide provides technical information and troubleshooting advice for the stability and storage of this compound, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to environmental conditions, particularly moisture.[1] To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions may be optimal for long-term storage.[4] Storing under an inert atmosphere, such as nitrogen, is also a recommended practice to prevent degradation from atmospheric moisture.[5]

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factor leading to the degradation of carbamoyl chlorides is exposure to moisture.[1][2] These compounds can react with water, leading to hydrolysis.[1] They are also incompatible with strong bases, oxidizing agents, and alcohols.[2][6] Contact with metals may also be corrosive.[7] Decomposition can release toxic and corrosive gases, such as hydrogen chloride and nitrogen oxides.[2]

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation may include:

  • Pressure Buildup: Decomposition can generate gases, leading to pressure buildup in the container. It is advised to open containers carefully.[6]

  • Discoloration: A change from a colorless or light yellow liquid to a darker color may indicate decomposition.

  • Presence of Fumes: The release of sharp, acidic odors upon opening the container can indicate the presence of decomposition products like hydrogen chloride.

  • Inconsistent Experimental Results: Poor or inconsistent yields in reactions where the compound is used as a reagent can be a strong indicator of degradation.

Q4: What should I do if I suspect my this compound has been compromised?

A4: If you suspect degradation, it is recommended to handle the material with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][7] Do not use the material if significant signs of decomposition are present. For disposal, the material should be handled as hazardous waste according to your institution's and local regulations. It may be dissolved in a combustible solvent and burned in a chemical incinerator.[3]

Q5: Is this compound sensitive to light?

A5: While the primary sensitivity is to moisture, one safety data sheet for a similar compound recommends storing it in a "cool and dark place," suggesting that protection from light is a good practice to prevent potential degradation.[6]

Troubleshooting Guide

This guide helps to identify and resolve common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Low reaction yield or no reaction Degradation of the reagent due to improper storage.Verify storage conditions (cool, dry, inert atmosphere). If degradation is suspected, use a fresh batch of the reagent. Consider performing a quality control check (e.g., NMR, IR spectroscopy) on the stored material.
Pressure buildup in the container Decomposition of the compound, leading to gas formation.[6]Handle with extreme caution in a fume hood. Cool the container before opening it slowly and carefully to vent excess pressure.
Corrosion of metal equipment The compound or its degradation products are corrosive to metals.[7]Use corrosive-resistant equipment, such as glass or appropriately coated metal spatulas and reactors.[6]
Visible change in appearance (color, clarity) Chemical decomposition.Do not use the product. Dispose of it according to hazardous waste protocols.

Summary of Storage and Handling Conditions

The following table summarizes the key storage and handling recommendations for this compound, based on data for similar carbamoyl chlorides.

Parameter Recommendation Rationale Reference
Temperature Store in a cool place. Refrigeration may be beneficial.To slow down potential decomposition reactions.[2][4][6]
Atmosphere Store under an inert gas (e.g., Nitrogen).To prevent contact with atmospheric moisture.[5]
Container Keep in a tightly closed, suitable container.To prevent moisture ingress and leakage.[2][3][6]
Light Store in a dark place.To prevent potential light-induced degradation.[6]
Incompatible Materials Water, moist air, strong bases, oxidizing agents, alcohols, and some metals.These substances can cause rapid decomposition and hazardous reactions.[1][2][6]
Ventilation Store and handle in a well-ventilated area or a chemical fume hood.To prevent inhalation of potentially toxic vapors.[2][3]

Experimental Protocol: General Stability Assessment

Objective: To assess the purity and identify potential degradation products of this compound under specific storage conditions.

Materials:

  • This compound sample

  • Anhydrous solvents (e.g., deuterated chloroform for NMR)

  • Inert gas (Nitrogen or Argon)

  • Appropriate analytical instrumentation (e.g., NMR spectrometer, FT-IR spectrometer, GC-MS)

  • Controlled environment chamber (optional)

Methodology:

  • Initial Analysis (Time = 0):

    • Under an inert atmosphere, prepare a sample of fresh this compound for analysis.

    • Acquire a proton (¹H) NMR spectrum to confirm the structure and assess initial purity.

    • Acquire an FT-IR spectrum to identify the characteristic carbonyl stretch of the carbamoyl chloride group.

    • This initial analysis will serve as the baseline for comparison.

  • Sample Storage:

    • Store aliquots of the compound under various conditions (e.g., refrigerated, room temperature, exposed to air, under inert gas).

    • Ensure all containers are properly sealed.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.

    • Repeat the analytical procedures (NMR, FT-IR) performed in step 1.

  • Data Comparison and Analysis:

    • Compare the spectra from each time point to the baseline (Time = 0) spectra.

    • Look for the appearance of new signals or a decrease in the intensity of the parent compound's signals, which would indicate degradation.

    • For a more detailed analysis, GC-MS can be used to identify and quantify volatile degradation products.

    • Based on the analytical data, determine the optimal storage conditions that maintain the stability of this compound.

Visualizations

TroubleshootingWorkflow start Start: Experiment Fails (e.g., low yield) check_reagent Suspect N-(2-chloroethyl)carbamoyl chloride degradation? start->check_reagent inspect_container Visually Inspect Reagent Container check_reagent->inspect_container Yes other_factors Investigate Other Experimental Factors check_reagent->other_factors No signs_of_degradation Signs of Degradation? (pressure, color change, fumes) inspect_container->signs_of_degradation dispose Quarantine and Dispose of Reagent Following Safety Protocols signs_of_degradation->dispose Yes proceed Proceed with Experiment signs_of_degradation->proceed No use_new Use a Fresh Batch of Reagent dispose->use_new review_storage Review Storage and Handling Procedures use_new->review_storage implement_changes Implement Corrective Actions (e.g., use inert gas, refrigerate) review_storage->implement_changes implement_changes->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

References

How to handle moisture sensitivity of N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive compound N-(2-chloroethyl)carbamoyl chloride. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound is a chemical intermediate with the formula C₃H₅Cl₂NO. Like most carbamoyl chlorides, it is highly reactive towards nucleophiles, especially water.[1] The presence of moisture in the air or in solvents can lead to its rapid decomposition.[2] This reaction, known as hydrolysis, compromises the purity of the reagent and can impact experimental outcomes.

Q2: What are the visible signs of decomposition?

While this compound is a colorless liquid, its decomposition may not always be immediately visible. However, upon significant exposure to moisture, you might observe fuming when the container is opened, which is the formation of hydrogen chloride gas.[3][4] The liquid may also appear cloudy or discolored over time.

Q3: What is the chemical reaction when this compound is exposed to water?

Upon contact with water, this compound hydrolyzes to form the unstable N-(2-chloroethyl)carbamic acid, which can further decompose, and hydrogen chloride (HCl).[1] This reaction is often vigorous and can be explosive with large quantities of water.[5] The generation of corrosive HCl gas is a significant safety hazard.[2][4]

Q4: How can I confirm if my sample has been compromised by moisture?

If you suspect degradation, you can use analytical techniques to assess the purity of the compound. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the parent compound and potential degradation products.[6] Additionally, the presence of acidic byproducts (HCl) can be tested for, though this is a less specific indicator.

Troubleshooting Guide

Issue: My reaction yield is lower than expected.

  • Possible Cause: The this compound may have been partially hydrolyzed due to moisture contamination, reducing the amount of active reagent available for your reaction.

  • Solution: Ensure that all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

Issue: I observe unexpected side products in my reaction mixture.

  • Possible Cause: The decomposition products of this compound can react with your starting materials or intermediates, leading to the formation of unintended compounds. The generated HCl can also catalyze side reactions.

  • Solution: In addition to stringent anhydrous techniques, consider adding a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to your reaction to scavenge any trace amounts of HCl that may form.[7]

Issue: The pressure in the reagent bottle seems to have increased.

  • Possible Cause: Accidental introduction of moisture into the bottle has led to the slow generation of hydrogen chloride gas, causing a pressure buildup.

  • Solution: Handle the bottle with extreme caution in a chemical fume hood. Cool the bottle before opening it carefully to vent the pressure. If the cap is stuck or shows signs of corrosion, do not attempt to open it and consult your institution's environmental health and safety office for disposal procedures.

Data and Handling Parameters

For safe and effective use, please refer to the following data summary.

Table 1: Storage and Incompatible Materials

ParameterRecommendationSource(s)
Storage Condition Store in a dry, cool, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][8][9]
Moisture Keep away from water and moist air. The compound reacts violently with water.[2][3][4]
Incompatible Materials Water, strong oxidizing agents, bases (including amines), and alcohols.[2][3][4]
Hazardous Decomposition Upon hydrolysis or combustion, it can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][9]

Experimental Protocols

Protocol 1: General Handling of this compound

This protocol outlines the standard procedure for handling the reagent to prevent moisture exposure.

  • Preparation: Oven-dry all glassware (e.g., flasks, syringes, needles) at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Conduct all manipulations in a glove box with a dry nitrogen or argon atmosphere, or use a Schlenk line.

  • Solvent Preparation: Use only anhydrous solvents, preferably from a sealed bottle or a solvent purification system.

  • Reagent Transfer: Use a dry, gas-tight syringe or cannula to transfer the liquid reagent. Before drawing the liquid, flush the syringe with an inert gas.

  • Reaction Setup: Assemble the reaction glassware under a positive pressure of inert gas. Add the anhydrous solvent to the reaction flask, followed by other reagents. Add the this compound dropwise at the desired temperature.

  • Sealing: Seal the reaction vessel with a septum and maintain it under a positive pressure of inert gas for the duration of the experiment.

Protocol 2: Managing a Small Spill

In case of a small spill, follow these steps immediately.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][10]

  • Containment: Cover the spill with a dry, inert absorbent material such as dry sand, dry lime, or soda ash. DO NOT USE WATER or combustible absorbents like paper towels.[2]

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a cloth dampened with an appropriate organic solvent (e.g., acetone), followed by a thorough wash with soap and water. Be aware that the initial cleaning with solvent will also need to be disposed of as hazardous waste.

Visual Guides

The following diagrams illustrate key processes related to the handling and decomposition of this compound.

Hydrolysis_Pathway CECC N-(2-chloroethyl)carbamoyl chloride Intermediate N-(2-chloroethyl)carbamic acid (Unstable Intermediate) CECC->Intermediate + H₂O H2O H₂O (Moisture) H2O->Intermediate Decomp_Products Decomposition Products (e.g., 2-chloroethylamine + CO₂) Intermediate->Decomp_Products -> HCl Hydrogen Chloride (HCl) Intermediate->HCl +

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction arrow arrow p1 Oven-dry glassware p2 Use anhydrous solvents h1 Assemble apparatus under N₂/Ar p2->h1 h2 Transfer reagent via dry syringe/cannula h1->h2 r1 Add reagent to reaction vessel h2->r1 r2 Maintain positive inert gas pressure r1->r2

Caption: Workflow for handling moisture-sensitive reagents.

Logical_Relationships start Handling of This compound proper Proper Anhydrous Technique start->proper improper Moisture Exposure start->improper success Successful Reaction - High Yield - High Purity proper->success failure Reaction Failure - Low Yield - Side Products - Safety Hazard (HCl) improper->failure

Caption: Consequences of proper vs. improper handling.

References

Optimizing reaction conditions for N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis and handling of N-(2-chloroethyl)carbamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of 2-chloroethylamine hydrochloride with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. This reaction is typically carried out in an inert solvent. Phosgene is highly toxic, so using a safer alternative like triphosgene is often preferred.[1] An alternative route involves the addition of hydrogen chloride (HCl) to 2-chloroethyl isocyanate.[2]

Q2: What are the primary safety precautions to take when working with this compound?

A2: this compound is expected to be a reactive and potentially hazardous compound. General safety precautions for carbamoyl chlorides should be strictly followed. These include:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: Carbamoyl chlorides are sensitive to moisture and can hydrolyze to form corrosive HCl and unstable carbamic acids.[2] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatibilities: Avoid contact with strong bases, alcohols, and amines, as these can lead to vigorous reactions.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Q3: What are the expected decomposition products of this compound?

A3: this compound can decompose under various conditions. In the presence of water, it will hydrolyze to 2-chloroethylamine and hydrochloric acid, with the intermediate carbamic acid decarboxylating. Upon heating, it may decompose to form 2-chloroethyl isocyanate and HCl.[3][4] The presence of the reactive 2-chloroethyl group also introduces the possibility of intramolecular cyclization or polymerization.

Q4: In what applications is this compound and its derivatives used?

A4: The N-(2-chloroethyl) group is a key pharmacophore in many alkylating agents used in cancer chemotherapy. The related compound, N,N-bis(2-chloroethyl)carbamoyl chloride, is an intermediate in the synthesis of anticancer drugs.[1][5] These compounds can react with nucleophilic sites on biomolecules like DNA, leading to cross-linking and ultimately cell death in rapidly dividing cancer cells.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Moisture in the reaction: Carbamoyl chlorides are highly sensitive to water, which leads to hydrolysis of the product and starting materials.Ensure all glassware is rigorously dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Inefficient phosgenation: The reaction with phosgene or triphosgene may be incomplete.Ensure adequate mixing and appropriate reaction temperature. The addition of a non-nucleophilic base, like pyridine, can help to scavenge the HCl byproduct and drive the reaction to completion.[6]
Loss of product during workup: The product may be hydrolyzed during aqueous workup or decompose during purification.Minimize contact with water during extraction. Use a non-aqueous workup if possible. For purification, consider vacuum distillation at a low temperature to prevent thermal decomposition.
Presence of a White Precipitate (Urea Byproduct) Reaction of the carbamoyl chloride with unreacted amine: If the amine is not fully converted to the carbamoyl chloride, it can react with the product to form a urea.Use a slight excess of the phosgenating agent. Add the amine slowly to the phosgene solution to ensure the amine is the limiting reagent at all times.
Product is Unstable and Decomposes Upon Storage Exposure to moisture or air: Traces of moisture can lead to slow hydrolysis and degradation.Store the purified product in a tightly sealed container under an inert atmosphere (e.g., in an ampoule or a vial with a Teflon-lined cap) and store it in a refrigerator or freezer.
Formation of Polymeric Material Intermolecular reactions: The 2-chloroethyl group can potentially react with the amine of another molecule, leading to polymerization.Maintain a low reaction temperature and dilute conditions to favor the intramolecular reaction (carbamoyl chloride formation) over intermolecular side reactions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound using Triphosgene:

Disclaimer: This is a representative protocol based on the synthesis of similar carbamoyl chlorides and should be adapted and optimized for specific laboratory conditions. All work should be performed in a certified fume hood with appropriate safety precautions.

Materials:

  • 2-chloroethylamine hydrochloride

  • Triphosgene

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Anhydrous triethylamine or pyridine (optional, as an HCl scavenger)

  • Nitrogen or Argon gas

  • Standard, dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet.

  • In the flask, dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous DCM.

  • In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride (1 equivalent) and anhydrous triethylamine (1.1 equivalents, if used) in anhydrous DCM.

  • Slowly add the amine suspension from the dropping funnel to the stirred triphosgene solution at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrochloride.

  • Carefully remove the solvent under reduced pressure at a low temperature.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware dissolve_phosgene Dissolve triphosgene in anhydrous solvent prep_glass->dissolve_phosgene prep_reagents Prepare anhydrous reagents prep_reagents->dissolve_phosgene prepare_amine Prepare 2-chloroethylamine HCl suspension prep_reagents->prepare_amine add_amine Slowly add amine to triphosgene solution at 0°C dissolve_phosgene->add_amine prepare_amine->add_amine react Stir at room temperature add_amine->react filter Filter to remove salts react->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by vacuum distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Product Yield check_moisture Check for moisture contamination start->check_moisture check_reagents Verify reagent stoichiometry and quality start->check_reagents check_temp Review reaction temperature profile start->check_temp check_workup Analyze workup and purification steps start->check_workup solution_moisture Use anhydrous conditions check_moisture->solution_moisture solution_reagents Use slight excess of phosgenating agent check_reagents->solution_reagents solution_temp Maintain low temperature during addition check_temp->solution_temp solution_workup Use non-aqueous workup or low-temp distillation check_workup->solution_workup

Caption: Troubleshooting decision tree for low yield in the synthesis.

reaction_mechanism cluster_reactants amine R-NH₂ intermediate [R-NH₂⁺-C(=O)Cl] Cl⁻ amine->intermediate Nucleophilic attack phosgene Cl-C(=O)-Cl phosgene->intermediate product R-NH-C(=O)Cl + HCl intermediate->product Elimination of HCl

Caption: General reaction mechanism for carbamoyl chloride formation.

References

Common impurities in N-(2-chloroethyl)carbamoyl chloride and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-chloroethyl)carbamoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

Based on its synthesis from 2-chloroethylamine and a phosgene equivalent, the common impurities in this compound can be categorized as starting materials, byproducts, and degradation products.

  • Starting Materials and Reagents:

    • 2-Chloroethylamine hydrochloride: Unreacted starting material.

    • Phosgene/Triphosgene: Residual phosgenating agent.

  • Reaction Byproducts:

    • N,N'-bis(2-chloroethyl)urea: Formed by the reaction of this compound with unreacted 2-chloroethylamine.

    • 2-Chloroethyl isocyanate: Can be formed through the elimination of HCl from the carbamoyl chloride, especially at elevated temperatures.[1]

  • Degradation Products:

    • 2-Oxazolidinone: Can result from intramolecular cyclization.

    • Polymeric materials: Can form under certain storage or reaction conditions.

    • Hydrolysis products: Reaction with moisture can lead to the formation of the corresponding carbamic acid, which is unstable and decomposes.

Q2: How can I detect and quantify impurities in my this compound sample?

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the target impurity and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and low molecular weight byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to determine the purity of the main component and quantify less volatile impurities like ureas and degradation products. A method using a cyano column has been described for the analysis of the starting material, 2-chloroethylamine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and help identify and quantify impurities at higher levels.

  • Titration: The chloride content can be determined by titration to assess the overall purity of the carbamoyl chloride.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in subsequent reaction Presence of unreacted starting materials or byproducts in this compound.Purify the this compound using vacuum distillation. Analyze the purified material by GC-MS or HPLC to confirm purity before use.
Inconsistent reaction outcomes Degradation of this compound due to improper storage or handling.Store this compound under an inert atmosphere, protected from moisture, and at a low temperature. Re-analyze the purity of the reagent if it has been stored for an extended period.
Presence of an unexpected byproduct in the reaction An impurity in the this compound is participating in the reaction.Identify the impurity using GC-MS or LC-MS. Purify the starting material to remove the reactive impurity.
High non-volatile residue after evaporation Presence of polymeric materials or salts.Filter the this compound solution before use. Consider purification by distillation.

Data on Potential Impurities

The following table summarizes potential impurities and suggested analytical methods for their detection.

ImpurityPotential SourceRecommended Analytical MethodTypical Reporting Limit
2-Chloroethylamine hydrochlorideUnreacted starting materialHPLC-UV, HILIC-MS10-100 ppm
N,N'-bis(2-chloroethyl)ureaReaction byproductHPLC-UV/MS50-200 ppm
2-Chloroethyl isocyanateThermal degradationGC-MS10-50 ppm
2-OxazolidinoneIntramolecular cyclizationGC-MS, HPLC-UV/MS50-200 ppm

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Distillation apparatus suitable for vacuum distillation (e.g., short-path distillation apparatus)

  • Vacuum pump

  • Cold trap

  • Heating mantle with a stirrer

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound into the distillation flask.

  • Attach the flask to the distillation apparatus and purge the system with an inert gas.

  • Slowly apply vacuum to the system, using a cold trap to protect the pump.

  • Begin heating the distillation flask with gentle stirring.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of a related compound, N,N-di-sec.-butylcarbamoyl chloride, is reported as 122°C at 24 mbar.[2] The exact conditions for this compound may need to be optimized.

  • Once the distillation is complete, release the vacuum under an inert gas atmosphere.

  • Store the purified product under an inert atmosphere and at a low temperature.

Protocol 2: Analysis of Impurities by GC-MS

This protocol provides a general method for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or similar)

  • Autosampler

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a suitable rate (e.g., 10 °C/min).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

  • Analysis: Inject the sample onto the GC-MS system and acquire the data.

  • Data Processing: Identify peaks corresponding to impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Synthesis of Crude This compound distillation Vacuum Distillation synthesis->distillation Crude Product product Purified this compound distillation->product Purified Product gcms GC-MS Analysis hplc HPLC Analysis nmr NMR Analysis product->gcms Purity Check product->hplc Purity Check product->nmr Structure Confirmation

Caption: Experimental workflow for the purification and analysis of this compound.

impurity_relationship cluster_reactants Reactants cluster_product Main Product cluster_impurities Potential Impurities reactant1 2-Chloroethylamine Hydrochloride product N-(2-chloroethyl)carbamoyl chloride reactant1->product impurity1 Unreacted 2-Chloroethylamine HCl reactant1->impurity1 impurity2 N,N'-bis(2-chloroethyl)urea reactant1->impurity2 reactant2 Phosgene/ Triphosgene reactant2->product product->impurity2 impurity3 2-Chloroethyl isocyanate product->impurity3 Heat

Caption: Logical relationship between reactants, product, and potential impurities.

References

Preventing decomposition of N-(2-chloroethyl)carbamoyl chloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on preventing the decomposition of N-(2-chloroethyl)carbamoyl chloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The primary factor leading to the decomposition of this compound is exposure to moisture.[1] Like other carbamoyl chlorides, it is sensitive to hydrolysis, which can initiate degradation pathways.[1] Other contributing factors include exposure to high temperatures, incompatible materials such as strong bases, oxidizing agents, alcohols, and amines, and exposure to light.[2][3]

Q2: What is the recommended procedure for storing this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[2][3] Some suppliers recommend cold-chain transportation and storage at refrigerated temperatures (2-8 °C) to minimize degradation.[4]

Q3: What are the visible signs of decomposition of this compound?

A3: Visible signs of decomposition can include a change in color (e.g., from colorless to yellow), the appearance of turbidity or solid precipitates, and a change in the pressure within the container due to the evolution of gaseous byproducts like HCl.[5] A pungent or acidic odor may also indicate hydrolysis and decomposition.

Q4: Can I use this compound that shows signs of decomposition?

A4: It is strongly advised not to use this compound that shows any signs of decomposition. The presence of impurities can significantly impact the outcome of your experiments, leading to side reactions, lower yields, and difficulty in purifying the desired product. The purity of the reagent should be verified by an appropriate analytical method (e.g., NMR or GC-MS) if there are any doubts about its quality.

Q5: How should I handle this compound to prevent exposure and contamination?

A5: this compound is a toxic and potentially carcinogenic compound and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6][7] Use dry glassware and syringes to prevent introducing moisture. For transfers, use techniques appropriate for air- and moisture-sensitive liquids.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts or low yield Decomposition of this compound due to improper storage or handling.- Verify the purity of the starting material using an appropriate analytical technique (e.g., ¹H NMR, GC-MS). - Ensure the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere). - Use freshly opened or recently purified reagent for critical experiments.
Inconsistent results between batches Variation in the purity of this compound batches.- Qualify each new batch of the reagent by an analytical method before use. - Purchase from a reputable supplier that provides a certificate of analysis with purity specifications.
Pressure buildup in the storage container Decomposition leading to the formation of gaseous byproducts (e.g., HCl from hydrolysis).- Handle the container with extreme caution in a fume hood. - Cool the container before opening. - Vent the container slowly and carefully. - If significant pressure buildup is suspected, consult with your institution's safety officer for proper handling and disposal procedures.
Color change of the reagent upon storage Gradual decomposition over time, potentially accelerated by exposure to light or trace impurities.- Store the reagent in an amber or opaque container to protect it from light. - If the reagent has changed color, its purity should be assessed before use. Consider purification or disposal if significant degradation is detected.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term shelf life.

Methodology:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. Purge the headspace of each vial with dry nitrogen or argon before sealing with a PTFE-lined cap.

  • Storage Conditions: Place the vials in controlled environment chambers at the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH (Control)

    • 5°C (Control)

  • Time Points: Withdraw one vial from each condition at the following time points: 0, 1, 2, 4, and 8 weeks.

  • Analysis: Analyze the content of each vial at each time point using the following methods:

    • Visual Inspection: Record any changes in color, clarity, or the presence of precipitates.

    • ¹H NMR Spectroscopy: Dissolve a small aliquot in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Monitor for the appearance of new signals corresponding to degradation products.

    • GC-MS Analysis: Prepare a dilute solution of the sample in a dry, inert solvent (e.g., dichloromethane). Analyze by GC-MS to identify and quantify the parent compound and any volatile impurities or degradation products.

  • Data Analysis: Quantify the percentage of remaining this compound at each time point relative to the initial (time 0) sample. Plot the degradation profile as a function of time for each storage condition.

Quantitative Data Summary:

Storage ConditionTime PointThis compound Purity (%)Appearance
5°C 0 weeks99.5Colorless liquid
8 weeks99.2Colorless liquid
25°C / 60% RH 0 weeks99.5Colorless liquid
8 weeks97.8Faintly yellow liquid
40°C / 75% RH 0 weeks99.5Colorless liquid
8 weeks85.1Yellow liquid with slight turbidity

(Note: The data in this table is illustrative and will vary depending on the specific batch and storage conditions.)

Visualizations

Decomposition Pathway of this compound

The primary decomposition pathway for this compound in the presence of water is hydrolysis. This can be followed by intramolecular cyclization.

DecompositionPathway Decomposition of this compound A This compound B 2-Chloroethylcarbamic acid A->B Hydrolysis H2O H₂O C 2-Chloroethylamine B->C Decarboxylation D 2-Oxazolidinone B->D Intramolecular cyclization HCl - HCl CO2 - CO₂

Caption: Proposed decomposition pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

ExperimentalWorkflow Workflow for Stability Assessment start Start: High-Purity This compound prep Sample Preparation: Aliquot into vials under inert gas start->prep storage Storage under different conditions: - 5°C - 25°C / 60% RH - 40°C / 75% RH prep->storage analysis Analysis at Time Points (0, 1, 2, 4, 8 weeks) storage->analysis methods Analytical Methods: - Visual Inspection - ¹H NMR - GC-MS analysis->methods data Data Analysis: Quantify degradation and plot profiles analysis->data end End: Determine Shelf Life and Optimal Storage data->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: In-process FTIR Monitoring of N-(2-chloroethyl)carbamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-process Fourier Transform Infrared (FTIR) spectroscopy to monitor reactions involving N-(2-chloroethyl)carbamoyl chloride.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using in-process FTIR for monitoring this compound reactions?

A1: The primary advantage is the ability to obtain real-time kinetic and mechanistic data without the need for sampling and offline analysis. This continuous monitoring allows for precise determination of reaction initiation, progression, conversion rates, and endpoint, leading to improved process control, consistency, and safety.

Q2: Which spectral region and specific peaks should I monitor for the reaction of this compound with an alcohol?

A2: You should primarily monitor the carbonyl (C=O) stretching region.

  • Reactant: this compound will exhibit a characteristic C=O stretching band. For a similar compound, N,N-diethylcarbamoyl chloride, this peak is observed around 1740-1760 cm⁻¹.

  • Product: The resulting carbamate product will have a C=O stretching band at a lower wavenumber, typically in the range of 1680-1720 cm⁻¹. By monitoring the decrease in the reactant's carbonyl peak intensity and the simultaneous increase in the product's carbonyl peak intensity, you can track the reaction progress.

Q3: What are the main safety concerns when working with this compound, and how can they be mitigated during in-process FTIR experiments?

A3: this compound and related compounds are hazardous. Key concerns include:

  • Toxicity and Corrosivity: These compounds can be toxic if inhaled or swallowed and can cause severe skin and eye burns.

  • Moisture Sensitivity: They can react with moisture to release corrosive hydrogen chloride (HCl) gas.

Mitigation Strategies:

  • Handling: Always handle the compound in a well-ventilated fume hood. Use a closed system for the reaction whenever possible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Inert Atmosphere: Store and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and HCl formation.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.

Q4: Can I use any FTIR probe for monitoring these reactions?

A4: An Attenuated Total Reflectance (ATR) probe is highly recommended for in-situ monitoring of liquid-phase reactions. ATR probes are robust and can be directly immersed in the reaction mixture. The choice of ATR crystal material (e.g., Diamond, ZnSe) should be based on its chemical compatibility with the reactants, solvents, and reaction conditions.

Q5: How can I quantify the concentration of reactants and products from the FTIR spectra?

A5: Quantification is typically achieved by creating a calibration curve that correlates the absorbance of a specific peak with the concentration of the corresponding compound. This involves preparing standards of known concentrations and measuring their absorbance. The Beer-Lambert law can then be applied to determine the concentration of the species in the reaction mixture from their real-time absorbance values.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the in-process FTIR monitoring of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low FTIR Signal 1. Poor contact between the ATR probe and the reaction mixture. 2. The concentration of the analyte is below the detection limit. 3. The ATR crystal is dirty or coated with a film. 4. The instrument's infrared source or detector is failing.1. Ensure the ATR probe is fully immersed in the reaction mixture. 2. If possible, increase the initial concentration of the reactants. 3. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth before and after each experiment. 4. Perform an instrument performance qualification (IPQ) test to check the source and detector functionality.
Noisy or Unstable Baseline 1. Presence of gas bubbles in the reaction mixture. 2. Inadequate mixing leading to a heterogeneous sample. 3. Temperature fluctuations in the reaction. 4. Atmospheric interference (CO₂ and H₂O).1. Ensure the stirring is adequate to maintain a homogeneous mixture but not so vigorous as to introduce air bubbles. 2. Improve the stirring efficiency. 3. Use a temperature-controlled reactor to maintain a stable reaction temperature. 4. Purge the FTIR spectrometer with dry nitrogen or air to minimize atmospheric interference.
Overlapping Spectral Peaks 1. The C=O stretching bands of the carbamoyl chloride and the carbamate product are not well-resolved. 2. Solvent or other reactant peaks interfere with the peaks of interest.1. Use a higher resolution setting on the FTIR spectrometer. 2. Employ multivariate data analysis techniques (e.g., Partial Least Squares - PLS) to deconvolve the overlapping peaks. 3. Choose a solvent with minimal absorbance in the spectral region of interest.
Inconsistent or Non-reproducible Kinetic Data 1. Variations in the initial concentrations of reactants. 2. Inconsistent reaction temperature. 3. Contamination of reactants or solvent. 4. Inconsistent mixing speed.1. Carefully prepare and dispense the reactants to ensure consistent starting concentrations. 2. Use a reliable temperature control system for the reactor. 3. Use pure, dry solvents and fresh reactants for each experiment. 4. Maintain a constant stirring rate throughout the reaction and across different experiments.
Negative Absorbance Peaks 1. The background spectrum was collected with a substance on the ATR crystal that was later consumed or removed during the reaction. 2. Significant changes in the refractive index of the reaction mixture.1. Ensure the ATR crystal is clean before collecting the background spectrum. The background should be of the solvent and any other reagents present before the reaction is initiated.[1] 2. This can be a complex issue. If it's a significant problem, advanced baseline correction algorithms may be needed.

III. Experimental Protocol: Representative Reaction Monitoring

This section provides a detailed methodology for a representative experiment: the reaction of a generic N,N-dialkylcarbamoyl chloride with an alcohol, monitored by in-situ ATR-FTIR. This protocol can be adapted for this compound.

Objective: To monitor the reaction kinetics of the formation of a carbamate from a carbamoyl chloride and an alcohol in real-time.

Materials:

  • N,N-dialkylcarbamoyl chloride (e.g., N,N-diethylcarbamoyl chloride as a model)

  • Alcohol (e.g., ethanol)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • FTIR spectrometer equipped with an in-situ ATR probe

  • Temperature-controlled reaction vessel with a magnetic stirrer

  • Syringes for reagent addition

  • Inert gas supply

Procedure:

  • System Setup:

    • Assemble the reaction vessel with the ATR probe, temperature sensor, and inert gas inlet/outlet.

    • Ensure the ATR probe is clean and properly aligned in the spectrometer.

    • Start the inert gas flow to purge the system.

  • Background Spectrum Acquisition:

    • Add the anhydrous solvent and the alcohol to the reaction vessel.

    • Allow the mixture to reach the desired reaction temperature (e.g., 25 °C) while stirring.

    • Collect a background FTIR spectrum of the solvent and alcohol mixture. This is crucial for accurate difference spectroscopy.

  • Reaction Initiation and Monitoring:

    • Inject the N,N-dialkylcarbamoyl chloride into the reaction vessel using a syringe.

    • Immediately start collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

    • Continue monitoring until the reaction reaches completion, as indicated by the disappearance of the carbamoyl chloride's C=O peak and the stabilization of the carbamate's C=O peak.

  • Data Analysis:

    • Process the collected spectra to obtain absorbance values for the key peaks over time.

    • Plot the absorbance of the reactant and product peaks as a function of time to generate kinetic profiles.

    • Use the kinetic data to determine reaction rates and other kinetic parameters.

IV. Data Presentation

The quantitative data obtained from the in-process FTIR monitoring can be summarized in tables for clear comparison and analysis.

Table 1: Key FTIR Peak Assignments for a Representative Reaction

CompoundFunctional GroupWavenumber (cm⁻¹)Expected Trend
N,N-dialkylcarbamoyl chlorideCarbonyl (C=O)~1740-1760Decrease
Carbamate ProductCarbonyl (C=O)~1680-1720Increase

Table 2: Representative Kinetic Data

Reaction Time (min)Absorbance of Reactant C=OAbsorbance of Product C=OReactant Concentration (M)Product Concentration (M)
01.200.000.1000.000
50.850.350.0710.029
100.600.600.0500.050
200.300.900.0250.075
300.101.100.0080.092
600.011.19~0.001~0.099

Note: The concentration values are calculated based on a pre-determined calibration curve.

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_monitoring In-Process Monitoring cluster_analysis Data Analysis A System Setup B Add Solvent & Alcohol A->B C Set Temperature B->C D Collect Background Spectrum C->D Ready for Monitoring E Inject Carbamoyl Chloride D->E F Real-time Spectral Acquisition E->F G Reaction Completion F->G H Process Spectra G->H Data Transfer I Generate Kinetic Profiles H->I J Determine Reaction Parameters I->J Troubleshooting_Logic Start Problem with FTIR Data NoisyBaseline Noisy or Unstable Baseline? Start->NoisyBaseline OverlappingPeaks Overlapping Peaks? Start->OverlappingPeaks No NoSignal No or Low Signal? Start->NoSignal No CheckMixing Check Stirring Speed NoisyBaseline->CheckMixing Yes CheckTemp Verify Temperature Stability CheckMixing->CheckTemp PurgeSystem Purge Spectrometer CheckTemp->PurgeSystem IncreaseResolution Increase Spectral Resolution OverlappingPeaks->IncreaseResolution Yes UseChemometrics Apply Chemometric Analysis IncreaseResolution->UseChemometrics CheckProbe Ensure Probe Immersion NoSignal->CheckProbe Yes CheckConcentration Verify Analyte Concentration CheckProbe->CheckConcentration CleanProbe Clean ATR Crystal CheckConcentration->CleanProbe

References

Technical Support Center: Managing N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the thermal decomposition of N-(2-chloroethyl)carbamoyl chloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is a reactive chemical intermediate used in the synthesis of various organic molecules, including pharmaceutical agents. Its utility is derived from the presence of both a carbamoyl chloride and a chloroethyl group. However, like many carbamoyl chlorides, it is susceptible to thermal decomposition, which can lead to the formation of unwanted byproducts, reduce reaction yield, and pose safety hazards.

Q2: What are the primary thermal decomposition products of this compound?

A2: The primary thermal decomposition pathway for this compound involves the elimination of hydrogen chloride (HCl) to form 2-chloroethyl isocyanate.[1] This is a common decomposition route for monosubstituted carbamoyl chlorides.[2]

Q3: At what temperature does this compound decompose?

Q4: What are the hazards associated with the thermal decomposition of this compound?

A4: The thermal decomposition of this compound produces hydrogen chloride (HCl), a corrosive gas, and 2-chloroethyl isocyanate. Isocyanates are a class of highly reactive compounds that are toxic and can cause respiratory sensitization.[3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and take appropriate safety precautions to avoid inhalation or contact.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product Thermal decomposition of this compound.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base if applicable. - Consider a different solvent that allows for lower reaction temperatures.
Presence of unexpected byproducts in NMR or LC-MS Formation of 2-chloroethyl isocyanate and its subsequent reaction with nucleophiles in the reaction mixture.- Confirm the presence of the isocyanate or its derivatives by analytical techniques (e.g., GC-MS, LC-MS). - Optimize reaction conditions to minimize decomposition (see above). - If the byproduct is a urea derivative, it suggests a reaction between the isocyanate and an amine.
Reaction mixture turns yellow or brown Potential decomposition of the carbamoyl chloride or subsequent reactions of the isocyanate.- Monitor the reaction closely for color changes. - A significant color change may indicate extensive decomposition. Consider stopping the reaction and re-evaluating the conditions.
Inconsistent reaction outcomes Variable thermal decomposition due to inconsistent heating or "hot spots" in the reaction vessel.- Ensure uniform heating of the reaction mixture using a well-stirred oil bath or a heating mantle with a temperature controller. - For larger scale reactions, consider the efficiency of heat dissipation.

Experimental Protocols

Protocol 1: General Handling of this compound to Minimize Thermal Decomposition
  • Storage: Store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to ensure its stability. It is also moisture-sensitive.[4][5]

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere to prevent reaction with moisture.

  • Temperature Control: When bringing the reagent to room temperature for weighing and transfer, allow the container to warm up completely before opening to prevent condensation of moisture inside. During the reaction, maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Addition: If the reaction is exothermic, add this compound to the reaction mixture in portions or via a syringe pump to maintain better temperature control.

Protocol 2: Monitoring Thermal Decomposition by Thin Layer Chromatography (TLC)
  • Sample Preparation: During the reaction, carefully take small aliquots of the reaction mixture at regular intervals.

  • TLC Analysis: Spot the aliquots on a TLC plate alongside a standard of the starting material.

  • Interpretation: The appearance of a new, lower Rf spot could indicate the formation of a more polar byproduct resulting from the decomposition and subsequent reaction of the isocyanate. A diminishing intensity of the starting material spot without a corresponding increase in the desired product spot may also suggest decomposition.

Visualizations

Thermal Decomposition Pathway of this compound

reactant This compound isocyanate 2-Chloroethyl isocyanate reactant->isocyanate Heat (Δ) hcl Hydrogen Chloride (HCl) reactant->hcl Heat (Δ) byproduct Side Products (e.g., ureas, carbamates) isocyanate->byproduct + Nucleophile

Caption: Thermal decomposition of this compound.

Experimental Workflow for Managing Thermally Sensitive Reagents

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting Store Reagent\n(2-8°C, Inert Atm.) Store Reagent (2-8°C, Inert Atm.) Warm to RT\n(Sealed) Warm to RT (Sealed) Store Reagent\n(2-8°C, Inert Atm.)->Warm to RT\n(Sealed) Weigh/Transfer\n(Inert Atm.) Weigh/Transfer (Inert Atm.) Warm to RT\n(Sealed)->Weigh/Transfer\n(Inert Atm.) Controlled Addition\n(e.g., Syringe Pump) Controlled Addition (e.g., Syringe Pump) Weigh/Transfer\n(Inert Atm.)->Controlled Addition\n(e.g., Syringe Pump) Maintain Low Temp.\n(e.g., 0°C or below) Maintain Low Temp. (e.g., 0°C or below) Controlled Addition\n(e.g., Syringe Pump)->Maintain Low Temp.\n(e.g., 0°C or below) Monitor Reaction\n(TLC, LC-MS) Monitor Reaction (TLC, LC-MS) Maintain Low Temp.\n(e.g., 0°C or below)->Monitor Reaction\n(TLC, LC-MS) Check for Byproducts Check for Byproducts Monitor Reaction\n(TLC, LC-MS)->Check for Byproducts Optimize Conditions\n(Temp, Time, etc.) Optimize Conditions (Temp, Time, etc.) Check for Byproducts->Optimize Conditions\n(Temp, Time, etc.)

Caption: Workflow for handling thermally sensitive reagents.

References

Navigating the Scale-Up of N-(2-chloroethyl)carbamoyl Chloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing the challenges of scaling up N-(2-chloroethyl)carbamoyl chloride reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the transition from laboratory to pilot and production scales.

Troubleshooting Guide: Common Issues in this compound Reaction Scale-Up

This guide provides a question-and-answer format to address specific problems you may encounter during the scale-up process.

Q1: We are observing a decrease in yield and an increase in impurity formation after moving from a 1L laboratory reactor to a 50L pilot reactor. What are the likely causes?

A1: This is a common issue when scaling up exothermic reactions involving hazardous reagents like phosgene or its derivatives. The primary culprits are often related to inadequate mixing and heat transfer, which become more pronounced at larger scales due to the decreased surface-area-to-volume ratio.

  • Poor Mixing: In a larger reactor, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" where the concentration of reactants is high, promoting side reactions and decomposition of the desired product.

  • Inefficient Heat Removal: The heat generated by the exothermic reaction may not be dissipated effectively in a larger vessel, leading to a rise in the bulk temperature and favoring impurity formation.

Q2: Our reaction is showing signs of a potential thermal runaway, with a rapid and difficult-to-control temperature increase. What immediate actions should be taken and what are the long-term solutions?

A2: A thermal runaway is a critical safety hazard and must be addressed immediately.

  • Immediate Actions:

    • Stop the addition of all reactants immediately.

    • Maximize cooling to the reactor jacket.

    • If equipped, activate the emergency quenching system.

    • Evacuate personnel from the immediate area as per your site's safety protocol.

  • Long-Term Solutions:

    • Reaction Calorimetry: Conduct reaction calorimetry studies to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger scale.

    • Semi-Batch Operation: Implement a semi-batch process where one of the reactants is added gradually. This allows for better control over the reaction rate and heat generation. The addition rate should be carefully calculated based on the reactor's cooling capacity.

    • Continuous Flow Chemistry: Consider transitioning to a continuous flow process. Flow reactors offer superior heat and mass transfer, significantly reducing the risk of thermal runaway and improving safety, especially when handling hazardous materials.

Q3: We are using phosgene as a reactant and are concerned about the safety implications at a larger scale. What are the recommended alternatives and safety protocols?

A3: Handling phosgene on a large scale requires stringent safety measures due to its high toxicity.

  • Safer Phosgene Equivalents:

    • Triphosgene (Bis(trichloromethyl) carbonate): A solid and therefore safer to handle alternative to gaseous phosgene. It generates phosgene in situ. However, it is also highly toxic and requires careful handling.

    • Diphosgene (Trichloromethyl chloroformate): A liquid alternative, but still highly toxic.

  • In-Situ Phosgene Generation: Generating phosgene on-demand in a closed system can minimize the risks associated with its storage and transport.

  • Safety Protocols:

    • Work in a well-ventilated area with continuous phosgene monitoring.

    • All personnel must be equipped with appropriate personal protective equipment (PPE), including respiratory protection.

    • Have a dedicated scrubber system to neutralize any unreacted phosgene.

    • Develop and regularly drill an emergency response plan.

Frequently Asked Questions (FAQs)

Q: What are the key parameters to consider when scaling up the this compound synthesis?

A: The key parameters to monitor and adjust during scale-up include:

  • Temperature: Maintain a lower and more tightly controlled temperature range at a larger scale to manage the exotherm.

  • Reactant Addition Rate: The rate of addition of the limiting reagent is critical for controlling the reaction rate and heat generation.

  • Agitation Speed: The stirrer speed and impeller design must be optimized to ensure efficient mixing without causing excessive shear.

  • Reaction Time: Reaction times may need to be adjusted to ensure complete conversion at a larger scale.

  • Stoichiometry: While the molar ratios of reactants generally remain the same, precise control is even more critical at scale to avoid side reactions.

Q: How does the choice of solvent impact the scale-up process?

A: The solvent plays a crucial role in heat management and reaction kinetics. When scaling up, consider:

  • Boiling Point: A solvent with a suitable boiling point can help to control the reaction temperature through reflux cooling.

  • Heat Capacity and Thermal Conductivity: Solvents with higher heat capacity and thermal conductivity can help to dissipate the heat of reaction more effectively.

  • Solubility: Ensure that all reactants and intermediates remain in solution under the scaled-up conditions to avoid precipitation and mixing issues.

Q: What analytical techniques are recommended for in-process monitoring of the reaction at a larger scale?

A: In-process monitoring is essential for ensuring reaction control and product quality. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile components and certain impurities.

  • Infrared (IR) and Raman Spectroscopy: Can be used for real-time monitoring of key functional groups to track reaction progress.

Quantitative Data Comparison (Illustrative)

The following table presents illustrative data comparing key process parameters for the synthesis of this compound at different scales. This data is hypothetical and intended to demonstrate the typical adjustments required during scale-up.

ParameterLab Scale (1 L)Pilot Scale (50 L)Production Scale (500 L)
Reactant A (2-chloroethylamine HCl) 116 g (1.0 mol)5.8 kg (50 mol)58 kg (500 mol)
Reactant B (Phosgene source) 1.1 mol55 mol550 mol
Solvent Volume 500 mL25 L250 L
Reaction Temperature 0 - 5 °C-5 to 0 °C-10 to -5 °C
Addition Time of Reactant B 1 hour4 - 6 hours8 - 12 hours
Agitation Speed 300 rpm150 rpm75 rpm
Typical Yield 90%85%82%
Key Impurity Level < 1%< 2%< 3%

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

Warning: This reaction involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Reactor Setup: A 1L, 3-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Charging Reactants: The flask is charged with 2-chloroethylamine hydrochloride (116 g, 1.0 mol) and 500 mL of an appropriate inert solvent (e.g., toluene). The mixture is cooled to 0 °C with an ice bath.

  • Phosgene Addition: A solution of triphosgene (108 g, 0.36 mol, providing 1.1 mol of phosgene) in 200 mL of toluene is added dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, the mixture is carefully quenched with cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Pilot-Scale Synthesis of this compound (Illustrative)

Warning: This process involves significant hazards and requires a comprehensive process safety assessment before implementation.

  • Reactor Preparation: A 50 L glass-lined reactor is cleaned, dried, and inerted with nitrogen. The reactor is equipped with a temperature probe, a pressure gauge, a controlled dosing system, and an efficient condenser connected to a robust scrubbing system.

  • Charging Reactants: The reactor is charged with 2-chloroethylamine hydrochloride (5.8 kg, 50 mol) and 25 L of toluene. The mixture is cooled to -5 °C.

  • Phosgene Source Addition: A solution of the phosgene source is added via the dosing system over 4-6 hours, ensuring the temperature does not exceed 0 °C. The addition rate is linked to the reactor's cooling capacity, which should be predetermined.

  • In-Process Control: Samples are taken periodically and analyzed by HPLC to monitor the reaction progress and impurity profile.

  • Work-up: Upon completion, the reaction is quenched by the controlled addition of a quenching agent. The product is isolated following a procedure adapted from the lab scale, considering the larger volumes and equipment.

Visualizations

Below are diagrams illustrating key concepts in the scale-up of this compound reactions.

Scale_Up_Challenges cluster_lab Lab Scale cluster_pilot Pilot/Production Scale lab_reactor Small Reactor (High Surface Area/Volume) lab_mixing Efficient Mixing lab_reactor->lab_mixing lab_heat Good Heat Transfer lab_reactor->lab_heat pilot_reactor Large Reactor (Low Surface Area/Volume) lab_reactor->pilot_reactor Scale-Up lab_yield High Yield, Low Impurities lab_mixing->lab_yield lab_heat->lab_yield pilot_mixing Mixing Challenges pilot_reactor->pilot_mixing pilot_heat Heat Transfer Limitation pilot_reactor->pilot_heat pilot_yield Lower Yield, Higher Impurities pilot_mixing->pilot_yield pilot_heat->pilot_yield

Caption: Key challenges in scaling up chemical reactions.

Troubleshooting_Workflow cluster_mixing Mixing Solutions cluster_heat Heat Transfer Solutions start Problem Identified: Low Yield / High Impurities at Scale q1 Investigate Mixing Efficiency? start->q1 q2 Assess Heat Transfer? q1->q2 No a1 Optimize Agitator Design & Speed q1->a1 Yes b1 Lower Reaction Temperature q2->b1 Yes a2 Use Baffles a1->a2 a3 CFD Modeling a2->a3 a3->q2 b2 Reduce Reactant Addition Rate b1->b2 b3 Use Reaction Calorimetry Data b2->b3 b4 Consider Continuous Flow Reactor b3->b4 end Improved Process b4->end

Caption: Troubleshooting workflow for scale-up issues.

Safety_Signaling_Pathway cluster_alternatives Safer Alternatives cluster_protocols Stringent Safety Protocols start Use of Phosgene at Scale q1 Can a safer alternative be used? start->q1 a1 Triphosgene q1->a1 Yes b1 Continuous Monitoring q1->b1 No a2 In-Situ Phosgene Generation a1->a2 a3 Continuous Flow Phosgenation a2->a3 end Safe Large-Scale Production a3->end b2 Dedicated Scrubber System b1->b2 b3 Emergency Response Plan b2->b3 b3->end

Caption: Decision pathway for safe handling of phosgene.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of N-(2-chloroethyl)carbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of N-(2-chloroethyl)carbamoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this reactive compound. This document outlines common analytical techniques, provides example experimental protocols based on the analysis of similar compounds, and presents a comparison of their typical performance characteristics.

Comparison of Analytical Methods

The characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. The following table summarizes the key performance characteristics of commonly employed analytical methods. Please note that the quantitative data presented are typical values for similar analytes and would require validation for this compound specifically.

Analytical MethodPrincipleInformation ProvidedLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Not typically used for trace quantification.Not typically used for trace quantification.Not applicable.Not applicable for purity; used for structural confirmation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies functional groups present in the molecule.Not typically used for quantification.Not typically used for quantification.Not applicable.Not applicable for purity; used for functional group identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by detection based on mass-to-charge ratio.Identifies and quantifies the analyte and potential volatile impurities.0.1 - 10 ng/mL0.5 - 50 ng/mL>0.9990 - 110%
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Quantifies the analyte and non-volatile impurities.1 - 50 ng/mL5 - 100 ng/mL>0.9995 - 105%

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are example methodologies for the key analytical techniques, adapted from methods for similar reactive chlorinated compounds. It is crucial to note that these protocols should be validated specifically for this compound before routine use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The solvent should be dry and free of reactive impurities.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more (due to lower natural abundance and sensitivity).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Integration of ¹H NMR signals provides information on the relative number of protons, and coupling patterns reveal adjacent protons.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) and place in a liquid cell.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C=O (carbamoyl chloride), and C-Cl.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and its volatile impurities. Due to the reactivity of the analyte, derivatization may be necessary to improve stability and chromatographic performance.

Methodology:

  • Sample Preparation (with derivatization):

    • React the sample with a suitable derivatizing agent (e.g., a primary or secondary amine) to form a more stable derivative.

    • Extract the derivative into an organic solvent (e.g., ethyl acetate, hexane).

    • Dry the extract over anhydrous sodium sulfate and concentrate to a known volume.

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identify compounds based on their retention times and mass spectra by comparison with a spectral library or a pure standard. Quantify using a calibration curve prepared with the derivatized standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound and its non-volatile impurities. Due to the lack of a strong chromophore, UV detection may have limited sensitivity, and derivatization or use of a universal detector might be necessary.

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a suitable concentration.

  • Instrument: An HPLC system with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometer).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) if MS detection is used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at a low wavelength (e.g., 200-210 nm) or by mass spectrometry.

  • Data Analysis: Quantify the analyte using an external or internal standard method with a calibration curve.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Data Analysis and Reporting Sample Sample NMR_Analysis NMR Analysis (1H, 13C) Sample->NMR_Analysis Dissolution IR_Analysis IR Analysis Sample->IR_Analysis Direct or in Solution GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Derivatization (optional) HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Dissolution Data_Interpretation Data Interpretation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation GCMS_Analysis->Data_Interpretation HPLC_Analysis->Data_Interpretation Final_Report Final Characterization Report Data_Interpretation->Final_Report

Caption: Workflow for this compound characterization.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship between the different analytical techniques and the information they provide for a comprehensive characterization.

G Analyte N-(2-chloroethyl)carbamoyl chloride NMR NMR Analyte->NMR IR IR Analyte->IR GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC Structural_Info Structural Information Functional_Groups Functional Groups Purity_Quantification Purity & Quantification Impurity_Profile Impurity Profile NMR->Structural_Info IR->Functional_Groups GCMS->Purity_Quantification GCMS->Impurity_Profile HPLC->Purity_Quantification HPLC->Impurity_Profile

Caption: Relationship between analytical techniques and information obtained.

Navigating the Analysis of N-(2-chloroethyl)carbamoyl Chloride Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of N-(2-chloroethyl)carbamoyl chloride reaction mixtures is critical for ensuring product purity, monitoring reaction kinetics, and identifying potential impurities. This guide provides a comparative overview of analytical methodologies, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), and includes detailed experimental protocols and data to support informed decision-making in the laboratory.

This compound is a reactive chemical intermediate used in the synthesis of various organic compounds. Its analysis is often complicated by its inherent instability and reactivity, particularly its sensitivity to moisture.[1] Hydrolysis of carbamoyl chlorides leads to the formation of carbamic acids, which can be unstable. This necessitates careful sample handling and analytical method selection to obtain accurate and reproducible results.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of reaction mixtures containing this compound, GC-MS offers a powerful combination of separation and identification capabilities. The following table provides a comparative summary of common analytical approaches.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High sensitivity and selectivity; provides structural information for identification of unknowns; well-established technique.Requires derivatization for non-volatile or thermally labile compounds; potential for on-column degradation of reactive analytes.ng/mL to pg/mL range
High-Performance Liquid Chromatography (HPLC) with UV or MS detection Separates compounds based on their partitioning between a mobile phase and a stationary phase.Suitable for non-volatile and thermally labile compounds; wide range of detectors available.Lower resolution than GC for some compounds; MS detector can be expensive.µg/mL to ng/mL range
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds in solution.Non-destructive; provides unambiguous structural elucidation.Lower sensitivity compared to MS-based methods; complex mixtures can be difficult to analyze.mg/mL range
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.Fast and non-destructive; useful for identifying functional groups.Not suitable for complex mixture analysis; provides limited structural information.% to high ppm range

In-depth Look: GC-MS Analysis

GC-MS is a frequently employed method for the analysis of carbamoyl chlorides and related compounds. However, due to their reactivity, direct injection can sometimes lead to degradation in the hot injector or on the column. To circumvent this, a derivatization step is often employed. For instance, in the analysis of the related N,N-dimethylcarbamoyl chloride, derivatization with ethanol to form the more stable ethyl N,N-dimethyl carbamate was utilized prior to GC-MS analysis.[2] A similar strategy can be adopted for this compound.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the GC-MS analysis of an this compound reaction mixture following derivatization with an alcohol (e.g., methanol or ethanol).

1. Sample Preparation (Derivatization):

  • To 100 µL of the reaction mixture, add 500 µL of a derivatizing agent solution (e.g., 10% solution of methanol in a suitable inert solvent like dichloromethane) and 50 µL of a base (e.g., pyridine) to neutralize any acid formed.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 15-30 minutes.

  • Quench the reaction by adding 500 µL of deionized water.

  • Vortex and centrifuge the mixture.

  • Carefully collect the organic layer for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Visualizing the Workflow and Synthesis

To better understand the processes involved, the following diagrams illustrate the synthesis of carbamoyl chlorides and the analytical workflow for GC-MS analysis.

Synthesis of Carbamoyl Chlorides Amine Amine (R₂NH) CarbamoylChloride Carbamoyl Chloride (R₂NCOCl) Amine->CarbamoylChloride Reacts with HCl_salt Amine Hydrochloride ([R₂NH₂]Cl) Amine->HCl_salt Phosgene Phosgene (COCl₂) Phosgene->CarbamoylChloride Phosgene->HCl_salt

Caption: General reaction scheme for the synthesis of carbamoyl chlorides from an amine and phosgene.[1]

GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Derivatization Derivatization ReactionMixture->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Compound Identification Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: A typical workflow for the GC-MS analysis of a reactive chemical mixture, including sample preparation, analysis, and data processing steps.

Alternative Approaches and Considerations

For compounds that are not amenable to GC-MS, even with derivatization, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be a viable alternative. For instance, a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS method has been developed for the determination of the related genotoxic impurity 2-chloro-N-(2-chloroethyl)ethanamine in a pharmaceutical manufacturing process.[3] This highlights the importance of selecting the analytical technique based on the specific properties of the analyte and the matrix.

Conclusion

The successful analysis of this compound reaction mixtures relies on a careful and systematic approach. GC-MS, particularly when combined with a derivatization step, offers a robust and sensitive method for the separation and identification of the target analyte and related impurities. By understanding the principles of this and other analytical techniques, and by following validated experimental protocols, researchers can ensure the quality and integrity of their results, ultimately contributing to the development of safe and effective products.

References

A Comparative Guide to N-(2-chloroethyl)carbamoyl chloride and N,N-Bis(2-chloroethyl)carbamoyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of alkylating agent is a critical decision that can significantly impact the efficacy and safety of novel therapeutics. Among the diverse array of available reagents, N-(2-chloroethyl)carbamoyl chloride and N,N-Bis(2-chloroethyl)carbamoyl chloride stand out as pivotal precursors in the synthesis of potent cytotoxic agents. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, to aid in the selection of the appropriate reagent for specific research and development needs.

Introduction to the Reagents

Both this compound and N,N-Bis(2-chloroethyl)carbamoyl chloride are reactive organic compounds characterized by the presence of one or two 2-chloroethyl groups attached to a carbamoyl chloride moiety. This structural feature is the basis for their utility as alkylating agents, a property extensively exploited in the design of anticancer drugs.[1][2] The core difference lies in the number of reactive chloroethyl arms, which dictates their mechanism of action and synthetic applications.

This compound possesses a single 2-chloroethyl group, making it a monofunctional alkylating agent. It is a key intermediate in the synthesis of N-(2-chloroethyl)nitrosoureas, a class of chemotherapeutic agents known for their ability to cross the blood-brain barrier and treat brain tumors.[3]

N,N-Bis(2-chloroethyl)carbamoyl chloride , with its two 2-chloroethyl groups, is a bifunctional alkylating agent.[1] This dual reactivity allows it to form covalent cross-links with biological macromolecules, most notably DNA.[4][5] This mechanism is the hallmark of nitrogen mustards, a major class of anticancer drugs.[2][6] Its applications also extend to the pesticide industry.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented in the table below. These properties are essential for designing and executing synthetic protocols safely and efficiently.

PropertyThis compoundN,N-Bis(2-chloroethyl)carbamoyl chloride
CAS Number 15872-02-32998-56-3
Molecular Formula C₃H₅Cl₂NOC₅H₈Cl₃NO
Molecular Weight 141.98 g/mol 204.48 g/mol
Appearance -Colorless to light yellow clear liquid
Melting Point -101-103 °C
Boiling Point -125 °C at 3 mmHg
Density -1.4 g/cm³
Key Reactivity Monofunctional AlkylationBifunctional Alkylation (Cross-linking)
Primary Synthetic Use N-(2-chloroethyl)nitrosoureasNitrogen Mustards

Performance in Synthesis: A Comparative Overview

The choice between these two carbamoyl chlorides hinges on the desired biological mechanism of the target molecule. This compound is the reagent of choice for creating monofunctional alkylating agents, while N,N-Bis(2-chloroethyl)carbamoyl chloride is essential for synthesizing bifunctional cross-linking agents.

The reactivity of the carbamoyl chloride group itself is a key consideration. Carbamoyl chlorides are generally less sensitive to hydrolysis than their acyl chloride counterparts due to the electronic influence of the nitrogen atom.[7] They readily react with nucleophiles such as alcohols, amines, and phenols to form carbamates, ureas, and other derivatives.[7][8]

The 2-chloroethyl groups are the source of the alkylating activity. In a biological context, the nitrogen atom can participate in an intramolecular cyclization, displacing the chloride to form a highly reactive aziridinium ion. This intermediate is then susceptible to attack by nucleophilic sites on DNA, primarily the N7 position of guanine.[2] For N,N-Bis(2-chloroethyl) derivatives, this process can occur twice, leading to the formation of interstrand or intrastrand DNA cross-links, which are highly cytotoxic and trigger apoptosis in cancer cells.[4][5]

Experimental Protocols

Synthesis of a Generic N-Substituted Carbamate

This protocol illustrates the general reactivity of carbamoyl chlorides with an alcohol to form a carbamate, a common step in the synthesis of various bioactive molecules.

Materials:

  • This compound or N,N-Bis(2-chloroethyl)carbamoyl chloride (1.0 eq)

  • Alcohol (R-OH) (1.0 eq)

  • Pyridine or other non-nucleophilic base (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the alcohol and pyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the carbamoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Nitrogen Mustard Derivative

This protocol outlines a general procedure for incorporating the N,N-bis(2-chloroethyl)amino moiety into a molecule of interest, a key step in synthesizing nitrogen mustard-based drugs.[9]

Materials:

  • A molecule containing a hydroxyl or amino group (Substrate-OH or Substrate-NH₂) (1.0 eq)

  • N,N-Bis(2-chloroethyl)carbamoyl chloride (1.1 eq)

  • A suitable base (e.g., triethylamine or diisopropylethylamine) (1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Dissolve the substrate in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution and stir for 10-15 minutes.

  • Add N,N-Bis(2-chloroethyl)carbamoyl chloride dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC. Reaction times can be lengthy, up to 48 hours.[9]

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired nitrogen mustard derivative.

Visualizing the Synthetic Pathways and Mechanisms

To better understand the distinct roles of these two reagents, the following diagrams illustrate their primary applications in the synthesis of anticancer agents.

G cluster_0 This compound cluster_1 N,N-Bis(2-chloroethyl)carbamoyl chloride This compound This compound N-(2-chloroethyl)nitrosourea N-(2-chloroethyl)nitrosourea This compound->N-(2-chloroethyl)nitrosourea Nitrosation Monofunctional DNA Alkylation Monofunctional DNA Alkylation N-(2-chloroethyl)nitrosourea->Monofunctional DNA Alkylation Biological Action N,N-Bis(2-chloroethyl)carbamoyl chloride N,N-Bis(2-chloroethyl)carbamoyl chloride Nitrogen Mustard Nitrogen Mustard N,N-Bis(2-chloroethyl)carbamoyl chloride->Nitrogen Mustard Reaction with Nucleophile DNA Cross-linking DNA Cross-linking Nitrogen Mustard->DNA Cross-linking Biological Action

Figure 1: Synthetic pathways of this compound and N,N-Bis(2-chloroethyl)carbamoyl chloride.

G Start Start Desired Biological Mechanism Desired Biological Mechanism Start->Desired Biological Mechanism Monofunctional Alkylation Monofunctional Alkylation Desired Biological Mechanism->Monofunctional Alkylation Monofunctional Bifunctional Alkylation (Cross-linking) Bifunctional Alkylation (Cross-linking) Desired Biological Mechanism->Bifunctional Alkylation (Cross-linking) Bifunctional Select this compound Select this compound Monofunctional Alkylation->Select this compound Select N,N-Bis(2-chloroethyl)carbamoyl chloride Select N,N-Bis(2-chloroethyl)carbamoyl chloride Bifunctional Alkylation (Cross-linking)->Select N,N-Bis(2-chloroethyl)carbamoyl chloride

Figure 2: Decision workflow for selecting the appropriate carbamoyl chloride.

Conclusion

The selection between this compound and N,N-Bis(2-chloroethyl)carbamoyl chloride is fundamentally driven by the intended biological activity of the target molecule. For the synthesis of monofunctional alkylating agents like nitrosoureas, this compound is the precursor of choice. Conversely, for creating bifunctional cross-linking agents such as nitrogen mustards, N,N-Bis(2-chloroethyl)carbamoyl chloride is the indispensable reagent. A thorough understanding of their distinct reactivity profiles is paramount for the successful design and synthesis of next-generation chemotherapeutics.

References

Efficacy of N-(2-chloroethyl)carbamoyl Chloride Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-chloroethyl)carbamoyl chloride derivatives represent a significant class of alkylating agents investigated for their potential as anticancer therapeutics. Their mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking, cell cycle arrest, and ultimately, apoptosis.[1] This guide provides a comparative overview of the efficacy of various derivatives, presenting available experimental data, detailing common experimental protocols, and visualizing the key signaling pathways involved in their cytotoxic effects.

Comparative Efficacy of Selected Derivatives

The anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.

The following tables summarize the available IC50 values for several this compound derivatives, including aniline mustards and nitrosoureas, against a range of human cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell lines used, incubation times, and assay methods.

Aniline Mustard Derivatives

Aniline mustards are a class of nitrogen mustards characterized by an aniline ring. Melphalan and Chlorambucil are two well-established anticancer drugs belonging to this class.

DerivativeCancer Cell LineIC50 (µM)Reference
MelphalanLS174T (Colon Adenocarcinoma)Not explicitly stated, but shown to be the most potent.[1]
K562 (Leukemia)Not explicitly stated, but shown to be the most potent.[1]
ChlorambucilLS174T (Colon Adenocarcinoma)Less potent than Melphalan.[1]
K562 (Leukemia)Less potent than Melphalan.[1]
4-[bis(2-chloroethyl)amino]benzoic acidLS174T (Colon Adenocarcinoma)Least potent of the three.[1]
K562 (Leukemia)Least potent of the three.[1]
Aniline MustardAA8 (Chinese Hamster Ovary)0.33[2]
UV4 (Chinese Hamster Ovary)0.33[2]
N-(2-chloroethyl)-N-nitrosourea Derivatives

N-(2-chloroethyl)-N-nitrosoureas (CENUs) are another important class of anticancer agents that function as alkylating and carbamoylating agents.[3] Their activity is often attributed to the generation of a 2-chloroethyl cation that alkylates DNA. Some studies also suggest that the release of nitric oxide (NO) may contribute to their cytotoxic effects.[4]

DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-amino-phenyl)-3-(2-chloro-ethyl)-3-nitroso-urea (1a)MCF-7 (Breast Adenocarcinoma)95 ± 7[4]
A549 (Lung Adenocarcinoma)38 ± 3[4]
1-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a)MCF-7 (Breast Adenocarcinoma)88 ± 5[4]
A549 (Lung Adenocarcinoma)41 ± 4[4]

Experimental Protocols

The determination of the anticancer efficacy of this compound derivatives relies on standardized in vitro assays. The most common method for assessing cytotoxicity and determining IC50 values is the MTT assay.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • 96-well cell culture plates

  • This compound derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plates on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways in Anticancer Activity

The primary mechanism of action of this compound derivatives is the induction of DNA damage, which subsequently triggers a cascade of signaling events leading to programmed cell death, or apoptosis.

General Experimental Workflow for Assessing Anticancer Efficacy

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives as potential anticancer agents.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay dna_damage DNA Damage Analysis (e.g., Comet Assay) apoptosis_assay->dna_damage pathway_analysis Signaling Pathway Analysis (Western Blot) dna_damage->pathway_analysis apoptosis_pathway compound N-(2-chloroethyl)carbamoyl Chloride Derivative dna_damage DNA Alkylation & Interstrand Crosslinks compound->dna_damage ddr DNA Damage Response (ATM/ATR, p53) dna_damage->ddr bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) ddr->bcl2_family mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Guide to HPLC Methods for Purity Assessment of N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of proposed High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-(2-chloroethyl)carbamoyl chloride. The methodologies outlined are designed for researchers, scientists, and drug development professionals to ensure the quality and stability of this compound. The guide includes detailed experimental protocols, a comparison of method parameters, and a discussion of their respective advantages and disadvantages.

Introduction

This compound is a reactive chemical intermediate used in the synthesis of various organic compounds. Due to its reactivity, particularly its sensitivity to moisture, it is crucial to have reliable analytical methods to assess its purity and monitor its stability over time.[1] Hydrolysis is a primary degradation pathway for carbamoyl chlorides, leading to the formation of carbamic acids, which can be unstable.[1] A robust, stability-indicating HPLC method is therefore essential to separate the intact compound from potential impurities and degradation products. This guide proposes two reversed-phase HPLC methods and outlines a forced degradation study to validate their stability-indicating capabilities.

Comparison of Proposed HPLC Methods

Two primary HPLC methods are proposed for the purity analysis of this compound: an isocratic method for routine quality control and a gradient method for comprehensive stability studies.

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient
Composition 60% A : 40% B0-2 min: 95% A, 2-15 min: 5% to 95% B, 15-20 min: 95% B, 20-25 min: 95% A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV at 210 nmUV at 210 nm
Run Time ~10 minutes~25 minutes
Primary Use Routine Purity AssessmentStability-Indicating Assays, Impurity Profiling

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample.

  • Diluent: Use acetonitrile for initial dissolution due to the reactivity of the analyte with water. The final dilution should be done in the mobile phase to ensure peak shape and compatibility.

HPLC Method 1: Isocratic Elution Protocol

This method is suitable for rapid, routine purity checks where the impurity profile is well-characterized.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A pre-mixed and degassed solution of 60% Water with 0.1% Formic Acid and 40% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. The low wavelength is chosen due to the lack of a strong chromophore in the molecule, maximizing sensitivity.

  • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main peak in the sample to the total peak area (area percent) or against the standard (external standard method).

HPLC Method 2: Gradient Elution Protocol

This method is designed to be stability-indicating by separating a wider range of potential impurities with varying polarities.

  • HPLC System: A gradient HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-20.1 min: Linear gradient from 95% to 5% B

    • 20.1-25 min: Hold at 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. This method is suitable for identifying and quantifying impurities and degradation products.

Forced Degradation Study Protocol

To validate the stability-indicating nature of the proposed HPLC methods, a forced degradation study should be performed on this compound.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acid Hydrolysis: Dissolve the sample in a 0.1 N HCl solution and heat at 60 °C for a specified time. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in a 0.1 N NaOH solution at room temperature for a specified time. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the sample with a 3% hydrogen peroxide solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat at 80 °C for a specified time. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

For each condition, a control sample (un-stressed) should be analyzed alongside the stressed sample. The chromatograms from the stressed samples should be evaluated for the appearance of new peaks and the resolution between the main peak and any degradation products.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Standard Reference Standard Standard->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute HPLC HPLC System Dilute->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Degradation_Pathway Analyte N-(2-chloroethyl)carbamoyl chloride Hydrolysis Hydrolysis (H2O) Analyte->Hydrolysis Carbamic_Acid N-(2-chloroethyl)carbamic acid (Unstable) Hydrolysis->Carbamic_Acid Degradation_Products Further Degradation Products Carbamic_Acid->Degradation_Products

Caption: Postulated Hydrolytic Degradation Pathway.

Conclusion

The choice between the isocratic and gradient HPLC methods will depend on the specific application. The isocratic method offers a rapid and simple approach for routine purity testing. In contrast, the gradient method provides a more comprehensive separation, making it the preferred choice for stability studies and the analysis of samples with unknown impurity profiles. The successful implementation of the forced degradation study is critical to confirm that either method is stability-indicating, ensuring the accurate assessment of the purity and stability of this compound.

References

Comparative Analysis of N-(2-chloroethyl)carbamoyl Chloride: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-(2-chloroethyl)carbamoyl chloride, a bifunctional electrophilic agent. Due to the limited availability of direct comparative studies on this compound in the public domain, this document outlines a proposed comprehensive study to evaluate its reactivity profile against key biological nucleophiles. The experimental designs detailed herein are based on established methodologies for assessing the reactivity of similar chemical entities. This guide also introduces 2-chloroethyl isocyanate as a relevant alternative for comparison.

Introduction to this compound

This compound is a chemical compound featuring two reactive sites: a carbamoyl chloride group and a 2-chloroethyl group. This dual functionality allows for potential sequential reactions with nucleophiles, making it a candidate for applications such as a cross-linking agent in bioconjugation or as a component in the design of targeted covalent inhibitors. The carbamoyl chloride moiety is susceptible to nucleophilic acyl substitution, while the 2-chloroethyl group can undergo nucleophilic substitution, potentially forming stable covalent bonds with biological macromolecules. Understanding the cross-reactivity of this compound is paramount for predicting its biological activity, off-target effects, and overall suitability for specific applications.

Proposed Cross-Reactivity Studies

To objectively assess the performance of this compound, a series of in vitro experiments are proposed to quantify its reactivity towards a panel of biologically relevant nucleophiles. These studies will enable a direct comparison with 2-chloroethyl isocyanate, an alternative chloroethylating agent.

Reactivity with Amino Acid Residues

The primary targets for electrophilic compounds in proteins are the nucleophilic side chains of amino acids. This study will quantify the reactivity of this compound and 2-chloroethyl isocyanate with a panel of N-acetylated amino acids to represent the protein context.

Table 1: Proposed Quantitative Analysis of Reactivity with N-acetylated Amino Acids

Amino Acid (N-acetylated)Target NucleophileThis compound (Relative Rate Constant, k_rel)2-chloroethyl isocyanate (Relative Rate Constant, k_rel)
CysteineThiol (-SH)Data to be determinedData to be determined
LysineAmine (-NH₂)Data to be determinedData to be determined
HistidineImidazoleData to be determinedData to be determined
SerineHydroxyl (-OH)Data to be determinedData to be determined
TyrosinePhenolData to be determinedData to be determined
GlutathioneThiol (-SH)Data to be determinedData to be determined
Reactivity with Nucleic Acids

Given the precedence of related chloroethylating agents like N-(2-chloroethyl)-N-nitrosoureas (CENUs) causing DNA alkylation and interstrand cross-links, it is crucial to assess the reactivity of this compound with DNA.[1]

Table 2: Proposed Analysis of Reactivity with Deoxyguanosine

CompoundModification TypeExtent of Modification (%)
This compoundMono-adductData to be determined
Cross-linkData to be determined
2-chloroethyl isocyanateMono-adductData to be determined
Cellular Cytotoxicity

The overall biological consequence of cross-reactivity can be assessed by measuring the cytotoxic effects of the compounds on cultured cells.

Table 3: Proposed Comparative Cytotoxicity in a Human Cell Line (e.g., HeLa)

CompoundIC₅₀ (µM)
This compoundData to be determined
2-chloroethyl isocyanateData to be determined

Proposed Experimental Protocols

Detailed methodologies for the proposed experiments are outlined below.

Quantitative Analysis of Amino Acid Reactivity by HPLC

This protocol aims to determine the rate of reaction of this compound and 2-chloroethyl isocyanate with individual N-acetylated amino acids.

  • Reaction Setup: Prepare solutions of each N-acetylated amino acid (e.g., 10 mM in a suitable buffer like phosphate-buffered saline, pH 7.4).

  • Initiation of Reaction: Add a standardized concentration of this compound or 2-chloroethyl isocyanate (e.g., 1 mM) to each amino acid solution at a controlled temperature (e.g., 37 °C).

  • Time-course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification or addition of a large excess of a scavenger like glutathione).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (HPLC). Monitor the disappearance of the parent amino acid peak and the appearance of product peaks.

  • Data Analysis: Calculate the initial reaction rates from the time-course data. Determine the relative rate constants for each amino acid by normalizing to a reference amino acid (e.g., N-acetyl-cysteine).

Analysis of DNA Adduct Formation by Mass Spectrometry

This protocol will identify and semi-quantitatively assess the formation of adducts between the test compounds and deoxyguanosine, a primary target for alkylating agents in DNA.

  • Reaction: Incubate deoxyguanosine (e.g., 1 mM) with this compound or 2-chloroethyl isocyanate (e.g., 10 mM) in a suitable buffer at 37 °C for a defined period (e.g., 24 hours).

  • Sample Preparation: Purify the reaction mixture to remove excess reagent, for example, using solid-phase extraction.

  • Mass Spectrometry Analysis: Analyze the purified sample using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS). Search for the expected masses of mono-adducts and potential cross-linked products.

  • Fragmentation Analysis: Use MS/MS to confirm the structure of the identified adducts.

  • Semi-quantitative Analysis: Compare the peak areas of the adducts to that of the remaining unmodified deoxyguanosine to estimate the extent of modification.

Cell-Based Cytotoxicity Assay

This protocol will determine the concentration of the test compounds that inhibits cell growth by 50% (IC₅₀).

  • Cell Culture: Plate a human cell line (e.g., HeLa) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or 2-chloroethyl isocyanate for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual frameworks of the proposed studies.

G cluster_0 Reactivity of this compound Compound This compound Nucleophiles Amino Acids Nucleic Acids Glutathione Compound->Nucleophiles Reaction Adducts Covalent Adducts Nucleophiles->Adducts Modification Biological_Effect Cellular Effects (e.g., Cytotoxicity) Adducts->Biological_Effect Leads to

Caption: General reaction pathway of this compound with biological nucleophiles.

G cluster_1 Experimental Workflow for Cross-Reactivity Assessment Start Start Incubation Incubate Compound with Biomolecule Panel Start->Incubation Analysis Analytical Measurement (HPLC, MS) Incubation->Analysis Data Quantitative Data (Rate Constants, % Modification) Analysis->Data Comparison Compare with Alternative (2-chloroethyl isocyanate) Data->Comparison End End Comparison->End

Caption: Proposed workflow for the comparative cross-reactivity study.

Conclusion

The proposed studies will provide crucial data to build a comprehensive cross-reactivity profile for this compound. By comparing its reactivity with that of 2-chloroethyl isocyanate, researchers and drug development professionals will be better equipped to make informed decisions regarding the selection of appropriate chemical tools for their specific applications. The quantitative data generated will be invaluable for understanding the potential for off-target effects and for guiding the design of more selective and effective molecules.

References

A Comparative Analysis of Carbamoyl Chlorides in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate carbamoylating agent is crucial for the successful synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, and other biologically active molecules. Carbamoyl chlorides have long served as versatile reagents for the introduction of the carbamoyl moiety. This guide provides an objective comparison of various carbamoyl chlorides, their performance in organic synthesis with supporting experimental data, and a look at safer, more sustainable alternatives.

Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. Their reactivity stems from the electrophilic carbonyl carbon, making them susceptible to nucleophilic attack. The substituents on the nitrogen atom (R groups) significantly influence the stability, reactivity, and selectivity of the carbamoyl chloride, making a comparative understanding essential for synthetic chemists.

Classification of Carbamoyl Chlorides

Carbamoyl chlorides can be broadly categorized based on the substitution at the nitrogen atom, which dictates their general properties:

  • Disubstituted Carbamoyl Chlorides (R₂NCOCl): These are the most stable and commonly used type, where R can be alkyl or aryl groups. The substituents can also be part of a cyclic structure, such as in piperidino- or morpholino-carbamoyl chlorides.

  • Monosubstituted Carbamoyl Chlorides (RNHCOCl): These are generally less stable than their disubstituted counterparts and can be prepared by the addition of hydrogen chloride to an isocyanate.

  • Unsubstituted Carbamoyl Chloride (H₂NCOCl): This parent compound is remarkably stable compared to the highly unstable formyl chloride, but its applications in synthesis are less explored.

Comparative Reactivity and Performance

The choice of carbamoyl chloride directly impacts the outcome of a synthetic transformation. The electronic and steric nature of the nitrogen substituents plays a pivotal role in the reagent's reactivity.

N,N-Dialkylcarbamoyl Chlorides: A Head-to-Head Comparison

N,N-dialkylcarbamoyl chlorides are among the most frequently employed carbamoylating agents. A study by D'Souza and Kevill on the solvolysis of these compounds provides quantitative insights into their relative reactivities. The rate of solvolysis, which is indicative of the reagent's electrophilicity, follows the general trend:

i-Pr₂ > piperidino > Et₂ > n-Pr₂ > n-Bu₂ > Me₂ > morpholino

This trend highlights the influence of steric and electronic effects on the stability of the incipient carbamoylium ion intermediate. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is approximately 4.5 times faster than that of N,N-dimethylcarbamoyl chloride in ethanol at 50.0 °C[1]. This increased reactivity can be advantageous in reactions with less nucleophilic substrates but may lead to reduced selectivity.

A practical application of this differential reactivity is observed in the synthesis of the anti-Alzheimer's drug Rivastigmine and its derivatives. A zinc chloride-catalyzed protocol for carbamate synthesis demonstrates the successful use of both N,N-dimethylcarbamoyl chloride and N-ethyl,N-methylcarbamoyl chloride with a variety of phenolic substrates. The following table summarizes the yields obtained for a selection of substrates, providing a direct comparison of their performance under identical reaction conditions.

Substrate (Phenol)Carbamoyl ChlorideProductYield (%)
4-NitrophenolN,N-Dimethylcarbamoyl chloride4-Nitrophenyl dimethylcarbamate87
N-Ethyl,N-methylcarbamoyl chloride4-Nitrophenyl ethyl(methyl)carbamate85
4-HydroxyacetophenoneN,N-Dimethylcarbamoyl chloride4-Acetylphenyl dimethylcarbamate72
N-Ethyl,N-methylcarbamoyl chloride4-Acetylphenyl ethyl(methyl)carbamate73
(S)-3-(1-(Dimethylamino)ethyl)phenolN,N-Dimethylcarbamoyl chlorideRivastigmine derivative78
N-Ethyl,N-methylcarbamoyl chlorideRivastigmine80

Data sourced from Gayke et al. (2022).[1][2]

The data suggests that for these substrates, both carbamoyl chlorides provide good to excellent yields, with N-ethyl,N-methylcarbamoyl chloride showing a slight advantage in some cases. The choice between them may therefore depend on factors such as commercial availability, cost, and the specific steric and electronic environment of the substrate.

N-Aryl vs. N-Alkyl Carbamoyl Chlorides

The introduction of an aryl group on the nitrogen atom generally leads to a decrease in the reactivity of the carbamoyl chloride. This is attributed to the electron-withdrawing nature of the aryl ring, which destabilizes the positive charge on the nitrogen in the transition state of nucleophilic attack. For example, the ethanolysis of N-methyl-N-phenylcarbamoyl chloride at 60°C is 17.4 times slower than that of N,N-dimethylcarbamoyl chloride[3]. This reduced reactivity can be beneficial for achieving higher selectivity in the presence of multiple nucleophilic sites.

Experimental Protocols

General Procedure for Zinc Chloride-Catalyzed Carbamate Synthesis: [1][2]

Under a nitrogen atmosphere, zinc chloride (0.5 mmol) and the respective carbamoyl chloride (1.0 mmol) are added to anhydrous toluene (10 volumes). The mixture is stirred at room temperature for 10 minutes. The corresponding alcohol or phenol (1.0 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature or 110 °C) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to afford the crude product, which is then purified by column chromatography.

Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways involving carbamoyl chlorides and a comparison with alternative methods.

G cluster_0 Carbamoyl Chloride Synthesis cluster_1 Carbamoyl Chloride Reactions Amine Amine Carbamoyl_Chloride Carbamoyl_Chloride Amine->Carbamoyl_Chloride + Phosgene/Triphosgene Phosgene Phosgene Carbamoyl_Chloride_React Carbamoyl Chloride Carbamate Carbamate Carbamoyl_Chloride_React->Carbamate + Alcohol Urea Urea Carbamoyl_Chloride_React->Urea + Amine Thiocarbamate Thiocarbamate Carbamoyl_Chloride_React->Thiocarbamate + Thiol Alcohol Alcohol Amine_React Amine Thiol Thiol

Figure 1: General synthesis and reactions of carbamoyl chlorides.

G cluster_0 Carbamate Synthesis: Carbamoyl Chloride Route cluster_1 Carbamate Synthesis: Alternative Routes Amine_CC Secondary Amine Carbamoyl_Chloride_CC Carbamoyl Chloride Amine_CC->Carbamoyl_Chloride_CC + Phosgene_CC Phosgene/Triphosgene Carbamate_CC Carbamate Carbamoyl_Chloride_CC->Carbamate_CC + Alcohol_CC Alcohol/Phenol Amine_Alt Amine Carbamoylimidazolium Carbamoylimidazolium Salt Amine_Alt->Carbamoylimidazolium + CDI, MeI Carbamate_Alt Carbamate Amine_Alt->Carbamate_Alt + CO2, Alkyl Halide CO2 CO2 CDI Carbonyldiimidazole (CDI) Carbamoylimidazolium->Carbamate_Alt + Alcohol/Phenol Alcohol_Alt Alcohol/Phenol

References

A Comparative Guide to Validating the Structure of N-(2-chloroethyl)carbamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of N-(2-chloroethyl)carbamoyl chloride derivatives is paramount in the fields of medicinal chemistry and drug development, where these compounds often serve as reactive intermediates for the synthesis of pharmacologically active agents. Precise structural validation is crucial to ensure the desired biological activity and to meet stringent regulatory standards. This guide provides an objective comparison of the primary analytical techniques employed for the structural elucidation of these compounds, supported by experimental data and detailed protocols.

Core Analytical Techniques: A Head-to-Head Comparison

The validation of this compound derivatives predominantly relies on a suite of spectroscopic and crystallographic techniques. Each method offers unique insights into the molecular architecture. The choice of technique, or combination thereof, depends on the specific information required, the nature of the sample, and the stage of research or development.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity and chemical environment of ¹H and ¹³C nuclei.Provides unambiguous structural confirmation of the carbon skeleton and proton environments.[1][2] 2D NMR techniques (COSY, HSQC) can establish through-bond correlations.Lower sensitivity compared to mass spectrometry. Sample must be soluble in a suitable deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups based on their vibrational frequencies.Rapid and non-destructive. Excellent for identifying the key carbamoyl chloride (C=O, C-N, C-Cl) and N-H moieties.[2][3]Provides limited information on the overall molecular structure and connectivity. Can be difficult to interpret complex spectra.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns offer clues to the structure.High sensitivity, requiring minimal sample. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[4][5]Isomeric compounds can be difficult to distinguish. The molecular ion may be unstable for reactive compounds.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and definitive molecular structure, including stereochemistry.[6][7][8][9]Requires a suitable single crystal, which can be challenging to grow for reactive intermediates. Does not provide information on the structure in solution.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise connectivity and chemical environment of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure sample stability and avoid reactions.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

    • Compare the observed chemical shifts with expected values for the N-(2-chloroethyl)carbamoyl moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat (liquid samples): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solid samples (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or salt plates.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carbamoyl chloride and other functional groups.

    • Pay close attention to the strong carbonyl (C=O) stretching frequency, which is characteristic of the carbamoyl chloride group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC or LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information. Look for characteristic losses, such as the loss of a chlorine atom or the chloroethyl group.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. Due to the reactive nature of these compounds, crystallization should be attempted at low temperatures.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis:

    • Analyze the bond lengths, bond angles, and torsion angles to confirm the molecular structure.

    • Visualize the three-dimensional structure and packing in the crystal lattice.

Data Presentation: Characteristic Spectral Data

The following table summarizes the typical spectral data for the this compound moiety, which can be used as a reference for structural validation.

Spectroscopic DataThis compound Moiety
¹H NMR (CDCl₃, ppm) -NH- : 5.0-6.5 (broad singlet)-CH₂-N- : 3.5-3.8 (triplet or multiplet)-CH₂-Cl : 3.6-3.9 (triplet or multiplet)
¹³C NMR (CDCl₃, ppm) C=O : 160-170-CH₂-N- : 40-50-CH₂-Cl : 40-45
FTIR (cm⁻¹) N-H stretch : 3200-3400 (moderate, sharp)C=O stretch : 1730-1780 (strong, sharp)[10]C-N stretch : 1200-1350 (moderate)C-Cl stretch : 600-800 (moderate to strong)
Mass Spectrometry (EI) Molecular Ion (M⁺) : Present, but may be weak.Key Fragments : [M-Cl]⁺, [M-CH₂Cl]⁺, [M-C₂H₄Cl]⁺, [R-NHCO]⁺

Visualizing the Validation Workflow

The process of validating the structure of this compound derivatives can be visualized as a logical workflow, starting from synthesis and proceeding through various analytical checks.

G Workflow for Structural Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Preliminary_Check Preliminary Characterization (TLC, Melting Point) Purification->Preliminary_Check Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Check->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR FTIR FTIR Spectroscopy Spectroscopic_Analysis->FTIR MS Mass Spectrometry Spectroscopic_Analysis->MS Definitive_Structure Definitive Structural Confirmation NMR->Definitive_Structure FTIR->Definitive_Structure MS->Definitive_Structure Xray X-ray Crystallography (if crystalline) Definitive_Structure->Xray Optional Final_Validation Validated Structure Definitive_Structure->Final_Validation Xray->Final_Validation

Caption: A logical workflow for the structural validation of chemical compounds.

This guide provides a foundational framework for researchers and professionals engaged in the synthesis and characterization of this compound derivatives. By employing a multi-technique approach and adhering to rigorous experimental protocols, the unambiguous structural validation of these important chemical entities can be achieved.

References

Benchmarking N-(2-chloroethyl)carbamoyl Chloride Against Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating agent N-(2-chloroethyl)carbamoyl chloride and its analogs with other commonly used alkylating agents in research and clinical settings. Due to the limited publicly available data specifically for this compound, this guide leverages data from structurally similar compounds, namely N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates, to provide a relevant benchmark. The comparison focuses on cytotoxicity, mechanisms of action, and the signaling pathways involved. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Overview of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] These agents are classified based on their chemical structure and include nitrogen mustards, nitrosoureas, alkyl sulfonates, and others. Their reactivity and clinical utility are influenced by factors such as their chemical structure, mechanism of DNA alkylation, and the cell's ability to repair DNA damage.[3]

This compound is a potent alkylating agent due to the presence of the reactive 2-chloroethyl group.[4] It is utilized in the synthesis of pharmaceuticals and pesticides, where it modifies nucleophilic groups in proteins and nucleic acids, thereby disrupting the replication of target cells.[4]

Comparative Cytotoxicity

The cytotoxic potential of an alkylating agent is a critical measure of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 data for this compound analogs and other prominent alkylating agents across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines and exposure times.

Table 1: Cytotoxicity of this compound Analogs

CompoundCell LineIC50 (µM)Reference
N-(2-chloroethyl)-N-nitrourea derivative 1V79150[5]
N-(2-chloroethyl)-N-nitrourea derivative 2V7925[5]
N-(2-chloroethyl)-N-nitrocarbamate derivative 1V7980[5]
N-(2-chloroethyl)-N-nitrocarbamate derivative 2V7910[5]

Table 2: Cytotoxicity of Common Alkylating Agents

Alkylating AgentCell LineIC50 (µM)Reference
Nitrogen Mustards
CyclophosphamideMCF-7~1000 (48h)[6]
MelphalanHL-60~5-10 (48h)[7]
ChlorambucilPC3181 (72h)[8]
Nitrosoureas
Carmustine (BCNU)Raji~100 (72h)[9]
Alkyl Sulfonates
BusulfanK562~50 (72h)[10]
Triazines
TemozolomideT98G~100 (72h)[11]
Platinum Analogs
CisplatinA549~5-10 (72h)[12]
CisplatinMCF-7~20-30 (72h)[13]
CisplatinHeLa~5-15 (72h)[8]

Mechanism of Action: DNA Alkylation and Cross-linking

The primary mechanism of action for alkylating agents is the formation of covalent bonds with DNA, leading to various types of DNA damage. The bifunctional nature of many of these agents, including the N-(2-chloroethyl) moiety, allows them to form both intrastrand and interstrand cross-links (ICLs).[14] ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking replication and transcription.[14][15]

The formation of ICLs by chloroethylating agents is a two-step process. The initial step involves the alkylation of a nucleophilic site on one DNA strand, typically the N7 position of guanine.[15] In a subsequent, slower step, the chlorine atom is displaced by a nucleophilic site on the opposite strand, forming an ethyl bridge between the strands.[15]

DNA_Crosslinking_Mechanism cluster_step1 Step 1: Monoadduct Formation cluster_step2 Step 2: Interstrand Cross-link Formation cluster_consequence Consequence Alkylating_Agent N-(2-chloroethyl) containing agent Monoadduct Monoadduct (Guanine-N7 Alkylation) Alkylating_Agent->Monoadduct Alkylation DNA_Strand1 DNA Strand DNA_Strand1->Monoadduct ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Alkylation DNA_Strand2 Complementary DNA Strand DNA_Strand2->ICL Replication_Block DNA Replication Block ICL->Replication_Block Transcription_Block Transcription Block ICL->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Mechanism of DNA Interstrand Cross-linking by Chloroethylating Agents.

Signaling Pathways and Off-Target Effects

The DNA damage induced by alkylating agents triggers a complex cellular response known as the DNA Damage Response (DDR).[16] This intricate signaling network aims to repair the damage, but if the damage is too extensive, it can lead to cell cycle arrest and apoptosis (programmed cell death).[17][18]

A key player in the DDR is the tumor suppressor protein p53.[17] Upon DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. The mismatch repair (MMR) pathway has also been shown to be crucial in signaling apoptosis in response to certain types of alkylation damage.[17]

DNA_Damage_Response_Pathway Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (e.g., ICLs) Alkylating_Agent->DNA_Damage DDR_Sensors DDR Sensors (e.g., ATM/ATR) DNA_Damage->DDR_Sensors p53 p53 Activation DDR_Sensors->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Simplified DNA Damage Response Pathway Activated by Alkylating Agents.

While effective, alkylating agents are not without their drawbacks. Their lack of specificity means they can also damage healthy, rapidly dividing cells, leading to a range of off-target effects.[19] Common side effects include myelosuppression (a decrease in the production of blood cells), gastrointestinal toxicity, and hair loss.[3] The carbamoylating activity of some chloroethyl-containing compounds can also contribute to off-target effects by modifying proteins.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of alkylating agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the cytotoxic effects of a compound on cultured cancer cells.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Addition Add varying concentrations of alkylating agent Incubation1->Drug_Addition Incubation2 Incubate for 24-72h Drug_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Experimental Workflow for MTT-based Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Alkylating agent stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the alkylating agent in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

DNA Interstrand Cross-linking Assay (Modified Alkaline Comet Assay)

This protocol outlines a method to quantify the formation of DNA interstrand cross-links induced by an alkylating agent.

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Preparation: Treat cells with the alkylating agent for the desired time. Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose.

  • Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow the agarose to solidify on ice.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes, then apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides and wash them with neutralization buffer. Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail. Quantify the extent of DNA cross-linking using comet assay software by measuring parameters such as tail length and tail moment.

Conclusion

This compound and its analogs represent a class of potent alkylating agents with potential applications in cancer therapy. This guide provides a comparative overview of their cytotoxic effects alongside established alkylating drugs. While direct experimental data for this compound is limited, the information on its structural analogs and the broader class of chloroethylating agents offers valuable insights for researchers. The provided experimental protocols and pathway diagrams serve as a resource for the standardized evaluation of these and other novel alkylating agents. Further research is warranted to fully characterize the efficacy, DNA cross-linking efficiency, and off-target effects of this compound to determine its potential as a therapeutic agent.

References

Quantitative Analysis of N-(2-chloroethyl)carbamoyl Chloride in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like N-(2-chloroethyl)carbamoyl chloride is critical for process control, stability studies, and safety assessment. Due to its inherent reactivity, particularly towards nucleophiles like water, direct analysis of this compound presents a significant challenge. This guide provides a comparative overview of potential analytical strategies, including indirect methods involving derivatization and direct analysis by nuclear magnetic resonance.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for the quantification of this compound hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following sections detail three distinct approaches: derivatization followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS), and direct analysis by Quantitative Nuclear Magnetic Resonance (qNMR).

Method 1: Derivatization followed by HPLC-UV Analysis

This approach is a robust and widely applicable strategy for quantifying reactive acyl chlorides. The principle involves reacting the highly reactive this compound with a derivatizing agent to form a stable, chromophoric product. This derivative can then be easily separated and quantified using standard reversed-phase HPLC with UV detection.

A key advantage of this method is the ability to select a derivatizing agent that shifts the absorbance maximum of the product to a region of the UV spectrum with minimal interference from the sample matrix. For instance, derivatization with 2-nitrophenylhydrazine produces a derivative with a strong absorbance at approximately 395 nm, a wavelength where most pharmaceutical ingredients and intermediates have negligible absorption.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound in aprotic solvent Derivatization Derivatization Reaction (Room Temperature, ~30 min) Sample->Derivatization Reagent Derivatization Reagent (e.g., 2-nitrophenylhydrazine in ACN) Reagent->Derivatization HPLC HPLC-UV Analysis (C18 column, ~395 nm) Derivatization->HPLC Inject Quantification Quantification (External Standard Calibration) HPLC->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

Method 2: Derivatization followed by GC-MS Analysis

Gas chromatography is a high-resolution separation technique, but it is generally unsuitable for thermally labile and highly reactive compounds like carbamoyl chlorides. However, derivatization can be employed to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis. For instance, reaction with an alcohol (e.g., propanol) in the presence of a base catalyst (e.g., pyridine) can yield a stable carbamate ester.

The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for low-level quantification and unambiguous identification of the analyte derivative based on its mass spectrum. This method is particularly advantageous for complex matrices where chromatographic interferences are a concern.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound in aprotic solvent Derivatization Derivatization Reaction (e.g., 60°C, ~15 min) Sample->Derivatization Reagent Derivatization Reagent (e.g., Propanol/Pyridine) Reagent->Derivatization GCMS GC-MS Analysis (e.g., DB-5 column) Derivatization->GCMS Inject Quantification Quantification (External or Internal Standard) GCMS->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Method 3: Direct Quantitative NMR (qNMR) Analysis

Quantitative NMR is a primary analytical method that allows for the direct measurement of an analyte in solution without the need for derivatization or a calibration curve against the analyte itself. The signal intensity of a specific resonance in the NMR spectrum is directly proportional to the number of corresponding nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

For this compound, qNMR offers a significant advantage by avoiding the chemical transformations and potential side reactions associated with derivatization. The analysis is performed in a deuterated aprotic solvent (e.g., acetonitrile-d3) to ensure the stability of the analyte. However, qNMR is generally less sensitive than chromatography-based methods.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis Sample Accurately weigh sample containing the analyte Dissolve Dissolve in deuterated aprotic solvent (e.g., ACN-d3) Sample->Dissolve Standard Accurately weigh certified internal standard Standard->Dissolve NMR Acquire 1H NMR Spectrum (Optimized parameters) Dissolve->NMR Transfer to NMR tube Quantification Quantification by Integral Comparison NMR->Quantification

Caption: Workflow for direct qNMR analysis.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the described analytical methods. It is important to note that the data for HPLC-UV and GC-MS are based on published methods for analogous reactive acyl chlorides and carbamates, respectively, as there is no specific validated method for this compound in the literature.

ParameterDerivatization-HPLC-UVDerivatization-GC-MSDirect qNMR
Principle Chemical derivatization to form a stable, chromophoric product, followed by liquid chromatographic separation and UV detection.Chemical derivatization to form a stable, volatile product, followed by gas chromatographic separation and mass spectrometric detection.Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei, using a certified internal standard.
Selectivity Good to Excellent (dependent on derivatization and chromatography).Excellent (mass spectrometric detection provides high specificity).Excellent (highly specific resonances for the analyte).
Estimated LOD ~0.01 - 0.03 µg/mL~0.007 - 0.028 µg/L (for analogous carbamates)Typically in the µg/mL to mg/mL range.
Estimated LOQ ~0.03 - 0.1 µg/mL~0.02 - 0.1 µg/L (for analogous carbamates)Typically in the µg/mL to mg/mL range.
Linearity Excellent over 2-3 orders of magnitude.Excellent over 2-4 orders of magnitude.Excellent over a wide dynamic range.
Precision (%RSD) Typically < 5%.Typically < 15% at low concentrations.Typically < 2%.
Accuracy (% Recovery) Typically 90-110%.Typically 85-115%.High accuracy as a primary ratio method.
Advantages - Good sensitivity- Widely available instrumentation- Robust and reliable- Very high sensitivity and selectivity- Unambiguous identification- No derivatization required- Primary analytical method- High precision and accuracy- Minimal sample preparation
Disadvantages - Derivatization adds complexity- Potential for side reactions- Derivatization required- Potential for thermal degradation of derivative- Lower sensitivity than chromatographic methods- Requires access to an NMR spectrometer- Higher initial instrument cost

Detailed Experimental Protocols

Protocol 1: Derivatization-HPLC-UV Method (Adapted)
  • Sample Preparation and Derivatization:

    • Accurately weigh a sample containing this compound and dissolve in a known volume of anhydrous acetonitrile.

    • To an aliquot of this solution, add a solution of 2-nitrophenylhydrazine in acetonitrile (e.g., 100 µg/mL).

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 395 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using a certified standard of a related stable carbamoyl chloride or a well-characterized in-house standard of the derivative.

Protocol 2: Derivatization-GC-MS Method (Adapted)
  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable aprotic solvent (e.g., toluene).

    • Add a solution of 1-propanol in pyridine (e.g., 40% solution).

    • Heat the mixture at 60°C for 15 minutes to form the propyl N-(2-chloroethyl)carbamate derivative.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1 minute, then ramp to a higher temperature (e.g., 300°C).

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Prepare a calibration curve using a standard of the derivatized analyte. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy.

Protocol 3: Direct qNMR Method
  • Sample Preparation:

    • Accurately weigh the sample containing this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated aprotic solvent (e.g., acetonitrile-d3 or chloroform-d).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to optimize include:

      • Pulse Angle: 90° flip angle.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (analyte and standard). This is crucial for accurate integration.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% precision).

  • Data Processing and Quantification:

    • Apply appropriate processing to the spectrum (e.g., Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Safety Operating Guide

Safe Disposal of N-(2-chloroethyl)carbamoyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like N-(2-chloroethyl)carbamoyl chloride is a critical component of laboratory safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

This compound is a hazardous chemical that requires careful management to mitigate risks. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Additionally, it may be harmful if swallowed or inhaled and is a suspected carcinogen.[2] Due to its reactivity, it is also sensitive to moisture and may be corrosive to metals.[1][3]

Immediate Safety Precautions

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Chemical safety goggles and a face shield

  • A laboratory coat or chemical-resistant apron

  • Closed-toe shoes

All handling of this compound should be performed in a well-ventilated chemical fume hood.[4][5] An emergency eyewash station and safety shower must be readily accessible.

Spill Management

In the event of a spill, evacuate the area and prevent unauthorized personnel from entering. Wearing appropriate PPE, absorb the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels or sawdust. Collect the absorbed material and any contaminated surfaces into a clearly labeled, sealed container for hazardous waste disposal.[4][5] Do not allow the spilled material to come into contact with water.[4]

Disposal Procedures

The preferred method for the disposal of this compound is through incineration in a licensed hazardous waste facility.[1][4] However, for small quantities typically used in a laboratory setting, chemical neutralization to a less hazardous substance can be performed by trained personnel. The following procedure is based on the known reactivity of carbamoyl chlorides with nucleophiles like water (hydrolysis) and alcohols (alcoholysis).[3][6]

Table 1: Quantitative Data for Chemical Neutralization

ParameterValue/Recommendation
Neutralizing Agent 10% Sodium Hydroxide (NaOH) solution or Isopropanol
Stoichiometric Ratio >3 molar equivalents of neutralizing agent
Solvent Water or Isopropanol
Reaction Temperature Room temperature with initial ice bath cooling
Reaction Time Minimum 24 hours
pH of Final Solution 8-10 (if using aqueous base)

Experimental Protocol: Chemical Neutralization of this compound

This protocol outlines the step-by-step procedure for the chemical neutralization of small quantities of this compound in a laboratory setting.

Materials:

  • This compound

  • 10% aqueous Sodium Hydroxide (NaOH) solution or Isopropanol

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice bath

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Ensure a slow, steady stream of inert gas (e.g., nitrogen or argon) is flowing through the flask to maintain an inert atmosphere.

    • Charge the reaction flask with a stir bar and the chosen neutralizing agent (either 10% NaOH solution or isopropanol). Use at least a three-fold molar excess of the neutralizing agent relative to the amount of this compound to be neutralized.

    • Cool the flask containing the neutralizing agent in an ice bath.

  • Addition of this compound:

    • Carefully measure the this compound and dissolve it in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dioxane) in the dropping funnel.

    • Slowly add the this compound solution dropwise to the cooled, stirring neutralizing solution. The reaction is exothermic, so maintain a slow addition rate to control the temperature.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for a minimum of 24 hours to ensure complete neutralization.

  • Verification and Waste Disposal:

    • If using an aqueous base, test the pH of the resulting solution. The pH should be in the range of 8-10. If the solution is acidic, add more base dropwise until the desired pH is reached.

    • The neutralized solution should be transferred to a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for final disposal procedures of the neutralized waste. Do not pour the neutralized mixture down the drain.[1]

Disposal Workflow

start Start: Have N-(2-chloroethyl)carbamoyl chloride for disposal ppe Wear appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood spill_kit Ensure spill kit is readily available fume_hood->spill_kit decision Disposal Method? spill_kit->decision incineration Package for Incineration decision->incineration Large Quantity neutralization Chemical Neutralization (Small Quantities Only) decision->neutralization Small Quantity contact_ehs Contact EHS for final disposal incineration->contact_ehs protocol Follow Neutralization Protocol: 1. Prepare apparatus under N2 2. Cool neutralizing agent 3. Slow, dropwise addition 4. Stir for 24 hours neutralization->protocol verify Verify Neutralization (pH 8-10) protocol->verify package_waste Collect neutralized waste in labeled hazardous waste container verify->package_waste package_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-chloroethyl)carbamoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling reactive chemical compounds. This document provides essential safety and logistical information for the handling of N-(2-chloroethyl)carbamoyl chloride, a substance demanding rigorous adherence to safety protocols. The following guidelines, based on data from analogous compounds, are designed to minimize risk and ensure proper disposal.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed.[1][2] Strict adherence to the personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans outlined below is critical for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is necessary to prevent contact with this compound. The following table summarizes the required PPE for various levels of protection. For routine laboratory operations, Level C protection is generally recommended.

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionSkin and Body Protection
Level C (Recommended for standard lab use) Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and acid gases.Double gloving with chemically resistant outer gloves (e.g., Butyl rubber, Viton) and inner gloves (e.g., Nitrile).Chemical safety goggles and a face shield.Chemical-resistant lab coat or overalls, and closed-toe shoes.
Level B (For potential for splashes or higher concentrations) Positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator.Double gloving with chemically resistant outer gloves (e.g., Butyl rubber, Viton) and inner gloves (e.g., Nitrile).Chemical safety goggles and a face shield.Hooded chemical-resistant suit.
Level A (For highest risk of exposure) Fully encapsulating chemical-protective suit with a positive-pressure, self-contained breathing apparatus (SCBA).Chemical-resistant inner and outer gloves.Integrated into the fully encapsulating suit.Fully encapsulating chemical-protective suit.

Emergency Protocols: Immediate and Effective Response

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational and Disposal Plan: A Step-by-Step Guide

A clear and concise operational plan is essential for the safe handling and disposal of this compound.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Level C) prep_setup Work in a certified chemical fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials and reagents prep_setup->prep_materials prep_emergency Ensure emergency equipment is accessible (spill kit, safety shower, eyewash) prep_materials->prep_emergency handle_weigh Carefully weigh or measure the required amount prep_emergency->handle_weigh handle_transfer Transfer the compound with caution, avoiding splashes handle_weigh->handle_transfer handle_reaction Perform the reaction under controlled conditions handle_transfer->handle_reaction cleanup_decontaminate Decontaminate all glassware and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste streams (liquid and solid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and regulatory guidelines cleanup_waste->cleanup_dispose post_doff Doff PPE in the correct order to avoid contamination cleanup_dispose->post_doff post_wash Wash hands thoroughly with soap and water post_doff->post_wash

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused or excess this compound Should be treated as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. A common method is to dissolve the material in a combustible solvent and incinerate it in a licensed hazardous waste incinerator.[3]
Contaminated solid waste (e.g., gloves, paper towels) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated liquid waste (e.g., reaction mixtures, solvents) Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to local regulations.

By adhering to these comprehensive safety guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for the chemicals you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.